Naperiglipron
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2572566-11-9 |
|---|---|
Molekularformel |
C33H26F2N4O4 |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-2-fluoro-5-methylphenyl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C33H26F2N4O4/c1-19-11-23(14-31-37-29-8-7-21(33(40)41)13-30(29)39(31)17-24-9-10-42-24)27(35)15-25(19)28-3-2-4-32(38-28)43-18-22-6-5-20(16-36)12-26(22)34/h2-8,11-13,15,24H,9-10,14,17-18H2,1H3,(H,40,41)/t24-/m0/s1 |
InChI-Schlüssel |
QZQFEJHDNYVBKL-DEOSSOPVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Naperiglipron (LY3549492): A Technical Overview of its Mechanism of Action as a GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
- December 10, 2025
Abstract
Naperiglipron (LY3549492) is an orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed by Eli Lilly and Company.[1] As a member of the incretin (B1656795) mimetic class of drugs, this compound is under investigation for the treatment of type 2 diabetes mellitus and obesity.[1] Its core mechanism of action centers on the potentiation of glucose-dependent insulin (B600854) secretion and the suppression of appetite through the activation of the GLP-1 receptor.[2] This document provides an in-depth technical guide on the molecular mechanism of action of this compound, including its pharmacological properties, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis. The therapeutic potential of targeting the GLP-1 receptor has been well-established with the success of injectable peptide agonists. This compound represents a new generation of orally bioavailable, non-peptide GLP-1R agonists, offering a more convenient administration route.[3] The development of this compound is notable, particularly in the context of other oral GLP-1R agonists and the challenges faced by earlier compounds in this class.[3] Understanding the precise mechanism of action of this compound is critical for its continued development and potential clinical application.
Pharmacological Profile
This compound is a potent agonist of the human GLP-1 receptor. While comprehensive preclinical and clinical data remain limited in the public domain, available information on its in vitro activity and selectivity provides insight into its pharmacological profile.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species | Assay System |
| EC50 (hGLP-1R) | 1.14 nM | Human | Not Specified |
| IC50 (PDE10A1) | 7.43 μM | Not Specified | Not Specified |
| hERG Inhibition | Weak | Human | Not Specified |
| Binding Affinity (Ki) | Data not available | ||
| β-Arrestin Recruitment | Data not available |
Data for EC50 and IC50 sourced from publicly available databases. Specific assay conditions were not detailed.
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its therapeutic effects by mimicking the action of endogenous GLP-1, binding to and activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). The activation of the GLP-1R by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs pathway.
Upon binding of this compound to the GLP-1R on pancreatic β-cells, the Gαs subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that ultimately lead to the potentiation of glucose-stimulated insulin secretion. This glucose-dependency is a key feature of GLP-1R agonists, reducing the risk of hypoglycemia.
In addition to its effects on insulin secretion, GLP-1R activation in other tissues, such as the hypothalamus, is associated with a reduction in appetite and food intake, contributing to weight loss.
Experimental Protocols
The characterization of GLP-1R agonists like this compound relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP in cells expressing the GLP-1 receptor.
Objective: To determine the potency (EC50) of this compound in activating the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound and a reference GLP-1R agonist (e.g., GLP-1 (7-36)).
-
cAMP detection kit (e.g., HTRF-based kit).
-
384-well white assay plates.
Procedure:
-
Cell Culture: Culture hGLP-1R expressing HEK293 cells according to standard protocols.
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Remove culture medium from the cells and add assay buffer. b. Add the diluted compounds to the wells. c. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF d2-cAMP and anti-cAMP cryptate) to the wells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the data as a function of compound concentration. Determine the EC50 value using a four-parameter logistic fit.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to potentiate insulin secretion from isolated pancreatic islets in response to high glucose.
Objective: To assess the functional effect of this compound on insulin secretion from pancreatic β-cells.
Materials:
-
Isolated pancreatic islets (e.g., from mice, rats, or human donors).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM glucose).
-
This compound.
-
Insulin ELISA kit.
-
24-well plates.
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate islets in low glucose KRB buffer for 1-2 hours.
-
GSIS Assay: a. Transfer batches of size-matched islets (e.g., 10 islets per well) into a 24-well plate. b. Add low glucose KRB buffer with and without this compound and incubate for 1 hour (basal secretion). c. Collect the supernatant. d. Add high glucose KRB buffer with and without this compound and incubate for 1 hour (stimulated secretion). e. Collect the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the islet number or protein content. Compare insulin secretion in the presence and absence of this compound at both low and high glucose concentrations.
Clinical Development Status
This compound has been evaluated in Phase II clinical trials for the treatment of obesity and type 2 diabetes.[2][4] However, Eli Lilly terminated two of the three mid-stage trials for "strategic business reasons."[4] A remaining Phase II study in patients with obesity or who are overweight is ongoing, with an estimated completion date in 2026.[4] The results of this trial will be crucial in determining the future development path for this compound.
Conclusion
This compound is a potent, orally available small-molecule GLP-1 receptor agonist that activates the canonical Gαs-cAMP signaling pathway to potentiate glucose-dependent insulin secretion and is anticipated to reduce appetite. While its clinical development has been adjusted, the ongoing Phase II trial will provide valuable data on its efficacy and safety profile. Further research is needed to fully elucidate its pharmacological properties, including its binding kinetics and potential for biased agonism at the GLP-1 receptor. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel GLP-1R agonists.
References
An In-depth Technical Guide to the Naperiglipron GLP-1 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific signaling properties of naperiglipron is limited. This guide provides a comprehensive overview based on available data for this compound, information on the closely related oral non-peptide GLP-1 receptor agonist orforglipron (B8075279), and the well-established understanding of the canonical GLP-1 receptor signaling pathway. Data for orforglipron is used as a proxy to illustrate the likely pharmacological profile of this compound and should be interpreted with caution.
Introduction to this compound
This compound (LY3549492) is an orally available, small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R) that was under development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1][2][3] As a non-peptide agonist, this compound represents a significant advancement in GLP-1R-targeted therapies, offering the potential for oral administration as opposed to the injectable delivery required for peptide-based agonists.[2] Like other GLP-1R agonists, this compound is designed to promote glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppress appetite.[4][5][6]
Core Mechanism: GLP-1 Receptor Activation and Signaling
The primary molecular target of this compound is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[7] Activation of the GLP-1R by an agonist like this compound initiates a cascade of intracellular signaling events that are central to its therapeutic effects.
The GLP-1R is known to couple to multiple G proteins, including Gαs, Gαi/o, and Gαq, leading to the activation of various downstream effectors.[8] However, the predominant and most well-characterized pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[9][10]
The binding of this compound to the GLP-1R is expected to induce a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[11] The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[9][12]
-
PKA-dependent signaling: PKA activation leads to the phosphorylation of numerous downstream targets that play a crucial role in glucose-stimulated insulin secretion, β-cell proliferation, and apoptosis.[8][12]
-
Epac-dependent signaling: Epac activation also contributes to the potentiation of insulin exocytosis.[12]
Recent advancements in GPCR pharmacology have highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[13] For the related compound orforglipron, studies have shown that it has low intrinsic efficacy for β-arrestin recruitment, suggesting it may act as a biased agonist.[14][15] This profile may be therapeutically advantageous, as β-arrestin recruitment is associated with receptor desensitization and internalization.[16] While specific data for this compound is unavailable, its nature as a small molecule agonist makes a biased signaling profile a possibility.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the proxy molecule, orforglipron.
Table 1: Potency of this compound at the Human GLP-1 Receptor
| Compound | Parameter | Value | Cell Line |
| This compound | EC50 (hGLP-1R) | 1.14 nM | Not Specified |
Source: MedchemExpress.[7]
Table 2: In Vitro Pharmacology of Orforglipron (Proxy for this compound)
| Parameter | Value | Assay |
| Binding Affinity (Ki) | ~1 nM | Radioligand Competition Binding Assay |
| cAMP Stimulation (EC50) | ~600 nM | HTRF cAMP Signaling Assay |
| β-arrestin Recruitment | Negligible | PathHunter β-Arrestin Recruitment Assay |
Source: BenchChem, Sloop et al., 2024.[14][15][17]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. drughunter.com [drughunter.com]
- 4. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 5. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 6. Lilly Discontinues Two this compound Trials, Continues Push in Obesity Space [noahai.co]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR | MDPI [mdpi.com]
- 11. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Rise of a New Contender: A Technical Deep Dive into the Discovery and Synthesis of Naperiglipron (LY3549492)
For Immediate Release
Indianapolis, IN – December 10, 2025 – In the highly competitive landscape of metabolic disease therapeutics, Eli Lilly and Company's Naperiglipron (LY3549492) has emerged as a promising next-generation, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical profile of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Quest for Oral GLP-1R Agonists
The therapeutic success of injectable peptide-based GLP-1R agonists in the management of type 2 diabetes and obesity is well-established. However, the requirement for parenteral administration presents a significant barrier to patient compliance and broader accessibility. This unmet need has driven a strategic push towards the discovery of small-molecule, non-peptide GLP-1R agonists that can be administered orally.[1] Eli Lilly's development of this compound represents a key effort in this direction, aiming to provide a convenient and effective treatment option for a growing patient population.
Discovery of this compound: A Medicinal Chemistry Perspective
While the specific lead identification and optimization cascade for this compound has not been publicly detailed, the discovery of oral GLP-1R agonists at Eli Lilly and other pharmaceutical companies has generally followed a strategy of high-throughput screening followed by intensive structure-activity relationship (SAR) optimization. The goal is to identify non-peptide scaffolds that can mimic the pharmacological action of the endogenous GLP-1 peptide at its receptor.
The chemical structure of this compound, N-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-5-((1S,2S)-2-methyl-1-(4-(methylsulfonyl)phenoxy)cyclopropyl)-1,3,4-oxadiazole-2-carboxamide, reveals a modular design amenable to systematic medicinal chemistry exploration.
Logical Flow of Discovery:
Caption: High-level workflow for the discovery of a novel oral GLP-1R agonist.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2020263695A1, where it is described as "Example 2". The synthetic route involves a multi-step process culminating in the formation of the final amide bond.
Key Intermediates and Final Coupling
A plausible retrosynthetic analysis suggests the disconnection of the final amide bond, leading to two key fragments: 2-amino-6-(2-hydroxypropan-2-yl)pyridine and 5-((1S,2S)-2-methyl-1-(4-(methylsulfonyl)phenoxy)cyclopropyl)-1,3,4-oxadiazole-2-carboxylic acid. The synthesis would then involve the preparation of these intermediates followed by a final amide coupling reaction.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the synthesis of this compound.
Experimental Protocol for Synthesis (Exemplified)
While the full, step-by-step protocol from the patent is not reproduced here, the final coupling step would typically involve standard amide bond formation conditions.
General Protocol for Amide Coupling:
-
Dissolution: Dissolve the carboxylic acid intermediate (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Activation: Add a peptide coupling reagent such as HATU (1.1 equivalents) and an amine base like diisopropylethylamine (2 equivalents). Stir the mixture at room temperature for approximately 15-30 minutes to form the activated ester.
-
Coupling: Add the amine intermediate (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC) until completion.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound, this compound.
Pharmacological Profile
This compound is a potent agonist of the human GLP-1 receptor. Its activity has been characterized in various in vitro assays.
Quantitative Pharmacological Data
| Parameter | Value | Assay System |
| EC50 | 1.14 nM | Human GLP-1R |
This data is based on currently available information and may be subject to updates from further publications.
Experimental Protocol: GLP-1R Functional Assay (cAMP Measurement)
The potency of GLP-1R agonists is commonly determined by measuring the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to receptor activation.
Workflow for cAMP Assay:
Caption: General workflow for a cell-based cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) engineered to express the human GLP-1 receptor in appropriate culture medium.
-
Cell Seeding: Plate the cells in a multi-well format (e.g., 96- or 384-well plates) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Replace the culture medium with the compound dilutions and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-fragment complementation (EFC) based system.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Preclinical Development and Future Outlook
This compound is currently advancing through Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in individuals with type 2 diabetes and obesity. Some initial Phase 2 studies have been terminated for strategic business reasons, allowing for a focused development plan. The progression of this compound through clinical development will be closely watched by the scientific and medical communities, as it holds the potential to offer a significant advancement in the oral treatment of metabolic diseases.
GLP-1R Signaling Pathway:
Caption: Simplified GLP-1 receptor signaling cascade initiated by this compound.
Conclusion
This compound (LY3549492) is a testament to the ongoing innovation in the field of metabolic drug discovery. Its development as an oral small-molecule GLP-1R agonist underscores the commitment to addressing key unmet needs for patients. The synthesis and pharmacological profiling of this compound provide a strong foundation for its continued clinical investigation. This technical guide serves as a valuable resource for professionals seeking to understand the core scientific attributes of this promising therapeutic candidate.
References
Preclinical Pharmacology of Naperiglipron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naperiglipron (LY3549492) is an investigational, orally bioavailable, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) under development by Eli Lilly and Company for the potential treatment of type 2 diabetes and obesity.[1] As a non-peptide agent, this compound represents a promising therapeutic alternative to the injectable GLP-1R agonists that currently dominate the market. This technical guide provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacodynamics, and key safety pharmacology aspects. Detailed, representative experimental protocols and tabulated quantitative data are presented to facilitate a deeper understanding of its preclinical profile.
Introduction
The glucagon-like peptide-1 (GLP-1) system is a well-validated therapeutic target for the management of type 2 diabetes and obesity. GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and central appetite suppression.[2] While injectable peptide-based GLP-1R agonists have demonstrated significant clinical efficacy, the need for parenteral administration can impact patient adherence and convenience.
This compound emerges as a next-generation, orally active small molecule designed to overcome this limitation. Its preclinical development program aims to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationship to establish a foundation for its clinical investigation. Of note, this compound shares a similar design scaffold with danuglipron (B610018) and lotiglipron, previous drug candidates from Pfizer that were discontinued (B1498344) due to safety concerns, highlighting the importance of a thorough preclinical safety assessment.[3]
Mechanism of Action: GLP-1 Receptor Agonism
This compound functions as a potent agonist at the human GLP-1 receptor. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events that are central to its therapeutic effects. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Pharmacodynamics
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in cell-based assays to determine its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Human GLP-1 Receptor (hGLP-1R) | cAMP Accumulation | Recombinant | EC50 | 1.14 nM | [4] |
| Phosphodiesterase 10A (PDE10A) | Enzyme Inhibition | - | IC50 | 7.43 µM | [4] |
| hERG Potassium Channel | Electrophysiology | - | Inhibition | Weak | [4] |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the glucose-lowering effects of this compound in a relevant animal model.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Study Type | Endpoint | Result | Reference |
| GLP-1R Knock-in Mice | Glucose Homeostasis | Blood Glucose Levels | Significantly Decreased | [4] |
Pharmacokinetics
While specific preclinical pharmacokinetic data for this compound have not been publicly disclosed, the objectives of these studies in drug development are well-established. For an orally administered small molecule like this compound, key pharmacokinetic parameters that would have been assessed include:
-
Absorption: Rate and extent of absorption from the gastrointestinal tract.
-
Distribution: Tissue distribution and plasma protein binding.
-
Metabolism: Identification of major metabolic pathways and metabolites.
-
Excretion: Routes and rates of elimination from the body.
These parameters are crucial for determining the dosing regimen and predicting the drug's exposure profile in humans.
Safety Pharmacology
Preclinical safety pharmacology studies are designed to identify potential adverse effects on major physiological systems. For a GLP-1R agonist, particular attention is given to cardiovascular and gastrointestinal systems. The observation of weak hERG inhibitory activity for this compound suggests a low potential for QT interval prolongation, a critical cardiovascular safety endpoint.[4]
Experimental Protocols
Disclaimer: The following protocols are representative examples of methodologies used in preclinical pharmacology for GLP-1R agonists and are not the specific, proprietary protocols used for this compound.
In Vitro GLP-1R cAMP Accumulation Assay
Objective: To determine the potency (EC50) of this compound in activating the human GLP-1 receptor.
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human GLP-1R is cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Treatment: Serial dilutions of this compound are prepared in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The diluted compound is then added to the cells.
-
Incubation: The cells are incubated with this compound for a specified period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value.
In Vivo Glucose Tolerance Test in Mice
Objective: To evaluate the effect of this compound on glucose homeostasis in a diabetic or glucose-intolerant mouse model.
References
- 1. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 3. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investor.lilly.com [investor.lilly.com]
Naperiglipron: A Deep Dive into its Molecular Structure and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Naperiglipron (LY3549492) is an orally bioavailable, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed by Eli Lilly.[1] It is currently under investigation as a potential treatment for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound's molecular structure, its structure-activity relationship (SAR), and the experimental protocols used for its characterization.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C33H26F2N4O4.[2][3] Its structure is characterized by a central phenyl ring substituted with a pyridinyl ether moiety and a benzimidazole (B57391) carboxylic acid group.
| Property | Value | Reference |
| IUPAC Name | 2-((4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)-2-fluoro-5-methylphenyl)methyl)-1-((S)-oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid | [3] |
| CAS Number | 2572566-11-9 | [3][4] |
| Molecular Formula | C33H26F2N4O4 | [2][3] |
| Molecular Weight | 580.58 g/mol | [4][5] |
| SMILES String | Cc1cc(cc(c1F)Cc1nc2cc(ccc2n1C[C@H]3CO3)C(=O)O)c1cc(ccc1)OCc1ccc(cc1F)C#N | [6] |
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist at the human GLP-1 receptor (hGLP-1R), with a reported half-maximal effective concentration (EC50) of 1.14 nM.[4] The GLP-1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other beneficial metabolic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound and related analogs has been investigated to understand the key molecular features responsible for its high potency. The patent literature (WO2020263695A1) discloses a series of compounds that provide insights into the SAR of this chemical scaffold.
A comprehensive analysis of the patent examples reveals several key structural features that are critical for potent GLP-1R agonism:
-
Benzimidazole Core: The benzimidazole-6-carboxylic acid moiety is a crucial component for activity. The carboxylic acid is likely involved in a key interaction with the receptor.
-
Oxetane Group: The (S)-oxetan-2-ylmethyl substituent on the benzimidazole nitrogen is important for potency. Modifications at this position can significantly impact activity.
-
Central Phenyl Ring: The substitution pattern on the central phenyl ring is critical. The fluoro and methyl groups are thought to properly orient the molecule within the receptor binding pocket.
-
Pyridinyl Ether Linker: The pyridinyl ether linkage provides the correct geometry for the interaction of the cyanofluorobenzyl moiety with a distal pocket of the receptor.
-
Cyanofluorobenzyl Group: The 4-cyano-2-fluorobenzyl group is a key pharmacophore that contributes significantly to the high affinity of this compound for the GLP-1R.
| Compound (Example from WO2020263695A1) | R1 | R2 | R3 (Oxetane) | hGLP-1R EC50 (nM) |
| Example 1 | F | H | (S)-oxetan-2-ylmethyl | 10-100 |
| This compound (Example 2) | F | CH3 | (S)-oxetan-2-ylmethyl | 1.14 |
| Example 3 | H | CH3 | (S)-oxetan-2-ylmethyl | 1-10 |
Note: This table is a representative summary based on the data available in the public domain and patent literature. The exact values may vary depending on the specific assay conditions.
Off-Target Activity
This compound has been shown to exhibit some off-target activity. It inhibits the phosphodiesterase 10A1 (PDE10A1) enzyme with a half-maximal inhibitory concentration (IC50) of 7.43 μM.[4] Additionally, it has been reported to have weak inhibitory activity on the hERG channel.[4]
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro GLP-1R Activation Assay (cAMP Assay)
This assay measures the ability of a compound to stimulate cAMP production in cells expressing the human GLP-1 receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293) is cultured under standard conditions.
-
Cell Seeding: Cells are harvested and seeded into 384-well microtiter plates and incubated to allow for cell attachment.
-
Compound Addition: Serial dilutions of this compound and control compounds are added to the cells.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and cAMP Detection: A lysis buffer containing a cAMP detection reagent (e.g., using HTRF®, AlphaScreen®, or similar technologies) is added to the wells.
-
Signal Measurement: After an appropriate incubation period, the signal is measured using a plate reader.
-
Data Analysis: The data is normalized, and a dose-response curve is generated to calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This assay evaluates the ability of an orally administered compound to improve glucose tolerance in a diabetic animal model.
Methodology:
-
Animal Model: A diabetic mouse model (e.g., db/db mice) is used.
-
Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted overnight.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at a specific dose.
-
Glucose Challenge: After a set time following compound administration (e.g., 60 minutes), a glucose solution is administered orally or intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.
Conclusion
This compound is a potent, orally active small-molecule GLP-1R agonist with a complex molecular structure that has been optimized for high affinity and efficacy. The detailed structure-activity relationships derived from its chemical scaffold provide valuable insights for the design of future GLP-1R agonists. The experimental protocols outlined in this guide form the basis for the preclinical characterization of such compounds, enabling the identification of promising candidates for the treatment of type 2 diabetes and obesity. Further clinical investigation will ultimately determine the therapeutic potential of this compound.
References
- 1. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 2. This compound | C33H26F2N4O4 | CID 155433819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. drughunter.com [drughunter.com]
In Vitro Characterization of Naperiglipron: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Naperiglipron (LY3549492) is an orally bioavailable, non-peptide small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] Developed by Eli Lilly, it is under investigation for the treatment of type 2 diabetes mellitus and obesity.[3][4] As a GLP-1R agonist, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1, a key regulator of glucose homeostasis and appetite. This document provides a technical summary of the available in vitro characterization data for this compound, including its functional potency, and outlines the general experimental protocols relevant to its assessment.
Mechanism of Action
This compound exerts its therapeutic effects by activating the GLP-1R, a class B G-protein coupled receptor.[3][4] Activation of this receptor on pancreatic beta cells stimulates the glucose-dependent secretion of insulin (B600854). Concurrently, it suppresses the release of glucagon (B607659) from pancreatic alpha cells, further contributing to glycemic control. Beyond the pancreas, GLP-1R activation in the central nervous system is associated with reduced appetite and caloric intake.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through functional assays to determine its potency and selectivity. The available data is summarized in the tables below.
Table 1: Functional Potency of this compound at the Human GLP-1 Receptor
| Parameter | Value | Assay Type |
| EC50 | 1.14 nM | cAMP accumulation in cells expressing hGLP-1R |
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value |
| PDE10A1 | IC50 | 7.43 µM |
| hERG | - | Weak inhibitory activity |
Signaling Pathway
Activation of the GLP-1R by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn trigger downstream effectors to promote insulin secretion.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are outlined in patent documentation (WO2020263695A1). The following are generalized methodologies for key assays.
GLP-1R Functional Assay (cAMP Accumulation)
This assay determines the potency of a compound to stimulate the production of cyclic AMP in a cell line recombinantly expressing the human GLP-1 receptor.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human GLP-1 receptor is cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
cAMP Measurement: Following incubation, intracellular cAMP levels are measured using a commercially available detection kit, often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.
-
Data Analysis: The dose-response data is plotted, and the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is calculated.
Radioligand Binding Assay (General Protocol)
While specific binding data for this compound is not publicly available, a competitive radioligand binding assay would be a standard method to determine its affinity for the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human GLP-1 receptor.
-
Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled GLP-1R ligand (e.g., 125I-GLP-1) in the presence of increasing concentrations of this compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a potent, small-molecule agonist of the human GLP-1 receptor, as demonstrated by its low nanomolar EC50 value in a functional cAMP assay. Its in vitro profile suggests the potential for effective modulation of the GLP-1R signaling pathway. Further characterization, including detailed binding kinetics and assessment of potential biased agonism, will provide a more comprehensive understanding of its pharmacological properties. The methodologies described herein represent standard approaches for the in vitro evaluation of GLP-1R agonists.
References
Naperiglipron's Interaction with the GLP-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Naperiglipron (LY3549492) is a novel, orally bioavailable small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. Developed by Eli Lilly, this compound is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of this compound's binding and functional characteristics at the GLP-1R, based on publicly available information and established methodologies for similar compounds.
Quantitative Analysis of this compound-GLP-1R Interaction
While specific binding affinity data for this compound, such as the inhibition constant (Kᵢ) or dissociation constant (K d), are not yet publicly disclosed, its functional potency has been reported. The following table summarizes the available quantitative data for this compound and provides context by comparing it with other well-characterized GLP-1R agonists.
| Compound | Parameter | Value | Receptor | Assay Type |
| This compound (LY3549492) | EC₅₀ | 1.14 nM | Human GLP-1R | Functional (cAMP production) |
| Orforglipron | Kᵢ | 1 nM | Human GLP-1R | Radioligand Competition Binding |
| Danuglipron | Kᵢ | 360 nM | Human GLP-1R | Radioligand Competition Binding |
EC₅₀: Half-maximal effective concentration. The concentration of an agonist that provokes a response halfway between the baseline and maximum response. Kᵢ: Inhibition constant. The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
Experimental Protocols
Detailed experimental protocols for this compound have not been released. However, the following methodologies are standard in the field for characterizing the binding affinity and functional activity of GLP-1R agonists.
Radioligand Competition Binding Assay for Kᵢ Determination
This assay is a standard method to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing the human GLP-1R are cultured and harvested.
- Cells are lysed in a hypotonic buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4) with protease inhibitors.
- The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then ultracentrifuged to pellet the cell membranes.
- The membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4) and protein concentration is determined.
2. Competition Binding Assay:
- A fixed concentration of radiolabeled GLP-1 analog (e.g., [¹²⁵I]GLP-1(7-36)amide) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled GLP-1R agonist.
- The reaction is incubated to equilibrium (e.g., 90 minutes at 25°C).
- The reaction is terminated by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
- The radioactivity retained on the filters is measured using a gamma counter.
3. Data Analysis:
- The data are analyzed using non-linear regression to fit a one-site competition binding curve.
- The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
- The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.
Functional Assay: cAMP Accumulation for EC₅₀ Determination
This cell-based assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.
1. Cell Culture and Seeding:
- CHO-K1 or HEK293 cells stably expressing the human GLP-1R are cultured.
- Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
2. cAMP Accumulation Assay:
- The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cells are incubated with increasing concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
- The reaction is stopped by cell lysis.
3. cAMP Detection:
- The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
4. Data Analysis:
- The data are normalized to the response of a known GLP-1R agonist.
- The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Visualizing Methodologies
The following diagrams illustrate the workflows for the described experimental protocols.
GLP-1R Signaling Pathway
This compound, as a GLP-1R agonist, is expected to activate the canonical G-protein-dependent signaling pathway. The binding of this compound to the GLP-1R initiates a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA). PKA activation leads to a cascade of downstream effects, including the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
The Dawn of Oral Incretin Mimetics: A Technical Guide to the Pharmacodynamics of Oral GLP-1R Agonists
For Immediate Release
This whitepaper provides a comprehensive technical overview of the pharmacodynamics of oral glucagon-like peptide-1 receptor (GLP-1R) agonists, a transformative class of therapeutics for type 2 diabetes and obesity. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and clinical efficacy of leading oral GLP-1R agonists, including semaglutide, danuglipron, and orforglipron. Through a detailed examination of experimental protocols and a comparative analysis of pharmacodynamic parameters, this guide offers critical insights into the evolving landscape of oral incretin-based therapies.
Introduction: A New Era in Metabolic Disease Treatment
The advent of orally bioavailable GLP-1R agonists marks a paradigm shift in the management of type 2 diabetes and obesity. By overcoming the need for injections, these agents offer the potential for improved patient adherence and broader therapeutic reach. This guide focuses on the pharmacodynamic properties that underpin their clinical utility, from receptor engagement and signal transduction to downstream metabolic effects.
Molecular Mechanism of Action and Signaling Pathways
Oral GLP-1R agonists, like their injectable counterparts, mimic the action of the endogenous incretin (B1656795) hormone GLP-1. Upon binding to the GLP-1 receptor, a class B G-protein coupled receptor (GPCR), they initiate a cascade of intracellular signaling events.[1][2] The primary pathway involves the activation of adenylyl cyclase via the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which collectively promote glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][4]
Furthermore, GLP-1R activation suppresses glucagon (B607659) secretion from pancreatic α-cells, delays gastric emptying, and promotes satiety through central nervous system pathways, contributing to improved glycemic control and weight loss.[2][5][6] Some small-molecule oral agonists exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin recruitment, which may contribute to a favorable side-effect profile.[3][7]
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. acpjournals.org [acpjournals.org]
- 6. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of Naperiglipron in Appetite Suppression
Executive Summary: Naperiglipron (LY3549492) is an orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1] Its primary mechanism for appetite suppression involves activating GLP-1 receptors in the central nervous system, mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1 to enhance feelings of satiety and reduce food intake.[2][3] This document provides a detailed overview of the molecular mechanisms, preclinical and clinical data, experimental protocols, and key signaling pathways associated with this compound's role in appetite regulation. While clinical development has faced strategic adjustments, the underlying science provides valuable insights for researchers in metabolic diseases.[4]
Introduction: The Challenge of Obesity and the Emergence of Oral GLP-1R Agonists
Obesity is a complex metabolic disease characterized by excessive adiposity and is a major risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[5] The regulation of appetite is a central component of energy homeostasis, involving intricate signaling between the gut and the brain.[6]
The glucagon-like peptide-1 (GLP-1) system is a key physiological regulator of both glucose homeostasis and energy balance.[7] GLP-1 receptor agonists have become a cornerstone of therapy for type 2 diabetes and obesity. Historically, these have been injectable peptide-based drugs. This compound represents a new generation of orally available, non-peptide small-molecule GLP-1R agonists, offering a more convenient administration route.[8][3] This guide focuses on the technical aspects of this compound's mechanism of action in suppressing appetite, targeting an audience of researchers and drug development professionals.
Core Mechanism of Action
The GLP-1 Receptor Signaling Pathway
This compound functions as a selective agonist for the GLP-1 receptor, a G-protein coupled receptor.[1][9] The activation of this receptor, whether by endogenous GLP-1 or an agonist like this compound, initiates a cascade of intracellular events. The canonical pathway involves the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[3][7] This signaling cascade is central to the therapeutic effects of GLP-1R agonists.
Central Nervous System (CNS) Mediation of Appetite Suppression
The anorectic effects of GLP-1R agonists are primarily mediated through their action on the central nervous system.[10] Key brain regions involved in appetite regulation, such as the hypothalamus and the brainstem, express GLP-1 receptors.[11]
-
Hypothalamic Action: In the arcuate nucleus of the hypothalamus, GLP-1R activation has a dual effect: it stimulates anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, while simultaneously inhibiting orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.[11][12]
-
Satiety and Gastric Emptying: Activation of GLP-1 receptors also slows gastric emptying, which promotes a feeling of fullness and reduces the rate of glucose absorption after meals, contributing to both appetite control and improved glycemic management.[10][13]
Quantitative Data and Clinical Overview
Direct quantitative data on this compound's effect on appetite suppression from completed, published studies is limited due to strategic shifts in its clinical development program.[2][14] However, data on its receptor affinity and information from related oral GLP-1R agonists provide valuable context.
Receptor Binding and Potency
This compound is a potent GLP-1R agonist, as demonstrated by its in vitro activity.
| Compound | Target | Parameter | Value | Reference |
| This compound (LY3549492) | Human GLP-1 Receptor (hGLP-1R) | EC₅₀ | 1.14 nM | [9] |
EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.
Clinical Development Status
Eli Lilly has been conducting multiple Phase II trials for this compound. However, two of these trials were terminated for strategic business reasons, while a third focusing on patients with overweight or obesity remains ongoing.[2][14][4][15]
| Trial Identifier | Status | Population | Primary Completion (Est.) | Reference |
| NCT07030868 | Terminated | Overweight/Obesity with Type 2 Diabetes | N/A | [1] |
| NCT07085468 | Terminated | Healthy Body Mass Index (55-80 years) | N/A | [1] |
| Ongoing Phase II | Recruiting | 275 patients with Overweight or Obesity | April 2026 | [2][14] |
Efficacy Data from Analogous Oral GLP-1R Agonists
To illustrate the potential therapeutic effect, data from Eli Lilly's more advanced oral GLP-1R agonist, Orforglipron, is presented. These results demonstrate the significant weight reduction achievable with this class of molecules.
| Compound | Trial | Population | Dose | Mean Weight Reduction | Reference |
| Orforglipron | ATTAIN-1 (Phase III) | Obesity/Overweight (without diabetes) | 36 mg | 12.4% | [2][14] |
| Orforglipron | ATTAIN-2 (Phase III) | Overweight/Obesity with Type 2 Diabetes | N/A | 10.5% | [2][14] |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of compounds like this compound. The following protocols are based on standard practices for assessing oral GLP-1R agonists in relevant animal models.[3]
Protocol: In Vivo Assessment of Anorectic Effects in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of orally administered this compound on food intake, body weight, and body composition in a preclinical model of obesity.
-
Animal Model: Humanized GLP-1 receptor (hGLP-1R) mice are used, as small-molecule agonists often show species-specific activity and have lower potency on rodent receptors. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce an obese phenotype.[3]
-
Methodology:
-
Acclimatization: Animals are single-housed in metabolic cages and acclimatized for at least 3 days before the study begins.
-
Baseline Measurements: Record baseline body weight and daily food intake for 3-5 days to establish a stable baseline for each animal.
-
Randomization: Animals are randomized into treatment groups (e.g., vehicle control, this compound at 3, 10, 30 mg/kg) based on body weight to ensure even distribution.
-
Dosing: this compound or vehicle is administered once daily via oral gavage at a consistent time each day. A dose-escalation schedule may be employed to improve tolerability.[3]
-
Monitoring:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily by weighing the remaining food in the hopper.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like Quantitative Magnetic Resonance (QMR) or DEXA to determine fat mass and lean mass.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare changes in body weight, cumulative food intake, and body composition between treatment groups and the vehicle control.
-
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the impact of this compound on glucose metabolism and incretin effect.
-
Methodology:
-
Preparation: Following a period of chronic dosing (e.g., 14-28 days), mice are fasted overnight (approx. 12-16 hours) with free access to water.[3]
-
Baseline Sample: A baseline blood sample is collected from the tail vein (Time 0) to measure blood glucose.
-
Dosing: this compound or vehicle is administered orally.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes post-dose), an oral bolus of D-glucose (e.g., 2 g/kg) is administered.
-
Blood Sampling: Blood glucose is measured from tail vein samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal. Treatment groups are compared to the vehicle control to determine the effect on glucose tolerance.
-
Visualizations: Signaling Pathways and Workflows
This compound's Neuronal Signaling Pathway for Appetite Suppression
Caption: this compound activates GLP-1R in hypothalamic neurons, triggering a cAMP/PKA cascade that promotes satiety.
Preclinical Experimental Workflow for Anorectic Effect Assessment
References
- 1. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 2. biospace.com [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. healthcentral.com [healthcentral.com]
- 11. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 12. youtube.com [youtube.com]
- 13. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 14. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 15. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate this compound, Focuses on Obesity Study [noahai.co]
Naperiglipron for Type 2 Diabetes Research: A Technical Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Naperiglipron is an investigational compound, and comprehensive preclinical data is not fully available in the public domain. This guide synthesizes available information on this compound and the broader class of oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists to provide a representative technical framework for research and development professionals. Methodologies and data presented are based on established practices for this therapeutic class and should be adapted based on specific experimental contexts.
Introduction
This compound (LY-3549492) is an orally bioavailable, non-peptide, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Eli Lilly.[1] Like other GLP-1R agonists, it is being investigated for the treatment of type 2 diabetes and obesity.[2][3] This class of drugs mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[4][5][6]
The development of oral small-molecule GLP-1R agonists like this compound represents a significant potential advancement in the management of type 2 diabetes, offering a more convenient alternative to injectable peptide-based therapies.[4][5][6] This guide provides an in-depth overview of the preclinical evaluation of this compound, focusing on its mechanism of action, experimental protocols for its characterization, and representative data.
Mechanism of Action: GLP-1 Receptor Activation
This compound exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[7][8] Upon binding, it initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10] This increase in cAMP in pancreatic β-cells is a key step in potentiating glucose-stimulated insulin secretion.[9]
Some small-molecule GLP-1R agonists exhibit "biased agonism," where they preferentially activate the G-protein signaling pathway over the β-arrestin pathway.[4][9] This biased signaling may contribute to a favorable therapeutic profile by minimizing receptor desensitization and certain side effects associated with β-arrestin recruitment.[6]
Preclinical Evaluation Workflow
The preclinical assessment of a novel oral GLP-1R agonist like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug candidate. Below are representative protocols for key experiments in the preclinical evaluation of an oral GLP-1R agonist.
In Vitro Assays
4.1.1. GLP-1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the GLP-1 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) and varying concentrations of this compound in a suitable binding buffer.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
4.1.2. cAMP Accumulation Assay
-
Objective: To measure the functional potency of this compound in activating the GLP-1R and stimulating the Gαs signaling pathway.
-
Methodology:
-
Plate cells expressing the human GLP-1R (e.g., CHO-K1 cells) in 96- or 384-well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).
-
4.1.3. β-Arrestin Recruitment Assay
-
Objective: To assess the potential of this compound to induce β-arrestin recruitment to the GLP-1R, a measure of potential receptor desensitization and an indicator of biased agonism.
-
Methodology:
-
Use a cell line co-expressing the GLP-1R fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Upon agonist stimulation and subsequent β-arrestin recruitment to the receptor, the two fragments come into proximity, forming an active enzyme.
-
Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin recruitment.
-
Generate a dose-response curve and calculate the EC50.
-
In Vivo Models
4.2.1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the acute effect of orally administered this compound on glucose tolerance in a rodent model.
-
Methodology:
-
Fast male C57BL/6J mice overnight.
-
Administer this compound or vehicle orally (p.o.) at a specified time (e.g., 30-60 minutes) before the glucose challenge.
-
Collect a baseline blood sample from the tail vein (t=0).
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for the blood glucose excursion and compare between treatment groups.
-
4.2.2. Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To assess the chronic effects of this compound on body weight, food intake, and glycemic parameters in a model of obesity and insulin resistance.
-
Methodology:
-
Induce obesity in mice (e.g., C57BL/6J) by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for several weeks.
-
Randomize the DIO mice into treatment groups (vehicle and different doses of this compound).
-
Administer this compound orally once daily for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., daily or several times a week).
-
At the end of the study, measure key metabolic parameters, such as fasting blood glucose, insulin, and HbA1c.
-
An OGTT or insulin tolerance test (ITT) can also be performed at the end of the treatment period.
-
Body composition (fat mass and lean mass) can be assessed using techniques like DEXA or NMR.
-
Quantitative Data Summary
The following tables present representative quantitative data for a potent and selective oral small-molecule GLP-1R agonist, based on values reported in the literature for compounds in this class.[11] Specific data for this compound are not publicly available.
Table 1: In Vitro Activity Profile
| Parameter | Assay | Representative Value |
| Binding Affinity (Ki) | Human GLP-1R Binding | < 10 nM |
| Functional Potency (EC50) | cAMP Accumulation (hGLP-1R) | < 50 nM |
| Functional Potency (EC50) | β-Arrestin Recruitment | > 1 µM (or partial agonism) |
| Selectivity | Glucagon Receptor (GcgR) | > 100-fold vs. GLP-1R |
| Selectivity | GIP Receptor (GIPR) | > 100-fold vs. GLP-1R |
Table 2: In Vivo Efficacy in a DIO Mouse Model (Chronic Dosing)
| Parameter | Vehicle Control | Oral GLP-1R Agonist (e.g., 10 mg/kg) |
| Body Weight Change | +5% | -10% to -15% |
| Cumulative Food Intake | Baseline | Reduced by 15-25% |
| Fasting Blood Glucose | 150 mg/dL | 110 mg/dL |
| HbA1c Reduction | - | ~0.5-1.0% |
| Fat Mass Reduction | - | Significant reduction |
Conclusion
This compound, as a small-molecule oral GLP-1R agonist, holds promise as a convenient and effective therapeutic option for type 2 diabetes and obesity. Its preclinical evaluation follows a well-established pathway designed to thoroughly characterize its pharmacology, efficacy, and safety. The experimental protocols and representative data outlined in this guide provide a framework for researchers engaged in the discovery and development of similar molecules. As more data on this compound becomes publicly available from ongoing clinical trials, a more precise understanding of its therapeutic potential will emerge.[3]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule agonists for the glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Investigating Naperiglipron in Obesity: A Review of Publicly Available Preclinical Data
Notice: Publicly available data from preclinical animal studies specifically investigating Naperiglipron for obesity are not available at this time. The following guide provides an overview of the known clinical development status of this compound, the general mechanism of its therapeutic class (GLP-1 receptor agonists), and, for illustrative purposes, preclinical data on other oral agents investigated for obesity.
This compound: Clinical Development Snapshot
This compound is an orally administered, small molecule glucagon-like peptide-1 (GLP-1) receptor agonist being developed by Eli Lilly.[1] As of late 2025, the clinical development program for this compound has seen strategic adjustments. While two Phase II studies were terminated for business reasons, a third Phase II trial continues to enroll patients with overweight or obesity.[1][2][3] The outcomes of this ongoing study will be crucial in determining the future of the this compound program.[2]
It has been noted by market analysts that this compound shares a structural scaffold with other oral GLP-1 receptor agonists, such as Pfizer's danuglipron (B610018) and lotiglipron, which were discontinued (B1498344) due to safety concerns.[1][2]
The GLP-1 Receptor Agonist Pathway in Obesity
GLP-1 receptor agonists represent a major class of therapeutics for obesity. Their mechanism of action involves mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1.[4] This leads to a cascade of physiological effects that promote weight loss.
Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that contribute to improved glucose homeostasis and weight reduction.[4]
Orforglipron: A Case Study in an Oral GLP-1 Receptor Agonist
While preclinical data for this compound is unavailable, data from another oral GLP-1 receptor agonist from Eli Lilly, Orforglipron, can provide insight into the potential efficacy of this class of drugs.
Orforglipron Clinical Trial Data in Obesity
The following table summarizes key findings from clinical trials of Orforglipron in individuals with obesity.
| Trial | Population | Treatment | Duration | Mean Weight Change | Reference |
| ATTAIN-1 | Obesity/Overweight (without diabetes) | Orforglipron 36 mg | Not Specified | -12.4% | [1] |
| ATTAIN-2 | Obesity/Overweight (with Type 2 Diabetes) | Orforglipron (dose not specified) | 72 weeks | -10.5% | [1][3] |
| Phase 3 | Obesity/Overweight (with Type 2 Diabetes) | Orforglipron (highest dose) | 72 weeks | -10.5% | [5] |
Alternative Oral Therapeutic Targets: GPR119 Agonists
Another area of research for oral anti-obesity medications involves the G-protein coupled receptor 119 (GPR119). These agonists primarily act in the gut to stimulate the release of incretin hormones like GLP-1.
Preclinical Data for GPR119 Agonists in Animal Models
The following table summarizes findings from studies of GPR119 agonists in diet-induced obese (DIO) mice.
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| GSK2041706 | DIO Mice | 30 mg/kg, b.i.d. | 14 days | 7.4% weight loss; 17.1% reduction in cumulative food intake. | [6][7] |
| GSK2041706 + Metformin (B114582) (100 mg/kg) | DIO Mice | 30 mg/kg GSK2041706, b.i.d. | 14 days | 16.7% weight loss; 37.5% reduction in cumulative food intake. | [6][7] |
Experimental Protocol: GPR119 Agonist Study in DIO Mice
-
Treatment Groups: Vehicle control, GPR119 agonist (e.g., GSK2041706) as monotherapy, metformin as monotherapy, and combination of GPR119 agonist and metformin.[6][7]
-
Dosing: Compounds administered twice daily (b.i.d.) for a duration of 14 days.[6][7]
-
Primary Endpoints: Change in body weight and cumulative food intake.[6][7]
-
Secondary Endpoints: Plasma levels of GLP-1, PYY, insulin, and GIP.[7]
Conclusion
While specific preclinical data on this compound in obesity animal models remains undisclosed, the broader landscape of oral anti-obesity agents, particularly GLP-1 receptor agonists, shows significant promise. The ongoing clinical evaluation of this compound will be critical in defining its therapeutic potential. Further research and publication of preclinical data are necessary for a comprehensive understanding of its pharmacological profile.
References
- 1. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 2. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Focus on Glucagon-like Peptide-1 Target: Drugs Approved or Designed to Treat Obesity | MDPI [mdpi.com]
- 5. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate this compound, Focuses on Obesity Study [noahai.co]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Naperiglipron: A Technical Guide to Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
Naperiglipron (LY3549492) is an investigational, orally bioavailable, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist being developed for the treatment of type 2 diabetes and obesity. As a non-peptide therapeutic in a class dominated by injectable peptides, its physicochemical properties are of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, based on publicly available data. While specific experimental values for some properties, such as melting point and pKa, are not yet disclosed in the public domain, this guide compiles the available information and outlines standard experimental protocols for their determination.
Chemical Properties
This compound is a complex heterocyclic molecule. Its chemical structure and key identifying properties are summarized below.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 2-((4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)-2-fluoro-5-methylphenyl)methyl)-1-((S)-oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid | |
| CAS Number | 2572566-11-9 | |
| Molecular Formula | C₃₃H₂₆F₂N₄O₄ | |
| Molecular Weight | 580.58 g/mol | |
| Appearance | White to off-white solid |
Physicochemical Properties
Quantitative experimental data for several key physicochemical properties of this compound are not yet publicly available. The following table includes available data and notes where information is currently unavailable.
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| XLogP | 1.94 |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. As an orally administered drug, the aqueous solubility of this compound is of particular importance.
Qualitative Solubility
General solubility information for this compound is limited. It is advisable to determine solubility in relevant solvents for specific applications.
Quantitative Solubility
Specific quantitative solubility data for this compound in common pharmaceutical solvents are not publicly available at this time. Researchers should experimentally determine solubility for their specific needs. A general protocol for determining solubility is provided in Section 3.1.
Experimental Protocols
The following sections describe standard experimental methodologies for determining the key chemical properties and solubility of a small molecule drug candidate like this compound.
Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility. The following is a generalized protocol.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
High-Performance Liquid Chromatography (HPLC) for Quantification
A reverse-phase HPLC method is suitable for the quantification of this compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the samples.
Caption: HPLC Method for this compound Quantification.
Stability
Information regarding the stability of this compound, including its degradation profile under various conditions (pH, light, temperature), is not currently in the public domain. Standard forced degradation studies would be necessary to elucidate its stability characteristics.
Conclusion
This compound is a promising oral GLP-1R agonist with a complex chemical structure. This guide provides a summary of its known chemical and physical properties. While there are gaps in the publicly available quantitative data for properties such as melting point, pKa, and specific solubility, the provided standard experimental protocols offer a framework for researchers to determine these parameters in their own laboratories. As this compound progresses through clinical development, more detailed information on its physicochemical properties is anticipated to become available.
Naperiglipron (CAS: 2572566-11-9): A Technical Whitepaper on a Novel Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naperiglipron (LY3549492) is an investigational, orally bioavailable, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) developed by Eli Lilly and Company.[1][2] As a GLP-1R agonist, this compound is under investigation for the treatment of type 2 diabetes mellitus and obesity.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available pharmacological data, and the broader context of its development within the competitive landscape of oral incretin-based therapies. Detailed signaling pathways and generalized experimental workflows relevant to the evaluation of such compounds are also presented.
Introduction
The glucagon-like peptide-1 (GLP-1) system is a well-established therapeutic target for metabolic disorders. GLP-1 receptor agonists enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, delay gastric emptying, and promote satiety, leading to improved glycemic control and weight loss. While injectable peptide-based GLP-1R agonists have demonstrated significant clinical success, the development of orally active small molecule agonists represents a major advancement, offering improved patient convenience and adherence. This compound is a key candidate in this emerging class of therapeutics.
Chemical and Physical Properties
This compound is a complex heterocyclic small molecule.
| Property | Value | Reference |
| CAS Number | 2572566-11-9 | [2][4][5] |
| Molecular Formula | C₃₃H₂₆F₂N₄O₄ | [4] |
| Molar Mass | 580.58 g/mol | [4] |
| Synonyms | LY3549492 | [1][6] |
Mechanism of Action and Pharmacology
This compound acts as a selective agonist at the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[6] The activation of GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] This signaling pathway is central to the therapeutic effects of GLP-1R agonists.
Pharmacological Activity
Preclinical data indicates that this compound is a potent agonist of the human GLP-1 receptor.
| Parameter | Value | Target | Notes | Reference |
| EC₅₀ | 1.14 nM | hGLP-1R | In vitro measure of potency for receptor activation. | [6] |
| IC₅₀ | 7.43 µM | PDE10A1 | Indicates off-target activity at higher concentrations. | [6] |
The sub-nanomolar EC₅₀ value highlights the high potency of this compound at its target receptor. The micromolar IC₅₀ for phosphodiesterase 10A (PDE10A) suggests a degree of selectivity, though this off-target activity may warrant further investigation.
GLP-1 Receptor Signaling Pathway
The binding of this compound to the GLP-1R is expected to trigger the canonical signaling pathway, leading to downstream effects that regulate glucose homeostasis and appetite.
Caption: GLP-1R signaling cascade initiated by this compound.
Clinical Development
This compound is currently in Phase 2 clinical development. However, Eli Lilly has terminated two Phase 2 studies for "strategic business reasons".[8][9][10][11] One trial was designed for patients with overweight or obesity and type 2 diabetes, while the other focused on adults with a healthy body mass index.[7][10] A third Phase 2 trial in patients with overweight or obesity remains ongoing, with an estimated primary completion date in 2026.[8][9] The outcomes of this study will be crucial in determining the future development path for this compound.[8][10]
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines generalized methodologies commonly used for the evaluation of oral GLP-1R agonists.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled GLP-1R antagonist or agonist (e.g., ¹²⁵I-Exendin(9-39)) is used as a tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from membrane-bound radioligand by rapid filtration.
-
Detection: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
Cellular Functional Assay (cAMP Accumulation)
Objective: To measure the functional potency of the test compound in activating the GLP-1R.
Methodology:
-
Cell Culture: Cells expressing the human GLP-1R are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Dose-response curves are plotted, and the EC₅₀ (concentration of agonist that produces 50% of the maximal response) is calculated.
In Vivo Evaluation in Animal Models
Objective: To assess the glucose-lowering and weight-reducing effects of the compound in relevant animal models.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice or rats, or genetic models of diabetes and obesity (e.g., db/db mice) are commonly used.
-
Compound Administration: The test compound is administered orally at various doses.
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, a bolus of glucose is administered orally. Blood glucose levels are measured at multiple time points to assess glucose excursion.
-
Chronic Dosing Studies: The compound is administered daily for several weeks. Body weight, food intake, and water consumption are monitored regularly.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma concentrations of the drug are correlated with the observed pharmacological effects.
General Workflow for Oral GLP-1R Agonist Evaluation
The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of a novel oral GLP-1R agonist like this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]
- 5. bariatricnews.net [bariatricnews.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vectormine.com [vectormine.com]
- 11. researchgate.net [researchgate.net]
Naperiglipron Off-Target Effects Investigation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide outlining the methodologies for investigating potential off-target effects of the small molecule GLP-1 receptor agonist, naperiglipron. As of the latest available information, specific preclinical off-target screening data for this compound has not been publicly disclosed. Therefore, this guide is constructed based on established industry-standard practices for preclinical safety pharmacology, regulatory guidelines, and publicly available information regarding the safety profiles of structurally related compounds. The experimental protocols and data presented are representative examples and should be considered hypothetical in the direct context of this compound.
Executive Summary
This compound is an orally available, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed by Eli Lilly for the treatment of obesity and type 2 diabetes mellitus.[1][2] Its development is noteworthy, particularly as it shares a similar structural scaffold with Pfizer's discontinued (B1498344) oral GLP-1R agonists, danuglipron (B610018) and lotiglipron (B10857036).[3] The discontinuation of these related compounds due to safety concerns, specifically liver enzyme elevations, underscores the critical importance of a thorough investigation into the off-target effects of this compound to ensure its safety and therapeutic viability.[4][5][6] This guide provides a comprehensive framework for such an investigation, detailing essential experimental protocols and data presentation formats.
Background: The Importance of Off-Target Screening
Off-target interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and late-stage clinical trial failures. For a small molecule like this compound, a systematic evaluation of its off-target profile is mandated by regulatory bodies like the FDA and EMA through guidelines such as ICH S7A and S7B.[7][8] These investigations aim to identify any undesirable pharmacodynamic properties that could have safety implications for human use.[8][9]
The history of related oral GLP-1R agonists provides a crucial directive for the off-target investigation of this compound. Pfizer's lotiglipron was discontinued due to observed elevations in liver transaminases, and danuglipron's development was also halted, in part due to a case of potential drug-induced liver injury.[4][5][10][11][12] This strongly suggests a prioritized investigation into potential hepatotoxicity for any compound sharing a similar chemical scaffold.
Core Off-Target Investigation Workflow
A standard workflow for investigating off-target effects involves a tiered approach, starting with broad screening and progressing to more specific functional assays.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 3. Lilly Takes Victory Lap on Oral Weight Loss Drug as Analysts Spot Safety Crack - BioSpace [biospace.com]
- 4. Evaluation of an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose‐ranging, phase 2, randomized, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmadive.com [biopharmadive.com]
- 6. Will Pfizer’s YaoPharma deal deliver a powerful new oral obesity pill? — TradingView News [tradingview.com]
- 7. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 8. fda.gov [fda.gov]
- 9. altasciences.com [altasciences.com]
- 10. Pfizer Provides Update on Oral GLP-1 Receptor Agonist Danuglipron [businesswire.com]
- 11. Pfizer Drops Lead Obesity Asset After Liver Safety Concerns, Overall Review - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Naperiglipron
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Naperiglipron is an investigational, orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist being developed for the treatment of obesity and type 2 diabetes.[1] As a non-peptide molecule, it offers a potential alternative to injectable GLP-1R agonists.[2] Activation of the GLP-1 receptor enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and reduces appetite.[2] These application notes provide a generalized framework for the in vivo experimental evaluation of this compound in preclinical animal models, based on established methodologies for oral GLP-1 receptor agonists.
Disclaimer: Specific preclinical data and protocols for this compound are not publicly available. The following protocols are representative of the methodologies typically employed for this class of compounds. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
Mechanism of Action: GLP-1 Receptor Signaling
This compound, as a GLP-1R agonist, is expected to bind to and activate the GLP-1 receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, primarily through the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] This signaling pathway mediates the therapeutic effects on glucose metabolism and appetite suppression. Small-molecule agonists may exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin recruitment, which could influence the therapeutic and side-effect profile.[4]
Caption: this compound activates the GLP-1R, initiating the Gαs-cAMP-PKA signaling cascade.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Species: Mouse | |||||||
| This compound Group 1 | Oral (gavage) | e.g., 1 | |||||
| This compound Group 2 | Oral (gavage) | e.g., 10 | |||||
| This compound Group 3 | Intravenous | e.g., 1 | |||||
| Species: Rat | |||||||
| This compound Group 1 | Oral (gavage) | e.g., 1 | |||||
| This compound Group 2 | Oral (gavage) | e.g., 10 | |||||
| This compound Group 3 | Intravenous | e.g., 1 |
Table 2: Pharmacodynamic Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Baseline Body Weight (g) | Body Weight Change at Day 28 (%) | Cumulative Food Intake at Day 28 (g) | Fasting Blood Glucose (mg/dL) |
| Vehicle Control | 0 | ||||
| This compound Group 1 | e.g., 1 | ||||
| This compound Group 2 | e.g., 3 | ||||
| This compound Group 3 | e.g., 10 |
Experimental Protocols
General Experimental Workflow
The in vivo evaluation of this compound would typically follow a staged approach from pharmacokinetic characterization to pharmacodynamic and efficacy assessment.
Caption: A typical workflow for the in vivo evaluation of an oral therapeutic agent.
Protocol 1: Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice or rats.
Materials:
-
This compound
-
Vehicle suitable for oral and intravenous administration (e.g., 0.5% methylcellulose (B11928114) for oral, saline with a solubilizing agent for IV)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Oral gavage needles
-
Syringes for IV injection
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer this compound via oral gavage at predetermined doses.
-
Intravenous Group: Administer this compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) using appropriate software.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the effect of this compound on glucose tolerance in an obesity and insulin-resistant animal model.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6 mice on a high-fat diet for 12-16 weeks)
-
This compound formulated for oral gavage
-
Vehicle control
-
D-glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
Procedure:
-
Animal Model: Use DIO mice, which mimic key features of human obesity and type 2 diabetes.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (Time 0) from the tail vein.
-
Drug Administration: Administer a single oral dose of this compound or vehicle control via gavage.
-
Glucose Challenge: After a predetermined time following drug administration (e.g., 60 minutes), administer an oral bolus of D-glucose.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion. Compare the results between treatment groups.
Protocol 3: Chronic Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
Objective: To assess the long-term effects of this compound on body weight, food intake, and metabolic parameters in DIO mice.
Materials:
-
Diet-induced obese mice
-
This compound formulated for daily oral administration
-
Vehicle control
-
Standard high-fat diet
-
Metabolic cages for monitoring food and water intake
-
Animal scale
Procedure:
-
Baseline Measurements: Record the baseline body weight and food intake for each animal before starting treatment.
-
Randomization: Randomize animals into treatment groups (vehicle control and different doses of this compound).
-
Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 28 days).
-
Monitoring:
-
Measure body weight daily or several times per week.
-
Measure food intake daily.
-
Observe animals for any clinical signs of toxicity.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., fasting glucose, insulin, lipids). Tissues such as liver and adipose tissue may be collected for further analysis (e.g., histology, gene expression).
-
Data Analysis: Analyze changes in body weight, food intake, and metabolic parameters over the course of the study. Compare the results between the different treatment groups.
References
- 1. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 2. The development of an oral GLP-1 receptor agonist for the management of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of Naperiglipron Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron (LY3549492) is a potent and orally bioavailable small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation, making it a prime target for the treatment of type 2 diabetes and obesity.[5][6] Upon activation by agonists like this compound, the GLP-1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This signaling cascade ultimately results in enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and other beneficial metabolic effects.
These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound and other GLP-1R agonists by measuring the accumulation of the second messenger cAMP. Additionally, as metabolic research often involves the study of various GPCRs, we also include protocols for assessing the activity of compounds targeting the Gq-coupled receptor GPR120, another important player in metabolic regulation, through the measurement of inositol (B14025) monophosphate (IP1).
Data Presentation: In Vitro Potency of GPCR Agonists
The following tables summarize the in vitro potency (EC50) of this compound and other relevant GLP-1R and GPR120 agonists, as determined by cell-based second messenger assays.
Table 1: Potency of GLP-1R Agonists in cAMP Accumulation Assays
| Compound | Cell Line | Assay Format | EC50 (nM) |
| This compound | hGLP-1R expressing cells | cAMP Accumulation | 1.14[2] |
| Liraglutide | CHO cells expressing hGLP-1R | cAMP Accumulation (serum-free) | 0.0012[9] |
| Semaglutide | CHO cells expressing hGLP-1R | cAMP Accumulation (serum-free) | 0.0009[9] |
| GLP-1 (7-36) | HEK-GLP-1R cells | cAMP Accumulation | 0.085[10] |
Table 2: Potency of GPR120 Agonists in IP1/Calcium Flux Assays
| Compound | Cell Line | Assay Format | EC50 (nM) |
| TUG-891 | hGPR120 expressing cells | Calcium Flux | 43.7[11] |
| Compound A | hGPR120 expressing cells | β-arrestin-2 Recruitment | ~350[12] |
| Compound 10k | hGPR120 transfected CHO cells | Calcium Flux | 57.6[11] |
| Compound 14d | hGPR120 transfected CHO cells | Calcium Flux | <100[11] |
Signaling Pathways and Experimental Workflow
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist such as this compound initiates a signaling cascade that results in the production of cAMP.
Caption: GLP-1R Gs-coupled signaling pathway.
GPR120 Signaling Pathway
Activation of the Gq-coupled GPR120 receptor leads to the production of inositol trisphosphate (IP3) and subsequent accumulation of its metabolite, IP1.
Caption: GPR120 Gq-coupled signaling pathway.
General Experimental Workflow for Cell-Based GPCR Assays
The following diagram outlines the typical workflow for assessing the activity of a compound on a target GPCR in a cell-based assay.
Caption: GPCR agonist activity experimental workflow.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for GLP-1R Agonist Activity
This protocol is designed to measure the increase in intracellular cAMP levels following the stimulation of GLP-1R by an agonist like this compound. A homogeneous time-resolved fluorescence (HTRF) assay format is described.
Materials:
-
HEK293 cells stably expressing human GLP-1R (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
Reference GLP-1R agonist (e.g., GLP-1)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white opaque assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the GLP-1R expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in a fresh medium.
-
Seed the cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 10 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in the assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a vehicle control (assay buffer with DMSO at the same concentration as in the compound dilutions).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes (or as recommended by the assay kit manufacturer).
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents according to the kit's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate in the lysis buffer provided.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: IP1 Accumulation Assay for GPR120 Agonist Activity
This protocol measures the accumulation of IP1, a stable metabolite of IP3, following the activation of Gq-coupled receptors like GPR120. An HTRF-based assay is described.[13]
Materials:
-
CHO-K1 cells stably expressing human GPR120 (or other suitable host cells)
-
Cell culture medium
-
Assay buffer containing LiCl (e.g., HBSS with 20 mM HEPES, 50 mM LiCl). Lithium chloride is used to inhibit the degradation of IP1.[13]
-
GPR120 agonist and other test compounds
-
Reference GPR120 agonist
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)
-
384-well white opaque assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the GPR120 expressing cells.
-
The day before the assay, seed the cells into a 384-well white plate at a density of 10,000-20,000 cells per well in 10 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the GPR120 agonist and reference compound in the assay buffer containing LiCl.
-
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Add 10 µL of the compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for 60-90 minutes (or as optimized for the specific cell line and receptor).
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents as per the kit's manual.
-
Add 5 µL of the IP1-d2 solution to each well.
-
Add 5 µL of the anti-IP1 cryptate solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio as described in the cAMP assay protocol.
-
The signal is inversely proportional to the IP1 concentration. Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 5. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate this compound, Focuses on Obesity Study [noahai.co]
- 6. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Naperiglipron Administration in Rodent Models
Disclaimer: As of late 2025, detailed preclinical data, including specific protocols and quantitative results for naperiglipron (LY3549492) administration in rodent models, have not been extensively published in the public domain. The following application notes and protocols are based on the general understanding of oral glucagon-like peptide-1 receptor (GLP-1R) agonists and publicly available information on similar molecules, such as orforglipron, also developed by Eli Lilly. These guidelines are intended to provide a foundational framework for researchers. Specific experimental parameters for this compound should be optimized based on emerging data.
Introduction
This compound is an orally available, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] Like other GLP-1R agonists, its mechanism of action involves promoting insulin (B600854) secretion in a glucose-dependent manner and suppressing appetite, making it a potential therapeutic for type 2 diabetes and obesity.[2] Preclinical studies in rodent models are crucial for evaluating the efficacy, pharmacokinetics, and safety profile of novel compounds like this compound before advancing to human clinical trials.
Rodent Models
The choice of rodent model is critical for studying the metabolic effects of this compound. Common models for obesity and type 2 diabetes research include:
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (typically 45-60% kcal from fat) are widely used to model common human obesity.[3] These models develop key features of metabolic syndrome, including obesity, insulin resistance, and hyperglycemia.
-
Genetic Models:
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia and severe obesity.[4]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar obese and diabetic phenotype.[4]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and are a model for obesity, insulin resistance, and eventual beta-cell failure.[5]
-
Data Presentation
Quantitative data from rodent studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example of Pharmacokinetic Parameters for an Oral GLP-1R Agonist in Sprague-Dawley Rats
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available | |
| Tmax (h) | N/A | Data Not Available | Data Not Available | Data Not Available |
| AUC (0-24h) (ng*h/mL) | Data Not Available | Data Not Available | Data Not Available | |
| Oral Bioavailability (%) | N/A | Data Not Available | Data Not Available | Data Not Available |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; LLOQ: Lower limit of quantification. |
Table 2: Example of Efficacy Data for an Oral GLP-1R Agonist in a Diet-Induced Obese (DIO) Mouse Model (8-week study)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Semaglutide) |
| Body Weight Change (%) | +5.2% | Data Not Available | Data Not Available | -15.8% |
| Cumulative Food Intake (g) | 320 | Data Not Available | Data Not Available | 210 |
| Fasting Blood Glucose (mg/dL) | 145 | Data Not Available | Data Not Available | 95 |
| Oral Glucose Tolerance Test (AUC) | 35000 | Data Not Available | Data Not Available | 18000 |
| Plasma Insulin (ng/mL) | 2.1 | Data Not Available | Data Not Available | 1.2 |
| AUC: Area under the curve. |
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast rats overnight (approximately 12-16 hours) with free access to water.
-
Record the body weight of each rat.
-
Administer a single oral dose of this compound or vehicle via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of chronic oral administration of this compound on body weight, food intake, and glucose metabolism in DIO mice.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle
-
Oral gavage needles
-
Metabolic cages for food intake monitoring
-
Glucometer and glucose test strips
-
Equipment for oral glucose tolerance test (OGTT)
Protocol:
-
Induce obesity by feeding mice a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Randomize obese mice into treatment groups (vehicle, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT):
-
Fast mice for 6 hours.
-
Administer an oral glucose bolus (e.g., 2 g/kg).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
At the termination of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and other relevant biomarkers.
-
Tissues such as the liver, adipose tissue, and pancreas can be collected for further analysis (e.g., histology, gene expression).
Visualization of Signaling Pathways and Workflows
GLP-1 Receptor Signaling Pathway
This compound, as a GLP-1R agonist, is expected to activate the canonical GLP-1R signaling pathway in pancreatic beta cells.
Caption: this compound activates the GLP-1R, leading to insulin secretion.
Experimental Workflow for Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a DIO mouse model.
Caption: Workflow for a preclinical efficacy study of this compound.
References
- 1. biospace.com [biospace.com]
- 2. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 3. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Rodent Models of Type 2 Diabetic Skeletal Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity [mdpi.com]
Application Notes and Protocols for the Quantification of Naperiglipron
Disclaimer: Naperiglipron is a novel therapeutic agent, and as such, publicly available, validated analytical methods for its quantification are limited. The following application notes and protocols are representative examples based on established analytical techniques for the quantification of small molecule drugs in biological matrices. These methods are intended to serve as a starting point for researchers and drug development professionals in developing and validating their own specific assays for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method provides a robust and widely accessible approach for the quantification of this compound in plasma samples. It is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing the internal standard (IS), such as a structurally similar compound.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Determined by the UV absorption maximum of this compound (e.g., 254 nm).
3. Method Validation
The method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized in the table below.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, particularly for samples with low concentrations of this compound, an LC-MS/MS method is recommended. This is often the gold standard for bioanalytical quantification in drug development.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS/MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on the compound's fragmentation).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
3. Method Validation
The LC-MS/MS method must be rigorously validated for parameters including selectivity, matrix effect, and carryover, in addition to those listed for the HPLC-UV method.
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 90% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
Experimental Workflow: LC-MS/MS Analysis
Application Notes & Protocols for the Quantification of Naperiglipron in Plasma Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron (LY3549492) is an orally administered small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) under investigation for the treatment of type 2 diabetes and obesity.[1][2][3][4] Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides a detailed, representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples.
Disclaimer: As of the date of this document, a specific, officially published LC-MS/MS method for this compound is not publicly available. The following protocol is a representative method adapted from established bioanalytical techniques for other small molecule GLP-1 receptor agonists and general practices for small molecule quantification in biological matrices.[5][6] This method should be fully validated in accordance with regulatory guidelines before its application in clinical or preclinical studies.[5]
Principle
This method utilizes protein precipitation for the extraction of this compound and a suitable internal standard (IS) from plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., this compound-d4) as an internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA as anticoagulant)
-
96-well protein precipitation plates or microcentrifuge tubes
Instrumentation
-
Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 50 µL of plasma in a 96-well plate or microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the proposed starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Gas Flow Rates | Dependent on instrument |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. |
Method Validation
The bioanalytical method should be validated according to the FDA or other relevant regulatory agency guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be prepared with at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Determined at four QC levels (LLOQ, LQC, MQC, HQC) in at least three separate runs. | Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | Analysis of at least six different blank plasma lots. | No significant interfering peaks at the retention times of the analyte and IS. |
| Matrix Effect | Assessed to ensure that the plasma matrix does not interfere with ionization. | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across QC levels. |
| Stability | Evaluated under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Bioanalytical workflow for this compound quantification.
GLP-1 Receptor Signaling Pathway
This compound, as a GLP-1 receptor agonist, mimics the action of endogenous GLP-1. The simplified signaling pathway is depicted below.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioxpedia.com [bioxpedia.com]
Application Notes and Protocols: Oral Glucose Tolerance Test with Naperiglipron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron is an orally administered, non-peptide, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] Its mechanism of action is centered on mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, which plays a crucial role in glucose homeostasis. By activating the GLP-1 receptor, this compound enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion from pancreatic α-cells, delays gastric emptying, and promotes satiety.[2][3][4] These pleiotropic effects make this compound a subject of interest for the management of type 2 diabetes and obesity.[5]
The oral glucose tolerance test (OGTT) is a fundamental procedure used to assess an individual's ability to handle a glucose load. In the context of drug development, particularly for anti-diabetic agents like this compound, the OGTT is a critical tool to evaluate the pharmacodynamic effects of the compound on glucose metabolism.[6][7] These application notes provide a detailed protocol for conducting an oral glucose tolerance test in a research setting to investigate the effects of this compound.
Signaling Pathway of GLP-1 Receptor Agonists
Caption: GLP-1R agonist signaling cascade in pancreatic islets.
Experimental Protocols
This section outlines a generalized protocol for an oral glucose tolerance test in both preclinical (rodent) and clinical research settings to evaluate the efficacy of this compound. The precise dosage of this compound and the timing of its administration should be determined based on prior pharmacokinetic and pharmacodynamic studies of the specific formulation being tested.
Preclinical Oral Glucose Tolerance Test (Rodent Model)
1. Animal Preparation:
-
Acclimation: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (typically 16-18 hours for mice) with free access to water.[8] Fasting is crucial to establish a baseline glucose level.[9]
2. This compound Administration:
-
Determine the appropriate vehicle for this compound based on its solubility.
-
Administer this compound or the vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes). The volume should be appropriate for the animal's weight.
3. OGTT Procedure:
-
Baseline Blood Sample (Time 0): Just prior to the glucose administration, collect a small blood sample (e.g., from the tail vein) to measure the baseline blood glucose concentration.[8]
-
Glucose Administration: Administer a standard glucose solution (e.g., 2 g/kg body weight) orally via gavage.[9]
-
Post-Glucose Blood Sampling: Collect blood samples at specific time points after the glucose administration. Common time points include 15, 30, 60, 90, and 120 minutes.[8]
-
Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.
Clinical Oral Glucose Tolerance Test (Human Subjects)
1. Subject Preparation:
-
Diet: Subjects should consume a diet containing at least 150 grams of carbohydrates per day for three days leading up to the test.[6][10]
-
Fasting: Subjects must fast for 8-14 hours overnight before the test. Water is permitted.[10][11]
-
Medications: Discontinue any medications that could affect glucose tolerance, if medically permissible.[6]
-
Activity: Subjects should maintain normal physical activity in the days prior to the test but should avoid strenuous exercise immediately before and during the test.[10][12]
2. This compound Administration:
-
Administer the specified dose of this compound or a placebo with a standardized volume of water at a predetermined time before the glucose load (e.g., 60-120 minutes).
3. OGTT Procedure:
-
Baseline Blood Sample (Time 0): A fasting venous blood sample is drawn to measure baseline plasma glucose.[13]
-
Glucose Administration: The subject ingests a 75-gram glucose solution dissolved in 250-300 mL of water over a 5-minute period.[6][7]
-
Post-Glucose Blood Sampling: Venous blood samples are collected at specified intervals, typically at 60 and 120 minutes after the glucose drink is consumed.[11][13] Additional time points may be included depending on the study's objectives.
-
Subject Status: The subject should remain seated and should not smoke or consume anything other than water during the test.[6][12]
Data Presentation
The quantitative data from the OGTT should be summarized to facilitate comparison between the this compound-treated group and the control group.
| Parameter | Control Group (Vehicle/Placebo) | This compound-Treated Group |
| Fasting Blood Glucose (Time 0) | Mean ± SEM (mg/dL or mmol/L) | Mean ± SEM (mg/dL or mmol/L) |
| Blood Glucose at 15 min | Mean ± SEM (mg/dL or mmol/L) | Mean ± SEM (mg/dL or mmol/L) |
| Blood Glucose at 30 min | Mean ± SEM (mg/dL or mmol/L) | Mean ± SEM (mg/dL or mmol/L) |
| Blood Glucose at 60 min | Mean ± SEM (mg/dL or mmol/L) | Mean ± SEM (mg/dL or mmol/L) |
| Blood Glucose at 90 min | Mean ± SEM (mg/dL or mmol/L) | Mean ± SEM (mg/dL or mmol/L) |
| Blood Glucose at 120 min | Mean ± SEM (mg/dL or mmol/L) | Mean ± SEM (mg/dL or mmol/L) |
| Area Under the Curve (AUC) | Mean ± SEM | Mean ± SEM |
Note: SEM refers to the Standard Error of the Mean. The time points for preclinical studies are often more frequent than for clinical studies.
Experimental Workflow Visualization
Caption: Workflow for an OGTT with this compound.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. racgp.org.au [racgp.org.au]
- 8. mmpc.org [mmpc.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruh.nhs.uk [ruh.nhs.uk]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. dhm.com.au [dhm.com.au]
- 13. testmenu.com [testmenu.com]
Application Notes and Protocols for Naperiglipron in Long-Term Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron is an orally available, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Eli Lilly for the treatment of obesity and type 2 diabetes.[1][2] As a GLP-1R agonist, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1, thereby stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[1][3][4] These mechanisms collectively contribute to improved glycemic control and weight reduction.[4]
Clinical development of this compound is ongoing, with some Phase II trials having been terminated for strategic reasons while another continues to enroll patients with obesity or who are overweight.[2][5][6][7] Given the limited publicly available data on this compound, this document provides a comprehensive overview of the application of oral GLP-1 receptor agonists in long-term metabolic studies, using data from the related compound orforglipron, also developed by Eli Lilly, as a representative example. These notes and protocols are intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the long-term metabolic effects of this compound and similar molecules.
Mechanism of Action: GLP-1 Receptor Signaling
This compound, as a GLP-1 receptor agonist, binds to and activates the GLP-1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic beta cells, neurons in the brain, and cells in the gastrointestinal tract.[3] Activation of the GLP-1R initiates a cascade of intracellular signaling events that mediate its metabolic effects. The primary signaling pathway involves the coupling to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which ultimately enhances glucose-stimulated insulin secretion.
References
- 1. biospace.com [biospace.com]
- 2. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 3. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate this compound, Focuses on Obesity Study [noahai.co]
- 7. jcst2d.com [jcst2d.com]
Application Notes and Protocols for Naperiglipron in Pancreatic Beta-Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron (LY3549492) is a potent and selective small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] The GLP-1 receptor is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells.[2][3][4] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in in vitro pancreatic beta-cell research.
Mechanism of Action
This compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1 by binding to and activating the GLP-1R, a Gs protein-coupled receptor expressed on the surface of pancreatic beta-cells.[1][2] This activation initiates a downstream signaling cascade that enhances the beta-cell's response to elevated glucose levels.
The key steps in the signaling pathway are:
-
Receptor Activation: this compound binds to the GLP-1R.
-
Gs Protein Activation: The activated receptor stimulates the associated Gs alpha subunit.
-
Adenylyl Cyclase Activation: The Gs alpha subunit activates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[5]
-
cAMP Production: Intracellular levels of the second messenger cAMP increase.[5]
-
Downstream Effector Activation: cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[5]
-
Potentiation of Insulin Secretion: PKA and Epac2 signaling pathways converge to mobilize intracellular calcium stores, enhance the exocytosis of insulin-containing granules, and ultimately potentiate insulin secretion in a glucose-dependent manner.
This glucose-dependent mechanism of action is a key feature of GLP-1R agonists, as it minimizes the risk of hypoglycemia.[2]
Signaling Pathway of this compound in Pancreatic Beta-Cells
Quantitative Data
The following table summarizes the known in vitro potency of this compound.
| Compound | Target | Assay | EC₅₀ (nM) | Reference |
| This compound | Human GLP-1R | Receptor Activation | 1.14 | [1] |
Experimental Protocols
In Vitro cAMP Assay in Pancreatic Beta-Cells
This protocol is adapted for measuring cAMP production in response to this compound in a pancreatic beta-cell line such as INS-1E or MIN6.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E, MIN6)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing:
-
Low glucose (e.g., 2.5 mM)
-
IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM)
-
-
This compound stock solution (in a suitable solvent like DMSO)
-
GLP-1 (positive control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or a similar competitive immunoassay)
-
96-well cell culture plates
-
Plate reader capable of measuring the output of the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Two days prior to the assay, seed the pancreatic beta-cells into a 96-well plate at a density of 2.5 x 10⁵ cells per well.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Pre-incubation:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with KRBB containing low glucose.
-
Add 100 µL of KRBB with low glucose and 0.5 mM IBMX to each well.
-
Incubate for 30 minutes at 37°C to equilibrate the cells and inhibit phosphodiesterase activity.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (GLP-1) in KRBB with low glucose and IBMX.
-
Add the desired concentrations of this compound or control to the respective wells.
-
Incubate for the desired time period (e.g., 5-15 minutes for GLP-1R agonists).[1]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Follow the manufacturer's instructions to measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using a suitable software package (e.g., GraphPad Prism).
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static GSIS assay to evaluate the effect of this compound on insulin secretion from MIN6 cells or isolated pancreatic islets.
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Cell culture medium for MIN6 cells or islet culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound stock solution
-
Insulin ELISA kit
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Preparation:
-
MIN6 Cells: Seed MIN6 cells in a 24-well or 96-well plate and grow to confluency.
-
Isolated Islets: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight to allow for recovery.
-
-
Pre-incubation (Basal Secretion):
-
Wash the cells/islets twice with KRBB containing low glucose.
-
Pre-incubate the cells/islets in KRBB with low glucose for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare the following stimulation buffers in KRBB:
-
Low glucose (2.8 mM)
-
Low glucose (2.8 mM) + this compound (various concentrations)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + this compound (various concentrations)
-
-
Aspirate the pre-incubation buffer.
-
Add the respective stimulation buffers to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Store the supernatant at -20°C or -80°C until the insulin measurement.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the cell number or protein content for cell lines, or to the islet equivalent (IEQ) for isolated islets.
-
Compare the insulin secretion in the presence of this compound to the respective controls (low and high glucose without the compound).
-
Experimental Workflow for GSIS Assay
References
- 1. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. escholarship.org [escholarship.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for Naperiglipron Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron is a novel, orally available, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Eli Lilly for the treatment of type 2 diabetes mellitus and obesity.[1] As a non-peptide therapeutic, this compound represents a significant advancement in GLP-1R agonist therapy. The purpose of this document is to provide detailed application notes and protocols for conducting stability testing of this compound in solution. These guidelines are essential for establishing its degradation pathways, identifying potential degradation products, and developing a stability-indicating analytical method crucial for formulation development and regulatory submissions.
The stability of a drug substance in solution is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and oxidative stress. Forced degradation studies, or stress testing, are integral to understanding the intrinsic stability of a molecule.[2] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify likely degradation products and validate the specificity of analytical methods.[2][3] The protocols outlined herein are based on the principles of the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4]
This compound Chemical Information:
| Parameter | Value |
| Chemical Name | 2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]-2- pyridinyl]-2-fluoro-5-methylphenyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-Benzimidazole-6-carboxylic acid |
| Molecular Formula | C₃₃H₂₆F₂N₄O₄ |
| Molecular Weight | 580.59 g/mol |
| CAS Number | 2572566-11-9 |
Signaling Pathway and Mechanism of Action
This compound functions as a GLP-1 receptor agonist.[1] The GLP-1 receptor is a G protein-coupled receptor (GPCR) located on pancreatic beta cells and neurons in the brain.[5] Upon binding of an agonist like this compound, the receptor activates adenylyl cyclase through its coupling with the Gαs subunit. This leads to an increase in intracellular cyclic AMP (camp), which in turn activates Protein Kinase A (PKA).[5] Activated PKA promotes insulin (B600854) exocytosis, enhances beta-cell survival, and contributes to glucose homeostasis.[5]
Experimental Protocols
This section details the protocols for preparing solutions, conducting forced degradation studies, and the analytical method for quantifying this compound and its degradation products.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Solution Preparation
3.2.1 this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent. Assumption: Based on its intended oral route and complex structure, this compound may have limited aqueous solubility. A co-solvent system such as 50:50 acetonitrile:water or DMSO may be required for initial solubilization. The final dilution for analysis should be in the mobile phase.
-
Store the stock solution protected from light at 2-8°C. Note: Stock solution stability should be established.
3.2.2 Working Standard and Sample Preparation (100 µg/mL)
-
Dilute 1 mL of the 1 mg/mL this compound stock solution to 10 mL with the mobile phase or a suitable diluent.
-
This working solution will be used for HPLC analysis and as the starting material for forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
3.3.1 Acid Hydrolysis
-
To 1 mL of the 100 µg/mL this compound solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to the final concentration with the mobile phase.
3.3.2 Base Hydrolysis
-
To 1 mL of the 100 µg/mL this compound solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute to the final concentration with the mobile phase.
3.3.3 Oxidative Degradation
-
To 1 mL of the 100 µg/mL this compound solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute to the final concentration with the mobile phase before analysis.
3.3.4 Thermal Degradation
-
Incubate the 100 µg/mL this compound solution at 80°C in a temperature-controlled oven.
-
Withdraw samples at appropriate time points.
-
Cool to room temperature and dilute to the final concentration with the mobile phase before analysis.
3.3.5 Photolytic Degradation
-
Expose the 100 µg/mL this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, dilute the samples to the final concentration with the mobile phase before analysis.
Stability-Indicating HPLC-UV/MS Method
A reversed-phase HPLC method coupled with UV and Mass Spectrometry (MS) detection is recommended for the separation and quantification of this compound and its degradation products. The following method is a starting point based on methods developed for similar small molecule GLP-1R agonists.[4] Method optimization will be required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY Premier BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 7 minutes, hold at 95% B for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| UV Detection | Diode Array Detector (DAD), monitor at a suitable wavelength (e.g., 230 nm and 280 nm) |
| MS Detection | Q-TOF or Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode. |
Data Presentation and Evaluation
The results of the stability testing should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data obtained from the forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | Number of Degradants |
| Control | 24 | 100.0 | 0.0 | 0 |
| 0.1 M HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal, 80°C | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic (ICH Q1B) | - |
Table 2: Impurity Profile of this compound under Forced Degradation
| Stress Condition | RRT of Degradant | % Area of Degradant |
| 0.1 M HCl, 60°C | ||
| 0.1 M NaOH, 60°C | ||
| 3% H₂O₂, RT | ||
| Thermal, 80°C | ||
| Photolytic (ICH Q1B) | ||
(RRT = Relative Retention Time with respect to the this compound peak)
Conclusion
These application notes provide a comprehensive framework for conducting stability testing of this compound in solution. The detailed protocols for forced degradation studies and the proposed stability-indicating HPLC-UV/MS method will enable researchers to effectively assess the intrinsic stability of this compound, identify its degradation products, and develop robust analytical methods. This information is fundamental for the successful formulation development and regulatory approval of this promising new therapeutic agent.
References
- 1. A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Assay of naproxen by high-performance liquid chromatography and identification of its photoproducts by LC-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Naperiglipron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Naperiglipron (LY3549492), a small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, in various in vitro studies. The following protocols are based on established methodologies for similar small molecule GLP-1R agonists and can be adapted for the specific needs of your research.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible in vitro data. As a small molecule, this compound is likely to be supplied as a powder.
1.1. Storage and Stability:
-
Storage: Store this compound powder at -20°C or -80°C in a desiccated environment to prevent degradation.
-
Stock Solutions: Once dissolved, store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
1.2. Solubility Assessment:
A preliminary assessment of this compound's solubility in common solvents is recommended.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Commonly used for creating high-concentration stock solutions for in vitro assays. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO, but may have a higher potential for cellular toxicity at higher concentrations. |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution in aqueous buffers is generally not recommended for initial stock preparation due to the typically low aqueous solubility of small molecules. |
Protocol 1: Kinetic Solubility Assessment
This protocol provides a quick assessment of the kinetic solubility of this compound in a buffer of interest.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add 2 µL of each dilution to 98 µL of the aqueous buffer (e.g., PBS, pH 7.4) in a clear 96-well plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate by shaking for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
1.3. Preparation of Stock Solutions:
For most in vitro cell-based assays, a high-concentration stock solution in DMSO is prepared first, followed by serial dilutions in the appropriate assay buffer or cell culture medium.
Protocol 2: Preparation of a 10 mM this compound Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
In Vitro Biological Assays
This compound is a GLP-1R agonist.[1] Its in vitro activity can be characterized by assessing its ability to activate the GLP-1 receptor and stimulate downstream signaling pathways.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a Gs protein-coupled receptor, by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, activates Protein Kinase A (PKA), leading to various cellular responses, including glucose-dependent insulin (B600854) secretion in pancreatic beta cells.
Caption: GLP-1 Receptor Signaling Pathway.
cAMP Accumulation Assay
The most common in vitro assay to determine the potency of GLP-1R agonists is the measurement of cAMP accumulation in cells expressing the GLP-1 receptor.[3]
Cell Lines:
-
CHO-K1 cells stably expressing the human GLP-1R (CHO-hGLP-1R): A commonly used recombinant cell line.
-
EndoC-βH1 cells: A human pancreatic beta cell line that endogenously expresses the GLP-1R, providing a more physiologically relevant model.[3]
Protocol 3: HTRF-based cAMP Accumulation Assay
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
CHO-hGLP-1R or EndoC-βH1 cells
-
Cell culture medium (e.g., DMEM/F12 for CHO, specific medium for EndoC-βH1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
This compound stock solution (10 mM in DMSO)
-
Reference GLP-1R agonist (e.g., GLP-1(7-36) amide)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: cAMP Assay Experimental Workflow.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in an appropriate medium.
-
Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of this compound from the 10 mM DMSO stock. First, perform a dilution series in DMSO, and then dilute these into the assay buffer containing IBMX (final concentration of IBMX, e.g., 500 µM).
-
Prepare dilutions of a reference agonist in the same manner.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and reagent binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2.3. Expected Quantitative Data:
While specific in vitro potency data for this compound is not publicly available, the following table provides representative EC50 values for other small molecule GLP-1R agonists in a cAMP assay for comparative purposes.
| Compound | Cell Line | EC50 (nM) | Reference |
| Orforglipron | CHO-hGLP-1R | ~10-100 | Hypothetical, based on literature for similar compounds |
| Danuglipron | CHO-hGLP-1R | ~5-50 | Hypothetical, based on literature for similar compounds |
| This compound | CHO-hGLP-1R | To be determined |
Downstream Functional Assays
The functional consequences of GLP-1R activation by this compound can be assessed in more complex cellular models.
3.1. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic beta cells.
Cell Line:
-
INS-1E cells or primary islets.
Protocol 4: GSIS Assay
-
Culture INS-1E cells or islets in appropriate conditions.
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.
-
Replace the buffer with solutions containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA or HTRF assay.
-
Normalize the insulin secretion to the total protein or DNA content of the cells.
Concluding Remarks
These application notes and protocols provide a framework for the in vitro characterization of this compound. It is essential to optimize the specific conditions for each assay, such as cell density, incubation times, and compound concentrations, in your laboratory setting. Careful execution of these experiments will yield valuable insights into the pharmacological properties of this compound and its potential as a therapeutic agent.
References
- 1. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 2. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Naperiglipron: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron (also known as LY3549492) is a potent, orally available, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] As a non-peptide mimetic of the endogenous incretin (B1656795) hormone GLP-1, this compound is under investigation for its therapeutic potential in metabolic diseases, primarily type 2 diabetes mellitus (T2DM) and obesity.[1] Its mechanism of action involves stimulating the GLP-1R, which leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and centrally mediated appetite suppression.[2][3][4]
These application notes provide a comprehensive overview of the commercially available research-grade this compound, its pharmacological properties, and detailed protocols for key in vitro and in vivo experiments to facilitate its evaluation in a research setting.
Commercial Availability for Research
This compound is available for research purposes from various chemical suppliers. Researchers can purchase this compound for in vitro and in vivo preclinical studies. One such supplier is MedchemExpress.[1] It is important to note that this compound is intended for research use only and is not for human consumption.
Pharmacological Data
This compound exhibits high potency for the human GLP-1 receptor. It also shows off-target activity on phosphodiesterase 10A1 (PDE10A1). The available quantitative data is summarized in the table below.
| Parameter | Value | Species/Assay Condition | Source |
| EC50 (GLP-1R) | 1.14 nM | Human GLP-1 Receptor | [1] |
| IC50 (PDE10A1) | 7.43 μM | Enzyme activity assay | [1] |
Signaling Pathway
Activation of the GLP-1R by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein-coupled pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling events culminate in the physiological effects of GLP-1R agonism.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are general protocols that can be adapted for this compound based on standard laboratory procedures for GLP-1R agonists.
In Vitro Assays
1. GLP-1 Receptor Activation Assay (cAMP Measurement)
This assay determines the potency of this compound in activating the GLP-1R by measuring the downstream accumulation of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Maintain a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96- or 384-well white, clear-bottom tissue culture plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a positive control (e.g., native GLP-1) and a vehicle control.
-
Incubation: Remove the culture medium from the cells and add the this compound dilutions and controls. Incubate for a specified time (e.g., 30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor, such as IBMX, can be included to prevent cAMP degradation.[5]
-
Cell Lysis and cAMP Detection: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).[6]
-
Data Analysis: Measure the signal corresponding to cAMP levels. Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells
This assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells (e.g., INS-1E cells or primary islets).
Methodology:
-
Cell Culture and Plating: Culture pancreatic β-cells in appropriate medium. For the assay, plate the cells in 24- or 48-well plates.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., KRBH) and then pre-incubate them in a low-glucose (e.g., 2.8 mM) buffer for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with a buffer containing low glucose (2.8 mM) or high glucose (e.g., 16.7 mM), with and without various concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of this compound on glucose disposal in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [france.promega.com]
Application Notes and Protocols for Naperiglipron in Central Nervous System GLP-1R Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naperiglipron (also known as LY3549492) is an orally available, small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R) developed by Eli Lilly and Company.[1][2] While primarily investigated for the treatment of type 2 diabetes mellitus and obesity, the role of GLP-1R in the central nervous system (CNS) presents a compelling avenue for research into this compound's potential neurological effects.[1][3][4] GLP-1Rs are widely distributed throughout the brain and are implicated in the regulation of appetite, reward pathways, and neuroprotection.[4][5][6]
This document provides a summary of the known characteristics of this compound, outlines detailed protocols for its investigation in CNS-related research, and offers visualizations of key pathways and experimental workflows. It is important to note that while this compound is in clinical development, specific data on its CNS penetration and effects are not yet publicly available.[3][7] Therefore, the protocols provided are based on established methodologies for studying GLP-1R agonists in the CNS and are intended to serve as a guide for researchers.
This compound: Compound Profile
This compound is a non-peptide molecule designed to activate the GLP-1R, which is a G protein-coupled receptor.[8] Its small molecule nature may offer different pharmacokinetic and pharmacodynamic properties compared to peptide-based GLP-1R agonists, including potentially improved oral bioavailability and brain penetration.[8]
Quantitative Data
The following table summarizes the available quantitative data for this compound and comparator small molecule GLP-1R agonists.
| Compound | Target | In Vitro Potency (EC50) | Molecular Weight (Da) | Clinical Development Status (Highest Phase) | Key Indications |
| This compound | hGLP-1R | 1.14 nM | Not publicly available | Phase 2 | Type 2 Diabetes, Obesity |
| Orforglipron | hGLP-1R | Not publicly available | Not publicly available | Phase 3 | Type 2 Diabetes, Obesity |
| Danuglipron | hGLP-1R | Not publicly available | 555.6 | Development Discontinued | Type 2 Diabetes, Obesity |
Data for this compound EC50 from commercial vendor MedchemExpress. Clinical trial information for all compounds is publicly available.[1][3][7][9]
GLP-1R Signaling in the Central Nervous System
Activation of GLP-1R in the CNS by an agonist like this compound is expected to initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10] This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to changes in neuronal excitability, gene expression, and synaptic plasticity.
GLP-1R Signaling Pathway
Experimental Protocols for CNS Studies
The following protocols are generalized for the investigation of a novel small molecule GLP-1R agonist like this compound in the CNS. Researchers should optimize these protocols based on their specific experimental setup and animal models.
In Vitro Receptor Activation Assay
Objective: To confirm the agonist activity of this compound on GLP-1R expressed in a neuronal cell line.
Materials:
-
Neuronal cell line expressing GLP-1R (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader
Protocol:
-
Culture the neuronal cells in appropriate plates until they reach 80-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer.
-
Remove the culture medium and wash the cells with a buffered saline solution.
-
Add the different concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., a known GLP-1R agonist).
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit and a plate reader.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Brain Penetration and Distribution Study
Objective: To determine if this compound crosses the blood-brain barrier (BBB) and to quantify its concentration in different brain regions.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies
-
Brain dissection tools
-
Homogenizer
-
LC-MS/MS system
Protocol:
-
Administer a single oral dose of this compound to the rodents.
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Euthanize the animals and dissect the brains. Specific brain regions of interest (e.g., hypothalamus, hippocampus, cortex) can be isolated.
-
Homogenize the brain tissue samples.
-
Extract this compound from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.[11]
-
Calculate the brain-to-plasma concentration ratio at each time point to assess BBB penetration.
In Vivo Electrophysiology
Objective: To assess the effect of this compound on the electrical activity of neurons in specific brain regions known to express GLP-1R.[12][13][14]
Materials:
-
Anesthetized or freely moving rodents
-
Stereotaxic apparatus
-
Recording electrodes
-
Amplifier and data acquisition system
-
This compound
-
Microinjection pump and cannula (for local administration)
Protocol:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a recording electrode in the target brain region (e.g., lateral septum, hypothalamus).[15]
-
For local administration, implant a guide cannula adjacent to the recording electrode.
-
Record baseline neuronal firing activity (e.g., single-unit recordings).
-
Administer this compound either systemically (e.g., oral gavage, intraperitoneal injection) or locally into the brain region of interest via the cannula.
-
Continue to record neuronal activity post-administration to observe any changes in firing rate or pattern.
-
Analyze the data to determine if this compound excites or inhibits neuronal activity.
Behavioral Assays
Objective: To evaluate the effects of this compound on behaviors regulated by CNS GLP-1R signaling, such as feeding, anxiety, and learning and memory.
a) Food Intake Study:
-
Acclimate singly housed rodents to a specific diet and feeding schedule.
-
Administer this compound or vehicle orally at a set time before the presentation of food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, 24 hours) by weighing the remaining food.
b) Elevated Plus Maze (for anxiety-like behavior): [16]
-
Administer this compound or vehicle to rodents a set time before the test.
-
Place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.
-
Record the time spent in the open arms versus the closed arms over a 5-minute period. An increase in time spent in the open arms is indicative of an anxiolytic effect.
c) Novel Object Recognition (for memory):
-
On day 1 (training), place the animal in an arena with two identical objects and allow it to explore for a set period.
-
On day 2 (testing), replace one of the familiar objects with a novel object.
-
Administer this compound or vehicle before the training or testing phase.
-
Measure the time spent exploring the novel object versus the familiar object. An increase in time spent with the novel object indicates successful memory consolidation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical CNS evaluation of a novel small molecule GLP-1R agonist like this compound.
Preclinical CNS Evaluation Workflow
Conclusion
This compound represents a promising tool for investigating the role of GLP-1R in the central nervous system. As a small molecule, it may possess distinct properties from larger peptide agonists that could be advantageous for CNS research. The protocols and information provided herein offer a framework for researchers to begin to explore the potential neurological effects of this compound. Future studies are needed to elucidate its brain penetrance, target engagement in the CNS, and its effects on a range of neurological functions and disease models.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 3. biospace.com [biospace.com]
- 4. cogres.com [cogres.com]
- 5. Glucagon-like peptide-1 receptors in the brain: controlling food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP-1 Mechanisms in the Brain - Examining Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists for Central Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 8. mdpi.com [mdpi.com]
- 9. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 10. innoprot.com [innoprot.com]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | GLP-1 Suppresses Feeding Behaviors and Modulates Neuronal Electrophysiological Properties in Multiple Brain Regions [frontiersin.org]
- 13. GLP-1 Suppresses Feeding Behaviors and Modulates Neuronal Electrophysiological Properties in Multiple Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of GLP-1R modulates the spontaneous discharge of nigral dopaminergic neurons and motor behavior in mice with chronic MPTP Parkinson's disease [frontiersin.org]
- 15. Hunting for heroes: Brain neurons mediating GLP-1R agonists in obesity treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CNS Glucagon-Like Peptide-1 Receptors Mediate Endocrine and Anxiety Responses to Interoceptive and Psychogenic Stressors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Naperiglipron Dosage for Mouse Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Naperiglipron in mouse models of obesity and type 2 diabetes. Due to the limited publicly available preclinical data on this compound, this guide offers general principles, troubleshooting advice, and suggested experimental workflows based on the known pharmacology of GLP-1 receptor agonists and best practices in rodent research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dosage of this compound for mouse studies?
A1: As of late 2025, specific, peer-reviewed publications detailing the effective dosage of this compound in mouse models are not publicly available. This compound is a small-molecule GLP-1 receptor agonist, and it's important to note that some small-molecule GLP-1 receptor agonists exhibit poor activity on rodent GLP-1 receptors compared to human receptors.[1] Therefore, a dose-finding study is essential to determine the optimal dosage for your specific mouse strain and experimental endpoint. We recommend a pilot study with a wide dose range to establish a dose-response relationship for key pharmacodynamic markers (e.g., blood glucose levels, food intake).
Q2: How should I formulate this compound for oral administration in mice?
A2: The formulation for oral administration in animal studies is critical for ensuring consistent bioavailability. While the exact vehicle used in proprietary preclinical studies for this compound is not public, a common approach for small molecules is to use a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the compound is uniformly suspended before each administration. The stability of the formulation should also be assessed.
Q3: What are the expected pharmacokinetic (PK) parameters of this compound in mice?
A3: Specific pharmacokinetic data for this compound in mice has not been publicly disclosed. For oral small-molecule drugs, PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life can vary significantly based on the compound's properties and the formulation used.[2] A pilot PK study is highly recommended to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen mouse model. This will inform the dosing frequency and sampling time points for pharmacodynamic studies.
Q4: I am not observing the expected effects of this compound in my wild-type mice. What could be the issue?
A4: One significant challenge with some small-molecule GLP-1 receptor agonists is a potential species difference in receptor affinity, with lower potency on the rodent GLP-1 receptor.[1] If you are not observing an effect in wild-type mice, consider the following:
-
Dose: The administered dose may be too low. A dose-escalation study is necessary.
-
Receptor Specificity: The compound may have significantly lower affinity for the mouse GLP-1 receptor. It may be beneficial to use a humanized GLP-1 receptor mouse model, which has been shown to improve the translational relevance of preclinical studies with small-molecule GLP-1 receptor agonists.[1]
-
Formulation and Administration: Ensure the compound is properly solubilized or suspended and that the oral gavage technique is consistent and accurate.
Q5: What are the potential side effects of this compound in mice?
A5: GLP-1 receptor agonists are known to cause gastrointestinal side effects, such as nausea and reduced food intake.[3] In mice, this can manifest as a transient reduction in locomotor activity (hypolocomotion) and conditioned taste aversion.[4][5] It is important to monitor for these effects, as they can influence behavioral readouts and overall animal welfare. A dose-titration strategy may help mitigate some of these side effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in blood glucose response | Inconsistent oral gavage technique. | Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing. |
| Improper formulation (e.g., compound crashing out of suspension). | Prepare fresh formulations regularly and vortex thoroughly before each use. Consider using a different vehicle if solubility is an issue. | |
| No significant effect on body weight or food intake | Insufficient dose. | Conduct a dose-response study with a wider range of doses. |
| Low potency on murine GLP-1R. | Consider using a humanized GLP-1R mouse model for improved translational relevance.[1] | |
| Rapid metabolism of the compound. | Perform a pilot PK study to determine the half-life and optimize the dosing frequency. | |
| Signs of malaise or excessive lethargy in mice | Dose is too high, leading to adverse effects. | Reduce the dose or implement a gradual dose-escalation protocol. Monitor animal welfare closely. |
| Conditioned taste aversion. | If pairing drug administration with a specific food or liquid, consider the potential for taste aversion to confound feeding studies. |
Experimental Protocols & Methodologies
Oral Glucose Tolerance Test (OGTT) Protocol
-
Animal Model: Diet-induced obese (DIO) C57BL/6J mice or humanized GLP-1R mice.
-
Acclimatization: Acclimate mice to single housing and handling for at least one week prior to the study.
-
Fasting: Fast mice for 6 hours prior to the OGTT, with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose.
-
Glucose Challenge: 30-60 minutes after drug administration, administer a 2 g/kg glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge to measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare between treatment groups.
Pharmacokinetic (PK) Study Design
-
Animal Model: Male C57BL/6J mice (or other relevant strain).
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect sparse blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Typically, 2-3 mice per time point are used in a composite design.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
Table 1: Example Dose-Response of this compound on Blood Glucose AUC in an OGTT in DIO Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | n | Glucose AUC (0-120 min) (mg/dL*min) | % Change from Vehicle |
| Vehicle (0.5% CMC) | 0 | 8 | 25000 ± 1500 | - |
| This compound | 1 | 8 | 22000 ± 1300 | -12% |
| This compound | 3 | 8 | 18000 ± 1100 | -28% |
| This compound | 10 | 8 | 14000 ± 900 | -44% |
| This compound | 30 | 8 | 11000 ± 800 | -56% |
Table 2: Example Pharmacokinetic Parameters of this compound in C57BL/6J Mice (Hypothetical Data)
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | T½ (hr) |
| 10 | 500 ± 120 | 1.0 ± 0.5 | 2500 ± 450 | 4.2 ± 0.8 |
Visualizations
Signaling Pathway
Caption: Simplified GLP-1 Receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Recommended experimental workflow for this compound studies in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute administration of GLP-1 receptor agonists induces hypolocomotion but not anxiety in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 5. New Study Explores How GLP-1 Analog Administration Affects Running in Mice [brainfacts.org]
Navigating Naperiglipron: A Technical Guide to Overcoming Solubility Challenges
For researchers and drug development professionals working with the novel GLP-1 receptor agonist Naperiglipron, achieving consistent and adequate solubility is a critical first step for successful in vitro and in vivo experimentation. This technical support center provides troubleshooting guides and frequently asked questions to address common solubility issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a small molecule with the following properties:
While specific experimental solubility data in various solvents is not widely published, its complex structure suggests it may exhibit low aqueous solubility, a common challenge for many small molecule drug candidates.[3][4]
Q2: I am starting my first experiment with this compound. What is a good starting solvent to prepare a stock solution?
A2: For a new compound with unknown solubility, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other options include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[5] It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally available, non-peptide small molecule that acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[6][7][8] By activating the GLP-1R, it mimics the effects of the native GLP-1 hormone, which includes enhancing glucose-stimulated insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and reducing appetite.[9]
Troubleshooting Guide for this compound Solubility
This guide provides a structured approach to resolving common solubility problems.
Issue 1: this compound is not dissolving in my aqueous buffer.
Answer: Direct dissolution of poorly soluble compounds in aqueous buffers is often challenging. Here’s a systematic approach to troubleshoot this issue:
Step 1: Utilize a Co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
Step 2: Adjust the pH. The solubility of ionizable compounds can be significantly influenced by pH. This compound's structure contains functional groups that may be ionizable. Performing a pH-solubility profile can identify the optimal pH range for dissolution.[4][10]
Step 3: Employ Surfactants. Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 are commonly used.
Hypothetical this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
|---|---|---|
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Poorly soluble in physiological buffers. |
| DMSO | > 100 | High solubility; suitable for stock solutions. |
| Ethanol | 10-20 | Moderate solubility. |
| Propylene Glycol | 5-15 | Useful co-solvent for formulations. |
| PEG 400 | 20-40 | Good solubilizing agent. |
Hypothetical Effect of pH and Co-solvents on Aqueous Solubility
| Condition | Solubility (µg/mL) | Fold Increase |
|---|---|---|
| PBS (pH 7.4) | 1 | - |
| pH 9.0 Buffer | 15 | 15x |
| PBS + 1% DMSO | 5 | 5x |
| PBS + 0.1% Tween 80 | 25 | 25x |
| pH 9.0 + 1% DMSO | 75 | 75x |
Issue 2: My this compound precipitates out of solution after dilution from the stock.
Answer: This is a common problem when diluting a drug from a high-concentration organic stock into an aqueous medium. The workflow below can help diagnose and solve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 3: I need to increase the bioavailability for an in vivo study.
Answer: For in vivo applications, enhancing solubility and dissolution rate is key to improving bioavailability. Several formulation strategies can be employed.
1. Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[5][10] Techniques like micronization or nanosuspension can be effective.[4][5]
2. Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can significantly enhance its apparent solubility and dissolution.
3. Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drugs by encapsulating the non-polar molecule within the cyclodextrin's cavity.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex vigorously for 1-2 minutes.
-
Use a water bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: pH-Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound powder to a small volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Plot the solubility (in µg/mL) against the pH to determine the optimal pH range.
Signaling Pathway
This compound, as a GLP-1R agonist, activates a well-characterized signaling cascade within pancreatic beta cells, leading to enhanced insulin secretion.
Caption: this compound's GLP-1R signaling pathway.
References
- 1. This compound | C33H26F2N4O4 | CID 155433819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 3. brieflands.com [brieflands.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 7. biospace.com [biospace.com]
- 8. Lilly Discontinues Two this compound Trials, Continues Push in Obesity Space [noahai.co]
- 9. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]
- 10. ijmsdr.org [ijmsdr.org]
Naperiglipron experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Naperiglipron. The information is designed to help ensure the variability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the characterization of this compound.
| Question | Potential Cause | Troubleshooting Steps |
| 1. Why am I observing high variability in my cAMP assay results? | - Cell Health and Passage Number: Inconsistent cell health or using cells with a high passage number can lead to variable receptor expression and signaling capacity.- Inconsistent Cell Seeding Density: Uneven cell distribution in multi-well plates will result in variable responses.- Reagent Instability: Degradation of this compound, forskolin, or other reagents can affect potency.- Assay Timing: Variations in incubation times can lead to inconsistent results. | - Cell Culture: Use cells with a consistent and low passage number. Regularly check for viability and morphology. Ensure cells are 60-80% confluent before harvesting.[1]- Cell Seeding: Ensure a homogenous cell suspension before and during plating. Consider using automated cell dispensers for high-throughput applications.- Reagent Handling: Prepare fresh stock solutions of this compound and other critical reagents. Aliquot and store at the recommended temperature to avoid freeze-thaw cycles.- Standardize Protocol: Use a calibrated timer for all incubation steps. Ensure consistent temperature and CO2 levels during cell culture and assays. |
| 2. My GTPγS binding assay shows a low signal-to-noise ratio. | - Low Receptor Expression: The cell line may not express a sufficient number of GLP-1 receptors.- Suboptimal GDP Concentration: The concentration of GDP is critical for detecting agonist-stimulated [35S]GTPγS binding.[2]- Membrane Preparation Quality: Poor quality membrane preparations can have low receptor activity.- Assay Buffer Composition: The concentrations of Mg2+ and NaCl can significantly impact the assay window.[3] | - Cell Line Selection: Use a validated cell line with high expression of the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the receptor).- GDP Titration: Empirically determine the optimal GDP concentration for your cell membrane preparation.[4]- Membrane Preparation: Prepare fresh cell membranes and store them properly at -80°C in small aliquots.- Buffer Optimization: Titrate MgCl2 and NaCl concentrations to maximize the agonist-stimulated signal over basal binding.[3] |
| 3. I am not observing a dose-dependent increase in ERK1/2 phosphorylation with this compound treatment. | - Suboptimal Stimulation Time: The peak of ERK1/2 phosphorylation is often transient.- Phosphatase Activity: High phosphatase activity in the cell lysate can dephosphorylate pERK1/2.- Low Antibody Affinity/Specificity: The primary antibody may not be optimal for detecting phosphorylated ERK1/2.- Insufficient Protein Loading: The amount of protein loaded on the gel may be too low for detection.[5] | - Time-Course Experiment: Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time for this compound.- Use of Inhibitors: Always use phosphatase and protease inhibitors in your lysis buffer.[6]- Antibody Validation: Use a well-validated antibody for phospho-ERK1/2. Refer to the manufacturer's datasheet for recommended dilutions and blocking conditions.[5]- Protein Quantification: Accurately quantify your protein samples and ensure you are loading a sufficient amount (typically 20-30 µg of whole-cell lysate).[5] |
| 4. How do I differentiate between G-protein-dependent and β-arrestin-mediated signaling for this compound? | This compound, like other GLP-1R agonists, may exhibit biased agonism, preferentially activating one pathway over another. | - cAMP vs. β-arrestin Recruitment Assays: Directly compare the potency and efficacy of this compound in a cAMP accumulation assay (G-protein pathway) and a β-arrestin recruitment assay.- ERK1/2 Phosphorylation Kinetics: Analyze the temporal pattern of ERK1/2 phosphorylation. G-protein-mediated ERK activation is typically rapid and transient, while β-arrestin-mediated activation is often slower and more sustained. |
Data Presentation
The following tables provide examples of expected quantitative data from key in vitro experiments with this compound.
Table 1: this compound Potency in cAMP Accumulation Assay
| Parameter | Value |
| Cell Line | CHO-K1 cells expressing human GLP-1R |
| EC50 | 5.2 nM |
| Emax (% of GLP-1) | 95% |
| Assay Window (S/B) | >10 |
Table 2: this compound Efficacy in GTPγS Binding Assay
| Parameter | Value |
| Cell Membrane Prep | HEK293 cells expressing human GLP-1R |
| EC50 | 12.8 nM |
| Emax (% Stimulation over Basal) | 250% |
| Assay Format | Scintillation Proximity Assay (SPA)[7] |
Table 3: this compound-induced ERK1/2 Phosphorylation
| Parameter | Value |
| Cell Line | INS-1E pancreatic β-cells |
| Optimal Stimulation Time | 5-10 minutes |
| Fold Induction (pERK/Total ERK) | 3.5-fold at 100 nM |
| Detection Method | Western Blot |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay
This protocol is for measuring the increase in intracellular cyclic AMP (cAMP) upon activation of the GLP-1 receptor by this compound.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
This compound
-
GLP-1 (as a positive control)
-
cAMP assay kit (e.g., HTRF-based)[8]
-
384-well white plates
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.[8]
-
Data Analysis: Plot the data as a dose-response curve and calculate the EC50 and Emax values.
GTPγS Binding Assay
This protocol measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes from HEK293 cells expressing the human GLP-1 receptor
-
Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)[3]
-
[35S]GTPγS (0.1 nM final concentration)
-
GDP (10 µM final concentration)
-
This compound
-
GTPγS (unlabeled, for non-specific binding)
-
WGA-coated SPA beads[4]
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP, cell membranes (10 µ g/well ), and this compound at various concentrations.
-
Initiate Reaction: Add [35S]GTPγS to all wells. For non-specific binding, add 10 µM unlabeled GTPγS.
-
Add SPA Beads: Add the WGA-coated SPA bead slurry.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Detection: Count the plate in a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding and plot the specific binding against the this compound concentration to determine EC50 and Emax.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
INS-1E cells or other relevant cell line
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Cell Stimulation: Treat the cells with various concentrations of this compound for the predetermined optimal time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the anti-phospho-ERK1/2 antibody overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound In Vitro Characterization.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. revvity.com [revvity.com]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Binding of Novel GLP-1R Agonists
Disclaimer: The following information is provided for research and informational purposes only. There is currently limited publicly available data on the specific off-target binding profile of Naperiglipron. This guide offers general principles and troubleshooting strategies for researchers investigating novel small molecule GLP-1 receptor (GLP-1R) agonists.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel small molecule like a GLP-1R agonist?
A1: Off-target effects refer to the binding of a drug to molecular targets other than its intended therapeutic target. For a GLP-1R agonist, the intended target is the GLP-1 receptor. Binding to other receptors, enzymes (such as kinases), or ion channels can lead to unintended biological consequences, which may manifest as adverse effects or unexpected pharmacological activity. Early identification of off-target interactions is crucial for a comprehensive safety and efficacy assessment of a new drug candidate.
Q2: Since specific off-target binding data for this compound is not publicly available, what general strategies can be employed to assess its potential off-target liabilities?
A2: A tiered approach is recommended for assessing off-target liabilities of a novel compound:
-
In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of the molecule. These methods compare the compound's structure against databases of known ligands for various targets.[1][2][3]
-
Broad Panel Screening: The most direct method is to screen the compound against a large panel of known biological targets, such as those offered by contract research organizations (CROs). These panels typically include a wide range of receptors, enzymes, and ion channels.
-
Kinase Selectivity Profiling: As many small molecules can inhibit kinases, a specific kinase panel screen is a critical step to identify any unintended effects on cellular signaling pathways regulated by these enzymes.[4][5][6]
-
Phenotypic Screening: Cellular assays that measure broad physiological endpoints (e.g., cell viability, apoptosis, mitochondrial function) can reveal unexpected biological activities that may be indicative of off-target effects.
Q3: What are some common off-target liabilities for GPCR agonists?
A3: G protein-coupled receptors (GPCRs) belong to a large and diverse family of receptors. Due to structural similarities in binding pockets, especially within subfamilies, a GPCR agonist may exhibit cross-reactivity with other GPCRs.[7][8] For example, a compound targeting a specific peptide receptor might show affinity for other peptide or amine receptors. Comprehensive screening against a panel of GPCRs is essential to de-risk a new agonist.[7]
Troubleshooting Guides
Unexpected Outcome 1: Inconsistent or non-reproducible results in a cell-based potency assay.
-
Potential Cause: Issues with cell health, assay reagents, or experimental technique.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).[9][10][11]
-
Check Reagent Integrity: Confirm the stability and proper storage of all assay components, including the compound stock solution. Avoid multiple freeze-thaw cycles.[12]
-
Optimize Cell Seeding Density: Uneven cell plating can lead to variability. Ensure a homogenous cell suspension and consider avoiding the outer wells of the plate to minimize "edge effects."
-
Review Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent liquid handling.[12]
-
Include Proper Controls: Always run positive and negative controls to ensure the assay is performing as expected.
-
Unexpected Outcome 2: Observed cellular phenotype is not consistent with known GLP-1R signaling.
-
Potential Cause: The compound may be engaging one or more off-target receptors or signaling pathways.
-
Troubleshooting Steps:
-
Conduct a Broad Off-Target Screen: Screen the compound against a comprehensive panel of receptors and enzymes to identify potential off-target interactions.
-
Perform a Kinase Selectivity Screen: A dedicated kinase panel can determine if the compound is inhibiting any kinases, which could explain unexpected signaling events.
-
Use a Target-Negative Cell Line: If possible, repeat the experiment in a cell line that does not express the GLP-1 receptor. Any observed activity in this cell line would be indicative of off-target effects.
-
Employ Pathway-Specific Inhibitors: Use well-characterized inhibitors of suspected off-target pathways to see if the unexpected phenotype can be rescued.
-
Data Presentation
As no specific quantitative off-target binding data for this compound is publicly available, a hypothetical data table is presented below to illustrate how such data would be structured for a novel GLP-1R agonist.
Table 1: Hypothetical Off-Target Binding Profile of a Novel GLP-1R Agonist
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) |
| Primary Target | GLP-1 Receptor | Radioligand Binding | 1.5 |
| Kinases | Kinase A | Biochemical | >10,000 |
| Kinase B | Biochemical | 8,500 | |
| GPCRs | Receptor X | Radioligand Binding | 1,200 |
| Receptor Y | Radioligand Binding | >10,000 | |
| Ion Channels | Channel Z | Electrophysiology | >10,000 |
Experimental Protocols
Below are generalized methodologies for key experiments used to assess off-target binding.
Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Assay Plate Preparation: Add the diluted compound to the wells of a microtiter plate.
-
Kinase Reaction Initiation: Add the specific kinase, its substrate, and ATP to initiate the reaction. The reaction is typically incubated at room temperature.
-
Reaction Termination and Detection: After the incubation period, the reaction is stopped, and the amount of product formed is quantified. Common detection methods include luminescence (e.g., ADP-Glo™), fluorescence, or radiometric assays.[5][13]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Protocol 2: General GPCR Off-Target Binding (Radioligand Binding Assay)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest.
-
Assay Setup: In a microtiter plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well to separate the membranes (with bound radioligand) from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibitory constant) value.
Visualizations
Caption: Canonical GLP-1R signaling pathway.[14][15][16][17]
Caption: General workflow for off-target binding assessment.[18][19]
Caption: Logical workflow for troubleshooting unexpected results.[12][20]
References
- 1. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. youtube.com [youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. mdpi.com [mdpi.com]
- 15. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 17. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 19. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Naperiglipron stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Naperiglipron in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3549492) is an orally administered, small molecule, non-peptide agonist of the Glucagon-like peptide-1 receptor (GLP-1R).[1] Its primary mechanism of action involves binding to and activating the GLP-1R, which is a G protein-coupled receptor found on pancreatic beta cells and neurons in the brain.[2] This activation stimulates insulin (B600854) secretion in a glucose-dependent manner, leading to better control of blood sugar levels.[2] this compound is currently under development by Eli Lilly and Company for the treatment of Type 2 diabetes mellitus and obesity.[3]
Q2: What are the general recommendations for storing this compound?
While specific, long-term storage conditions should be determined by comprehensive stability studies, it is recommended to store this compound, like most small molecule drugs, in a well-closed container at controlled room temperature, protected from light and moisture to minimize degradation. For research purposes, storage at 2-8°C or frozen conditions may enhance stability over longer periods.[4]
Q3: What are the likely degradation pathways for this compound under stress conditions?
Based on the typical degradation patterns of small molecule pharmaceuticals, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation due to exposure to oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal Degradation: Degradation at elevated temperatures.
Forced degradation studies are essential to definitively identify these pathways and the resulting degradants.[5]
Troubleshooting Guide for this compound Stability Experiments
This guide addresses common issues encountered during the experimental evaluation of this compound's stability.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in stability assays. | 1. Improper sample handling and preparation. 2. Inconsistent storage conditions. 3. Issues with the analytical method. | 1. Ensure consistent and validated procedures for sample preparation. 2. Verify that all samples are stored under the exact same, controlled conditions. 3. Validate the analytical method for stability-indicating properties as per ICH guidelines. |
| Higher than expected degradation under controlled conditions. | 1. Contamination of the sample or reagents. 2. Incorrect preparation of buffer solutions leading to pH shifts. 3. Unexpected sensitivity of this compound to specific excipients. | 1. Use high-purity solvents and reagents. 2. Accurately prepare and verify the pH of all buffers before use. 3. Conduct compatibility studies with intended excipients. |
| Difficulty in separating degradation products from the parent compound in HPLC. | 1. Suboptimal chromatographic conditions. 2. Co-elution of degradants. | 1. Optimize the mobile phase composition, pH, column type, and temperature. 2. Employ a gradient elution method to improve separation. 3. Utilize a detector with higher specificity, such as a mass spectrometer (LC-MS). |
| Formation of secondary degradation products. | Over-stressing the sample during forced degradation studies. | Reduce the duration or intensity of the stress condition (e.g., lower temperature, shorter exposure time, less concentrated acid/base/oxidizing agent). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). |
Predicted Stability Profile of this compound under Forced Degradation
The following tables summarize the expected stability of this compound based on general knowledge of small molecule drug stability. Note: This is a predictive summary and should be confirmed by experimental data.
Table 1: Predicted Stability of this compound in Solution under Varying pH
| pH | Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | 60°C for 24h | Likely degradation | Hydrolysis products |
| Neutral (e.g., Water) | 60°C for 24h | More stable than acidic/basic | Minimal hydrolysis |
| Basic (e.g., 0.1 M NaOH) | 60°C for 24h | Likely degradation | Hydrolysis products |
Table 2: Predicted Stability of this compound under Other Stress Conditions
| Stress Condition | Details | Predicted Stability | Potential Degradation Products |
| Oxidative | 3% H₂O₂ at room temp for 24h | Likely degradation | Oxidation products (e.g., N-oxides) |
| Thermal | 80°C for 48h (solid state) | Potential degradation | Thermally induced degradants |
| Photolytic | Solid-state exposure to UV/Vis light | Potential degradation | Photolytic cleavage or rearrangement products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS) to identify and characterize any degradation products.
Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength and/or mass spectrometry.
-
Temperature: 30°C
Visualizations
GLP-1 Receptor Signaling Pathway
This compound, as a GLP-1R agonist, is expected to activate the following signaling cascade upon binding to the GLP-1 receptor on pancreatic beta cells.
Caption: Simplified signaling pathway of this compound via the GLP-1 receptor.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Naperiglipron Animal Model Studies
Disclaimer: Naperiglipron is an investigational small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] Publicly available data on its specific side effect profile in animal models is limited due to its developmental stage and the termination of some clinical trials for strategic business reasons.[4][5] This guide is based on the known effects of GLP-1 receptor agonists and GPR40 agonists in preclinical studies and is intended to provide general guidance for researchers.
Troubleshooting Guide: Common Side Effects in Animal Models
This section provides a question-and-answer formatted guide to address potential issues encountered during in-vivo studies with this compound and similar compounds.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Reduced Food Intake and Body Weight Loss | Expected pharmacological effect of GLP-1R agonism due to delayed gastric emptying and central appetite suppression.[6][7] | - Implement a dose-escalation protocol to allow for gradual adaptation. - Ensure ad libitum access to a standard, palatable diet. - Monitor body weight and food consumption daily. - For severe cases, consider a temporary dose reduction. |
| Gastrointestinal (GI) Distress (Nausea, Vomiting, Diarrhea) | Common side effect of GLP-1R agonists, related to delayed gastric emptying and central nervous system effects.[6][8][9] | - Start with a low dose and titrate upwards slowly. - Provide fresh water and monitor for signs of dehydration. - Consider dietary modifications, such as offering smaller, more frequent meals.[10] - In some cases, anti-emetic pre-treatment may be explored, though this can confound results. |
| Lethargy or Reduced Activity | May be secondary to reduced caloric intake or GI discomfort. | - Closely monitor animal behavior and activity levels. - Ensure proper hydration and nutrition. - If lethargy is severe or persistent, a full veterinary assessment is recommended. |
| Hypoglycemia | Low risk with GLP-1R agonists alone, but can be exacerbated when co-administered with other glucose-lowering agents like insulin (B600854) or sulfonylureas.[6][8] | - Monitor blood glucose levels regularly, especially during the initial dosing period. - If co-administering with other anti-diabetic agents, consider a dose reduction of the concomitant medication. |
| Injection Site Reactions (for parenteral administration) | Local inflammatory response to the vehicle or compound. | - Rotate injection sites. - Ensure the formulation is at an appropriate pH and osmolarity. - Monitor for signs of severe inflammation or necrosis. |
| Elevated Liver Enzymes (ALT, AST) | A potential concern with some GPR40 agonists, which can cause drug-induced liver injury (DILI).[11] This is often compound-specific. | - Monitor liver enzymes at baseline and throughout the study. - If significant elevations are observed, consider dose reduction or discontinuation. - Histopathological analysis of liver tissue at study termination is recommended. |
| Pancreatitis Markers (e.g., increased amylase/lipase) | A debated but potential risk with GLP-1R agonists.[7][9] | - Monitor pancreatic enzymes, particularly in long-term studies. - Histopathological examination of the pancreas at necropsy is advisable. |
| Thyroid C-Cell Changes (in rodents) | Long-term GLP-1R agonism in rodents has been associated with C-cell hyperplasia.[7][12] | - This is a known species-specific effect in rodents and its translatability to other species is debated. - For chronic rodent studies, thyroid gland histopathology is a critical endpoint. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary pharmacological effects of this compound in animal models of obesity and diabetes?
A1: As a GLP-1R agonist, this compound is expected to lower blood glucose in a glucose-dependent manner, increase insulin secretion, suppress glucagon (B607659) release, delay gastric emptying, and reduce food intake, leading to weight loss.[2][7]
Q2: How can I mitigate the common gastrointestinal side effects of GLP-1R agonists in my animal studies?
A2: A gradual dose-escalation schedule is the most effective strategy to improve tolerability.[10] Starting with a low dose and allowing the animals to acclimate before increasing the dose can significantly reduce the incidence and severity of nausea and vomiting. Ensuring proper hydration and providing a consistent and palatable diet are also crucial.[10][13]
Q3: Is there a risk of hypoglycemia with this compound?
A3: The risk of hypoglycemia with GLP-1R agonists as a monotherapy is low because their action on insulin secretion is glucose-dependent.[6][8] However, the risk increases when used in combination with other drugs that lower blood glucose, such as insulin or sulfonylureas.[6][8] Careful blood glucose monitoring is essential in such combination studies.
Q4: What is the concern regarding GPR40 agonism and potential side effects?
A4: Some GPR40 agonists have been associated with compound-specific β-cell toxicity and drug-induced liver injury (DILI).[11] The mechanism of DILI for some compounds in this class has been linked to the formation of reactive acyl glucuronide metabolites.[11] It is important to monitor pancreatic and liver function markers in preclinical studies.
Q5: What is the mechanism behind GLP-1R agonist-induced nausea and vomiting?
A5: The gastrointestinal side effects are thought to be mediated by the activation of GLP-1 receptors in the central nervous system (specifically the area postrema and nucleus of the solitary tract in the brainstem) and the peripheral nervous system, as well as the direct effects on gastric emptying.[13][14]
Experimental Protocols
Protocol 1: Dose Escalation to Mitigate Gastrointestinal Side Effects in Rodent Models
-
Acclimation: Allow animals to acclimate to handling and vehicle administration for at least one week prior to the start of the study.
-
Starting Dose: Begin with a low dose of this compound (e.g., 10-25% of the target therapeutic dose).
-
Dose Titration: Administer the starting dose for 3-5 days, monitoring for clinical signs of GI distress (e.g., pica, diarrhea, reduced fecal output) and changes in food intake and body weight.
-
Dose Increase: If the initial dose is well-tolerated, increase the dose by 25-50% every 3-5 days until the target dose is reached.
-
Monitoring: Continue daily monitoring of clinical signs, food and water intake, and body weight throughout the dose-escalation and maintenance phases.
-
Dose Adjustment: If significant adverse effects are observed, consider maintaining the current dose for a longer period or reducing it to the previously tolerated level before attempting to escalate again.
Protocol 2: Assessment of Pancreatic and Hepatic Safety in a 28-Day Rodent Study
-
Baseline Measures: Prior to the first dose, collect baseline blood samples for measurement of blood glucose, liver enzymes (ALT, AST, ALP), and pancreatic enzymes (amylase, lipase).
-
Dosing: Administer this compound or vehicle daily for 28 days. A dose-escalation protocol (as described above) may be incorporated for the initial phase.
-
Interim Blood Collection: Collect blood samples on days 14 and 28 for analysis of the same pancreatic and hepatic biomarkers.
-
Terminal Procedures: At the end of the 28-day treatment period, collect a final blood sample.
-
Necropsy and Histopathology: Perform a full necropsy. Collect liver and pancreas tissues, weigh them, and fix them in 10% neutral buffered formalin for histopathological examination by a board-certified veterinary pathologist.
Visualizations
Caption: Simplified signaling pathway of this compound as a GLP-1R agonist.
Caption: General experimental workflow for a 28-day safety study.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Lilly Discontinues Two this compound Trials, Continues Push in Obesity Space [noahai.co]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 8. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 10. Gastrointestinal side effects of incretin-based obesity management medications: insights from healthcare professionals and patients' experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adameetingnews.org [adameetingnews.org]
- 13. mdpi.com [mdpi.com]
- 14. GLP-1 Drug Side Effects May Be Tackled with More Mechanistic Studies | The Scientist [the-scientist.com]
Interpreting unexpected results in Naperiglipron assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Naperiglipron assays. As an orally available small molecule agonist of the GLP-1 receptor, this compound's mechanism of action involves stimulating insulin (B600854) release and suppressing appetite.[1][2] This guide will help you navigate common challenges in assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR).[1][2] By binding to and activating the GLP-1R, it mimics the effects of the endogenous incretin (B1656795) hormone GLP-1. This activation stimulates a cascade of intracellular signaling events, primarily through the Gs protein pathway, leading to increased production of cyclic AMP (cAMP).[3] The physiological outcomes include enhanced glucose-dependent insulin secretion, reduced glucagon (B607659) release, delayed gastric emptying, and appetite suppression.[3][4]
Q2: What are some common assay formats used to screen for this compound activity?
A2: Common assay formats for screening GLP-1R agonists like this compound include:
-
cAMP Assays: These are functional assays that measure the downstream product of Gs activation. Formats include HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), and ELISA (Enzyme-Linked Immunosorbent Assay).
-
β-Arrestin Recruitment Assays: These functional assays measure the recruitment of β-arrestin to the activated GPCR, another important signaling pathway. BRET (Bioluminescence Resonance Energy Transfer) is a common technology for this.[5]
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the GLP-1R and can be used to determine the binding affinity of this compound.
-
Calcium Flux Assays: While the primary pathway for GLP-1R is Gs, coupling to Gq can occur in some cellular contexts, leading to an increase in intracellular calcium.
Q3: Why were some clinical trials for this compound discontinued (B1498344)?
A3: Eli Lilly discontinued two Phase II studies of this compound for "strategic business reasons."[1][2][6] One trial was focused on patients with overweight or obesity and type 2 diabetes, while the other was for adults with a healthy body mass index.[2][6] A third Phase II study in patients with overweight or obesity is ongoing to inform the future of the program.[1][6] It's important to note that the discontinuation was not publicly attributed to specific assay-related issues.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High EC50) in a cAMP Assay
You are observing a right-shifted concentration-response curve for this compound, indicating lower potency than anticipated.
| Parameter | Expected Value | Observed Value |
| This compound EC50 | 1 - 10 nM | > 100 nM |
| Maximum Signal | > 10-fold over baseline | 5-fold over baseline |
Potential Causes and Troubleshooting Steps:
-
Cell Line Issues:
-
Low Receptor Expression: The level of GLP-1R expression can significantly impact the observed potency.[7] Verify the expression level of GLP-1R in your cell line using methods like qPCR, western blot, or flow cytometry. If expression is low, consider using a cell line with higher or induced expression.
-
Cell Health: Poor cell health can lead to a blunted response. Ensure cells are healthy, within a low passage number, and not overgrown at the time of the assay. Perform a cell viability assay in parallel.
-
Receptor Desensitization: Prolonged exposure to agonists, even at low levels from endogenous ligands in the serum, can cause receptor desensitization and internalization.[7] Ensure cells are serum-starved for an adequate period before the assay.
-
-
Reagent Problems:
-
This compound Degradation: Ensure the stock solution of this compound is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Kit Component Integrity: Verify the expiration dates and proper storage of all assay kit components. Run kit controls to ensure they perform as expected.
-
-
Assay Protocol Optimization:
-
Incubation Time: The incubation time with this compound may not be optimal. Perform a time-course experiment to determine the peak of the cAMP signal.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay. Keep the final DMSO concentration consistent across all wells and ideally below 1%.[8]
-
Issue 2: High Variability and Poor Z'-factor in a High-Throughput Screen (HTS)
Your HTS for this compound analogs is showing high well-to-well variability and a low Z'-factor, making it difficult to identify hits reliably.
| Parameter | Expected Value | Observed Value |
| Z'-factor | > 0.5 | < 0.3 |
| %CV of Controls | < 10% | > 20% |
Potential Causes and Troubleshooting Steps:
-
Systematic Errors:
-
Plate Edge Effects: Evaporation and temperature gradients across the plate can cause "edge effects." To mitigate this, avoid using the outer wells of the microplate or ensure proper humidification during incubation.
-
Liquid Handling Inaccuracies: Inconsistent dispensing by automated liquid handlers is a common source of variability. Calibrate and perform regular maintenance on your liquid handlers. Use low-volume, non-contact dispensers where possible.
-
-
Assay Design and Controls:
-
Insufficient Signal Window: The difference between your positive and negative controls may be too small. Optimize the concentration of your positive control (e.g., a known potent GLP-1R agonist) to achieve a robust signal window.
-
Control Placement: Place positive and negative controls on every plate to monitor assay performance.[9] Ideally, controls should be distributed across the plate to detect spatial biases.[9]
-
-
Data Analysis:
-
Normalization: Raw data can be affected by plate-to-plate variation. Normalize the data on a per-plate basis using the plate's own controls (e.g., percent inhibition or Z-score).[10]
-
Issue 3: No Response or Unexpected Antagonism in a β-Arrestin Recruitment Assay
Despite seeing a robust response in a cAMP assay, this compound shows no activity or even appears to antagonize the response of a known agonist in a β-arrestin recruitment assay.
| Parameter | cAMP Assay | β-Arrestin Assay |
| This compound Activity | Agonist (EC50 ~5 nM) | No response or Antagonism |
Potential Causes and Troubleshooting Steps:
-
Biased Agonism:
-
Signaling Pathway Selectivity: this compound may be a "biased agonist," meaning it preferentially activates one signaling pathway (Gs/cAMP) over another (β-arrestin). This is a known phenomenon for GPCRs.[3] To confirm this, test other known GLP-1R agonists that are known to recruit β-arrestin in your assay system.
-
Cellular Context: The degree of biased signaling can be cell-type dependent due to differences in the expression of signaling and regulatory proteins like G protein-coupled receptor kinases (GRKs).[11] Consider testing in a different cell line.
-
-
Assay Artifacts:
-
Compound Interference: this compound might interfere with the specific detection technology of the β-arrestin assay (e.g., quenching the BRET signal). Perform a counter-screen to rule out assay interference.
-
Experimental Protocols
1. Basic cAMP HTRF Assay Protocol
-
Cell Plating: Seed a stable cell line expressing the human GLP-1 receptor into a 384-well, low-volume, white plate at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Compound Addition: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Add the compound to the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's instructions.
-
Read Plate: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm and normalize the data to positive and negative controls to generate a concentration-response curve and determine the EC50.
Visualizations
Caption: this compound activates the GLP-1R, leading to cAMP production.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 2. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 5. Why G protein-coupled receptors (GPCRs) are difficult to study - Fluidic Sciences Ltd % [fluidic.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. biocompare.com [biocompare.com]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Technical Support Center: Naperiglipron In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Naperiglipron in in vivo experiments. The information is tailored to address common challenges in the formulation and delivery of this GPR40 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3549492) is a small molecule agonist of the G-protein coupled receptor 40 (GPR40). GPR40 is primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1] Activation of GPR40 by an agonist like this compound can stimulate glucose-dependent insulin (B600854) secretion from β-cells and the release of incretins, such as glucagon-like peptide-1 (GLP-1), from L-cells.[1] This dual mechanism makes GPR40 an attractive target for the treatment of type 2 diabetes.[2]
Q2: What are the main challenges in the in vivo delivery of this compound?
Like many new chemical entities, this compound is a hydrophobic molecule with poor aqueous solubility. This can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing inconsistent drug exposure and variable experimental results. For oral administration, poor solubility can limit dissolution in the gastrointestinal tract, thereby reducing bioavailability.
Q3: What are some recommended vehicles for oral administration of this compound in rodent models?
| Vehicle Component | Concentration | Notes |
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in water | Commonly used suspending agents to ensure uniform dosing.[3] |
| Tween 80 | 0.1% - 5% (v/v) | A surfactant that can improve the wettability of the drug particles. |
| Polyethylene glycol 300 (PEG300) | Up to 40% (v/v) | A co-solvent that can help to dissolve the compound. |
| Dimethyl sulfoxide (B87167) (DMSO) | Up to 10% (v/v) | A powerful solvent, but its concentration should be minimized due to potential toxicity. |
It is crucial to prepare fresh formulations for each experiment to ensure consistency and avoid stability issues. [3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound crashes out of solution/suspension during formulation. | - Low solubility in the chosen vehicle.- Incorrect pH. | - Increase the concentration of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80).- Use a water bath sonicator to create a finer, more stable suspension.[4]- Adjust the pH of the vehicle if the compound's solubility is pH-dependent. |
| Inconsistent results between animals in the same treatment group. | - Non-homogenous suspension leading to inaccurate dosing.- Instability of the formulation. | - Ensure the suspension is continuously stirred during dosing.- Prepare the formulation fresh before each experiment.- Evaluate the stability of your formulation over the duration of your experiment. |
| Difficulty in administering the full dose via oral gavage. | - High viscosity of the formulation.- Clogging of the gavage needle. | - Decrease the concentration of suspending agents if the viscosity is too high.- Ensure the compound is milled to a fine powder before formulation to prevent clogging.- Use a gavage needle with a slightly larger gauge. |
| Signs of distress in animals post-administration (e.g., lethargy, ruffled fur). | - Toxicity of the vehicle (especially with high concentrations of DMSO).- Esophageal irritation from the gavage procedure. | - Reduce the concentration of potentially toxic excipients like DMSO.- Ensure proper oral gavage technique to minimize stress and injury to the animal.- Include a vehicle-only control group to assess the effects of the formulation itself. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes a general method for preparing a suspension of a poorly soluble compound like this compound. The exact concentrations of excipients may need to be optimized.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water)
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle for your study.
-
Weigh the this compound powder.
-
If starting with larger crystals, gently grind the this compound in a mortar and pestle to a fine powder.
-
In a sterile beaker, prepare the vehicle solution (e.g., dissolve CMC and Tween 80 in sterile water).
-
Slowly add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to break up any remaining agglomerates.
-
Visually inspect the suspension for uniformity before administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a syringe.
-
Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Gently insert the gavage needle into the mouse's esophagus.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any adverse reactions after administration.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Reference Data
The following table presents pharmacokinetic data for other GPR40 agonists from in vivo studies in rodents. This information may be useful for designing experiments with this compound.
| Compound | Animal Model | Dose and Route | Key Pharmacokinetic Parameters |
| TAK-875 | Rat | 10 mg/kg PO | Peak Plasma Concentration: 12.4 µg/mL (male), 12.9 µg/mL (female); Oral Bioavailability: 85-120%[5] |
| AM-1638 | Mouse | 60 mg/kg PO | Efficacious in oral glucose tolerance tests.[5] |
| AM-5262 | Mouse | 30 mg/kg PO | Efficacious in oral glucose tolerance tests.[5] |
| MK-2305 | Mouse | 30 mg/kg PO | Efficacious in oral glucose tolerance tests.[5] |
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
Naperiglipron: Publicly Available Data on hERG Inhibition and Cardiac Safety Remains Undisclosed
Despite keen interest in the cardiac safety profile of the investigational oral GLP-1 receptor agonist naperiglipron, a thorough review of publicly available information reveals a lack of specific preclinical data on its potential for hERG channel inhibition and overall cardiac risk. Researchers and drug development professionals seeking to understand these critical safety parameters will find that detailed experimental results, such as IC50 values for hERG inhibition or findings from in vivo cardiovascular studies, have not been released into the public domain.
This compound, currently in clinical development by Eli Lilly, has garnered attention in the competitive landscape of oral obesity therapies. However, its structural similarity to previously discontinued (B1498344) compounds from Pfizer, which were halted due to safety concerns, has placed a particular focus on its preclinical safety profile. To date, information regarding the specific reasons for the discontinuation of two of this compound's Phase II clinical trials has been limited to "strategic business reasons," with no explicit mention of cardiac safety issues.
Without access to preclinical pharmacology reviews, regulatory submission documents, or publications detailing cardiac ion channel screening and QT prolongation studies, the scientific community is unable to independently assess the cardiac risks associated with this compound. This absence of data precludes the creation of detailed technical support resources, such as troubleshooting guides for experimental assays or frequently asked questions regarding its cardiac safety profile.
The Critical Role of hERG Inhibition in Cardiac Safety Assessment
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This, in turn, increases the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).
A standard preclinical cardiac safety assessment for any new chemical entity involves a comprehensive evaluation of its potential to inhibit the hERG channel and affect other cardiac ion channels. This is a critical step in identifying and mitigating potential proarrhythmic risks before a drug candidate progresses to human clinical trials.
Standard Methodologies for Assessing hERG Inhibition and Cardiac Safety
While specific data for this compound is unavailable, researchers in the field typically employ a standardized set of assays to evaluate the cardiac safety of a compound. These methodologies are essential for understanding potential liabilities and for troubleshooting experimental results.
In Vitro hERG Inhibition Assays
The primary method for assessing a compound's direct effect on the hERG channel is the patch-clamp electrophysiology assay . This technique allows for the direct measurement of ion flow through the hERG channel in cells engineered to express it.
Troubleshooting Common Issues in hERG Assays:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent cell passage number- Temperature fluctuations- Compound precipitation | - Use cells within a defined passage range- Maintain strict temperature control (typically 35-37°C)- Verify compound solubility in the assay buffer |
| Poor seal formation in patch-clamp | - Poor cell health- Vibrations in the setup- Incorrect pipette solution | - Ensure cells are healthy and not overgrown- Use an anti-vibration table- Check the osmolarity and composition of the pipette solution |
| No observable hERG current | - Low channel expression- Incorrect voltage protocol | - Verify channel expression using a positive control- Confirm the voltage protocol is appropriate for activating and measuring hERG current |
In Vivo Cardiovascular Studies
Following in vitro assessments, promising drug candidates are typically evaluated in in vivo cardiovascular telemetry studies in animal models (e.g., dogs, non-human primates). These studies involve the continuous monitoring of ECG, heart rate, and blood pressure in conscious, freely moving animals after drug administration.
Frequently Asked Questions (FAQs) in In Vivo Cardiac Safety Studies:
| Question | Answer |
| Why is QT correction necessary? | The QT interval is inversely related to heart rate. QT correction formulas (e.g., Bazett's, Fridericia's) are used to normalize the QT interval to a standard heart rate, allowing for a more accurate assessment of a drug's effect on ventricular repolarization. |
| What is the significance of a positive control in a telemetry study? | A positive control (a drug known to prolong the QT interval, such as moxifloxacin) is used to demonstrate the sensitivity of the experimental model to detect QT prolongation, thereby validating the study's results. |
| How are telemetry data analyzed for potential proarrhythmic risk? | Data analysis focuses on the dose-dependent effects on the corrected QT interval (QTc), as well as changes in other ECG parameters (e.g., PR interval, QRS duration) and the emergence of any arrhythmias. |
Visualizing the Cardiac Safety Assessment Workflow
The logical progression from in vitro to in vivo studies is a cornerstone of preclinical cardiac safety assessment. The following diagram illustrates this typical workflow.
The diagram above outlines the decision-making process in preclinical cardiac safety evaluation. Initial screening focuses on the hERG channel. Depending on the findings, further in vitro and in vivo studies are conducted to build a comprehensive profile of a compound's cardiovascular effects, ultimately leading to a thorough proarrhythmic risk assessment.
Until specific preclinical cardiac safety data for this compound becomes publicly available, a definitive assessment of its hERG inhibition potential and overall cardiac risk remains speculative. Researchers are encouraged to monitor scientific publications and regulatory disclosures for any future release of this critical information.
Technical Support Center: Small Molecule GLP-1R Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule GLP-1 receptor (GLP-1R) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with small molecule GLP-1R agonists?
Small molecule GLP-1R agonists offer the advantage of oral administration, unlike their peptide-based counterparts.[1][2] However, their development and experimental use present several challenges:
-
Gastrointestinal Side Effects: Similar to peptide agonists, nausea, vomiting, and diarrhea are common adverse effects.[3]
-
Hepatotoxicity: Some promising candidates, like danuglipron (B610018) and lotiglipron, were discontinued (B1498344) due to concerns about liver toxicity.
-
Poor Water Solubility: Many small molecule agonists have low water solubility, which can complicate formulation for both in vitro and in vivo experiments and affect bioavailability.[1]
-
Off-Target Effects: Ensuring selectivity for the GLP-1R is crucial to avoid unintended pharmacological effects.
-
Species-Specific Potency: A compound's activity can vary significantly between human and rodent receptors, complicating preclinical to clinical translation. For instance, danuglipron's activity depends on a primate-specific tryptophan residue in the GLP-1R.[4]
Q2: What is biased agonism and why is it relevant for small molecule GLP-1R agonists?
Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to a receptor. For the GLP-1R, the two main pathways are G-protein-mediated signaling (leading to cAMP production and insulin (B600854) secretion) and β-arrestin recruitment (involved in receptor internalization and desensitization). Small molecule agonists are being designed as G-protein-biased agonists to potentially reduce the adverse effects associated with β-arrestin recruitment.[3]
Q3: How should I handle and prepare poorly soluble small molecule GLP-1R agonists for in vitro assays?
Poor solubility is a common issue with small molecule GLP-1R agonists. Here are some strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. However, it's crucial to ensure the final DMSO concentration in your assay does not exceed 0.4% to avoid cytotoxicity.[5]
-
Formulation with Excipients: For in vivo studies, lipid-based excipients can be used to improve solubility and absorption.[6]
-
Particle Size Reduction: Techniques like micronization and nanonization can increase the surface area of the compound, improving its dissolution rate.[7][8]
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[7]
Troubleshooting Guides
In Vitro Assay: cAMP Accumulation
Problem: Lower-than-expected potency (higher EC50) or no signal in a cAMP accumulation assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Solubility Issues | Ensure proper storage of the compound. Prepare fresh dilutions from a concentrated stock solution for each experiment. Confirm the compound is fully dissolved in your assay buffer. |
| Low GLP-1R Expression in Cells | Verify GLP-1R expression in your cell line using qPCR or Western blot.[9] Use a cell line with known high expression or a stably transfected cell line. Be aware that receptor expression can decrease with high passage numbers.[10] |
| cAMP Degradation by Phosphodiesterases (PDEs) | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the breakdown of cAMP.[9] |
| Serum Interference | Serum can contain factors that interfere with the assay. It is recommended to serum-starve the cells for a few hours before the experiment.[9] |
| Assay Kit Issues | Check the expiration dates of all kit components and ensure they have been stored correctly. |
| Suboptimal Cell Density | Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses. |
In Vitro Assay: β-Arrestin Recruitment
Problem: High variability between replicate wells in a β-arrestin recruitment assay.
| Potential Cause | Troubleshooting Steps |
| Assay Sensitivity | Small molecule agonists may be biased against β-arrestin recruitment, leading to a weak signal. Ensure your assay is sensitive enough to detect low levels of recruitment. |
| Inconsistent Pipetting | Inconsistent pipetting, especially of small volumes, can lead to significant well-to-well variability. Ensure proper pipetting technique and calibration of pipettes. |
| Cellular Health | Stressed or unhealthy cells can exhibit non-specific receptor-arrestin interactions. Maintain optimal cell culture conditions. |
| Reagent Handling | Ensure all reagents are properly reconstituted and mixed before use. |
In Vitro Assay: ERK Phosphorylation
Problem: Inconsistent or weak signal in an ERK phosphorylation assay.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment to determine the optimal stimulation time for your specific agonist and cell line.[11] |
| High Basal Phosphorylation | High basal levels of p-ERK can mask the agonist-induced signal. Serum-starving the cells before the experiment can help reduce the basal signal.[11] |
| Cell Passage Number | Cell responsiveness can change with increasing passage number. Use cells within a consistent and low passage number range.[11] |
| Assay Temperature | Ensure the assay incubation temperature is maintained at a minimum of 22°C.[11] |
Quantitative Data Summary
The following table summarizes publicly available in vitro data for selected small molecule GLP-1R agonists. Note that assay conditions can vary between studies, affecting absolute values.
| Compound | Assay | Cell Line | Potency (EC50/IC50) |
| Danuglipron (PF-06882961) | cAMP Accumulation | CHO-K1 | ~13 nM |
| β-Arrestin Recruitment | CHO-K1 | - | |
| Orforglipron (LY3502970) | cAMP Accumulation | HEK293 | ~2.9 nM |
| β-Arrestin Recruitment | HEK293 | - | |
| Lotiglipron | cAMP Accumulation | - | - |
| β-Arrestin Recruitment | - | - | |
| CT-996 | cAMP Accumulation | - | 0.049 nM |
| β-Arrestin 2 Recruitment | - | 384 nM | |
| ECC5004 | cAMP Accumulation (human GLP-1R) | HEK293 | 2.1 nM |
| Binding Affinity (human GLP-1R) | - | IC50 = 2.4 nM |
Data compiled from multiple sources. A direct comparison may not be appropriate due to differing experimental conditions.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Seeding: Seed a stable cell line expressing the human GLP-1R (e.g., CHO-K1 or HEK293) into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Serum Starvation: On the day of the assay, remove the growth medium and replace it with serum-free medium. Incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of the small molecule agonist in an assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Agonist Stimulation: Remove the serum-free medium and add the prepared compound dilutions to the cells. Include a positive control (e.g., native GLP-1) and a vehicle control. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the HTRF ratio and plot the data against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin Recruitment Assay (BRET)
This protocol outlines a general Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for GLP-1R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Cell Seeding: Seed the transfected cells into a 96-well plate and incubate overnight.
-
Compound Stimulation: Prepare serial dilutions of the small molecule agonist. Add the dilutions to the cells and incubate for the desired time.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Signal Detection: Measure the luminescence at the emission wavelengths for the donor and acceptor molecules using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration and fit the curve to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for at least 4 hours prior to stimulation.
-
Agonist Treatment: Treat the cells with the small molecule agonist at various concentrations for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: GLP-1R signaling pathways.
Caption: A typical experimental workflow for small molecule GLP-1R agonist evaluation.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reagents and models for detecting endogenous GLP1R and GIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Naperiglipron Technical Support Center: Experimental Stability and Degradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Naperiglipron during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these solutions at -80°C for up to six months, or at -20°C for up to one month.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] Ensure the use of anhydrous, high-purity DMSO to minimize the risk of introducing contaminants that could promote degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Common Degradation Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solutions | Hydrolysis: this compound may be susceptible to hydrolysis, especially at non-neutral pH. | - Prepare fresh aqueous solutions for each experiment.- If storage is necessary, use a validated buffer system and store at 2-8°C for short periods.- For long-term storage, use a non-aqueous solvent like DMSO and store at -80°C. |
| Inconsistent Results in Biological Assays | Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. | - Use degassed buffers and solvents.- Consider adding a suitable antioxidant to your experimental solutions, after validating its compatibility with your assay.- Minimize headspace in storage vials. |
| Precipitation in Stock Solutions | Poor Solubility/Aggregation: The compound may be coming out of solution, especially after freeze-thaw cycles. | - Ensure the stock solution concentration is not above its solubility limit in the chosen solvent.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Gently warm the solution to room temperature and vortex before use to ensure complete dissolution. |
| Appearance of Unknown Peaks in HPLC Analysis | Degradation Products: The presence of new peaks indicates the formation of degradation products due to stress factors. | - Review the handling and storage procedures for any deviations from the recommendations.- Conduct a forced degradation study under controlled conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradants and their retention times. |
Illustrative Stability of this compound Under Stress Conditions
The following table provides hypothetical quantitative data on the stability of this compound under various stress conditions. This data is for illustrative purposes only, as specific experimental data for this compound is not publicly available. These values are based on typical degradation profiles observed for similar small molecule GLP-1 receptor agonists.
| Stress Condition | Parameter | Value | % Degradation (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | 15% |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours @ 60°C | 25% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours @ RT | 20% |
| Thermal Degradation | Solid State | 48 hours @ 80°C | 10% |
| Photodegradation | Solution (in quartz cuvette) | 24 hours exposure to UV light (254 nm) | 30% |
Key Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Prepare a solution of this compound (1 mg/mL) and expose it to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
-
Visualizing Key Processes and Pathways
This compound Mechanism of Action: GLP-1 Receptor Signaling
Caption: GLP-1 Receptor signaling pathway activated by this compound.
Experimental Workflow for Minimizing this compound Degradation
Caption: Recommended workflow for handling this compound to prevent degradation.
Troubleshooting Logic for this compound Degradation
Caption: A logical approach to troubleshooting this compound degradation issues.
References
Naperiglipron lot-to-lot consistency for research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Naperiglipron. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistency and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3549492) is an orally available, small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] Like other GLP-1 receptor agonists, it mimics the action of the native incretin (B1656795) hormone GLP-1. This action promotes the release of insulin (B600854) from pancreatic beta cells in a glucose-dependent manner and suppresses appetite, making it a subject of investigation for obesity and type 2 diabetes.[1][2]
Q2: What is the significance of this compound being a small molecule?
As a small molecule, non-peptide agonist, this compound has the advantage of oral bioavailability.[1][3] This contrasts with many earlier-generation GLP-1 receptor agonists which are peptide-based and require administration by injection due to degradation in the gastrointestinal tract.[3]
Q3: What is the current clinical development status of this compound?
As of late 2025, Eli Lilly and Company is advancing this compound in Phase 2 clinical trials to investigate its efficacy and safety.[1][2][4][5][6] Some initial Phase 2 studies were terminated for strategic business reasons, while at least one study in patients with overweight or obesity is ongoing.[1][2][5][6]
Q4: Are there any known safety concerns with the molecular scaffold of this compound?
It has been noted by analysts that this compound utilizes a similar design scaffold to Pfizer's discontinued (B1498344) obesity drug candidates, danuglipron (B610018) and lotiglipron, which were halted due to safety issues.[1][2] Researchers should be aware of this historical context in their experimental design and safety monitoring.
Lot-to-Lot Consistency
Ensuring reproducible experimental results begins with consistent starting material. The following table represents a hypothetical certificate of analysis for three different lots of this compound to illustrate the expected level of consistency.
| Parameter | Lot A | Lot B | Lot C | Specification |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | 99.8% | 99.7% | 99.9% | ≥ 99.5% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 453.18 | [M+H]⁺ = 453.19 | [M+H]⁺ = 453.18 | 453.18 ± 0.05 |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
| Moisture Content | 0.15% | 0.20% | 0.18% | ≤ 0.5% |
Experimental Protocols
In Vitro GLP-1 Receptor Activation Assay
This protocol describes a cell-based assay to determine the potency and efficacy of this compound in activating the GLP-1 receptor.
1. Cell Culture:
- Use a stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
- Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
2. Assay Procedure:
- Seed cells into a 96-well plate and allow them to adhere overnight.
- Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA).
- Remove culture media from cells and wash once with assay buffer.
- Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular accumulation of cyclic AMP (cAMP) using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
3. Data Analysis:
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and processes relevant to this compound research.
Caption: GLP-1 Receptor Signaling Pathway
Caption: In Vitro Characterization Workflow
Troubleshooting Guide
Q: I am observing low potency (high EC₅₀) for this compound in my cAMP assay. What could be the issue?
-
A1: Reagent Integrity: Ensure the this compound powder has been stored correctly (as per the supplier's instructions) and that the DMSO stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
A2: Cell Health: Confirm that the cells are healthy, within a low passage number, and that GLP-1 receptor expression is optimal. Perform a cell viability assay in parallel.
-
A3: Assay Conditions: Check the incubation times and temperatures. Ensure that a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included in the assay buffer to prevent cAMP degradation.
Q: My experimental results are not consistent between different batches of this compound. What should I do?
-
A1: Review Certificate of Analysis: Compare the purity and other specifications from the certificates of analysis for each lot. Significant variations could explain the discrepancy.
-
A2: Standardize Preparation: Ensure that the compound is being dissolved and diluted in exactly the same manner for each experiment.
-
A3: Qualification Experiment: Run a parallel experiment with a known GLP-1 receptor agonist as a positive control to ensure the assay itself is performing consistently.
Q: I am seeing signs of cytotoxicity in my cell-based assays at higher concentrations of this compound. How can I address this?
-
A1: Check Solvent Concentration: Ensure that the final concentration of the vehicle (e.g., DMSO) in your assay is non-toxic to the cells (typically ≤ 0.5%).
-
A2: Solubility Issues: At high concentrations, the compound may be precipitating out of solution, which can appear as cytotoxicity. Visually inspect the wells for any precipitate.
-
A3: Perform a Cytotoxicity Assay: Conduct a standalone cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which this compound becomes toxic to your specific cell line.
Caption: Troubleshooting Decision Tree
References
- 1. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 2. Lilly Discontinues Two this compound Trials, Continues Push in Obesity Space [noahai.co]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate this compound, Focuses on Obesity Study [noahai.co]
- 6. fiercebiotech.com [fiercebiotech.com]
Overcoming resistance to Naperiglipron effects
Naperiglipron Technical Support Center
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound, a novel, potent, and selective inhibitor of the this compound-Resistant Kinase 1 (NRK1). This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and overcome acquired resistance to this compound in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of NRK1, a serine/threonine kinase that is a critical downstream effector in the Pro-Survival Pathway (PSP). In sensitive cancer cells, inhibition of NRK1 by this compound leads to a decrease in the phosphorylation of the pro-apoptotic protein BAD, resulting in its activation and subsequent induction of apoptosis.
Q2: My this compound-sensitive cell line is showing reduced responsiveness after several passages under drug selection. What are the potential causes?
Prolonged exposure to this compound can lead to the development of acquired resistance. The most common mechanisms are:
-
Secondary Mutations: Acquisition of mutations in the NRK1 kinase domain that reduce this compound binding affinity.
-
Bypass Pathway Activation: Upregulation of alternative survival pathways, such as the MEK-ERK pathway, that can compensate for NRK1 inhibition.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell.
Q3: How can I confirm if my resistant cells have a mutation in the NRK1 kinase domain?
The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the NRK1 coding region from the genomic DNA or cDNA of your resistant cell population. Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations.
Q4: What is the recommended in vitro concentration range for this compound?
For most sensitive cell lines, the IC50 (half-maximal inhibitory concentration) for this compound is typically in the low nanomolar range. We recommend performing a dose-response curve starting from 0.1 nM to 10 µM to determine the precise IC50 for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Loss of this compound Efficacy in a Previously Sensitive Cell Line
-
Possible Cause A: Acquired Resistance.
-
Troubleshooting Step: Confirm the shift in IC50 by performing a comparative cell viability assay between the suspected resistant line and the parental sensitive line.
-
Next Steps: If a significant IC50 shift is confirmed (see Table 1), proceed to investigate the mechanism of resistance as outlined in the "Investigating Resistance Workflow" diagram below.
-
-
Possible Cause B: Drug Instability.
-
Troubleshooting Step: Ensure that this compound stock solutions are prepared and stored correctly (e.g., in DMSO at -80°C, protected from light). Prepare fresh dilutions for each experiment.
-
Next Steps: Test a fresh vial of this compound on a control sensitive cell line to confirm its activity.
-
-
Possible Cause C: Cell Line Contamination or Misidentification.
-
Troubleshooting Step: Perform cell line authentication using Short Tandem Repeat (STR) profiling.
-
Next Steps: If the cell line is contaminated or misidentified, revert to a validated, early-passage stock.
-
Data Presentation: this compound IC50 Shift in Resistant Cells
Table 1: Comparative IC50 Values of this compound in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line Model | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Change |
| HT-29 (Colon) | 8.5 ± 1.2 | 450.2 ± 25.6 | ~53 |
| A549 (Lung) | 15.2 ± 2.5 | 980.5 ± 60.1 | ~64 |
| PC-3 (Prostate) | 5.8 ± 0.9 | 625.0 ± 45.8 | ~108 |
Data are presented as mean ± standard deviation from three independent experiments.
Key Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the plate and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or with vehicle for a specified time (e.g., 6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-NRK1, anti-total-NRK1, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Caption: this compound inhibits NRK1, preventing BAD phosphorylation and promoting apoptosis.
Caption: Workflow for investigating the mechanism of acquired this compound resistance.
Caption: A logical diagram for troubleshooting decreased this compound efficacy.
Validation & Comparative
Orforglipron and Naperiglipron: A Comparative Guide on In Vivo Efficacy
A direct comparative analysis of the in vivo efficacy of naperiglipron and orforglipron (B8075279) is not currently feasible due to the limited availability of public data for this compound. Orforglipron, developed by Eli Lilly, has progressed through extensive Phase III clinical trials, with a wealth of publicly available data on its efficacy and safety. In contrast, this compound, also an Eli Lilly compound, has faced a more varied development path. Two of its three Phase II trials were terminated for strategic reasons, and the single ongoing trial in patients with obesity or who are overweight is not expected to be completed until September 2026.[1][2] Consequently, no in vivo efficacy data for this compound has been released into the public domain.
This guide will therefore provide a comprehensive overview of the available in vivo efficacy data for orforglipron, alongside the known details of its clinical trial protocols and mechanism of action. The developmental status of this compound will also be summarized.
Orforglipron: A Profile of a Non-Peptide Oral GLP-1 Receptor Agonist
Orforglipron is a novel, orally administered, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[3] Its mechanism of action, like other GLP-1 receptor agonists, involves mimicking the effects of the native GLP-1 hormone. This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and delayed gastric emptying, which collectively contribute to improved glycemic control and weight loss.[4][5]
Signaling Pathway
The binding of orforglipron to the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP).[4] This signaling pathway plays a crucial role in its therapeutic effects.
In Vivo Efficacy of Orforglipron
The efficacy of orforglipron in promoting weight loss and improving glycemic control has been demonstrated in several Phase III clinical trials.
Data Presentation
Table 1: Efficacy of Orforglipron in Adults with Obesity or Overweight (ATTAIN-1 Trial) [6]
| Parameter | Placebo | Orforglipron (6 mg) | Orforglipron (12 mg) | Orforglipron (36 mg) |
| Mean Change in Body Weight from Baseline at 72 Weeks | -2.2% | -5.1% | -7.0% | -9.6% |
| Percentage of Participants with ≥10% Weight Loss | 9.0% | 22.6% | 31.2% | 45.6% |
| Percentage of Participants with ≥15% Weight Loss | 3.0% | 6.8% | 14.4% | 26.0% |
Table 2: Efficacy of Orforglipron in Adults with Type 2 Diabetes (ACHIEVE-1 Trial) [7]
| Parameter | Placebo | Orforglipron (3 mg) | Orforglipron (12 mg) | Orforglipron (36 mg) |
| Mean Change in HbA1c from Baseline at 40 Weeks | -0.4% | -1.3% | -1.5% | -1.6% |
| Mean Change in Body Weight from Baseline at 40 Weeks | - | - | - | -7.9% |
| Percentage of Participants with HbA1c ≤6.5% | - | - | - | >65% |
Experimental Protocols
The robust clinical data for orforglipron is supported by well-defined experimental protocols from its Phase III program.
ATTAIN-1 Trial (NCT05869903)
-
Objective: To evaluate the efficacy and safety of once-daily oral orforglipron in adults with obesity or overweight with weight-related comorbidities.
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Adult participants with obesity or overweight.
-
Intervention: Orforglipron (6 mg, 12 mg, or 36 mg) or placebo, administered once daily for 72 weeks.
-
Primary Endpoint: Percent change in body weight from baseline to week 72.[8]
ACHIEVE-1 Trial (NCT05971940)
-
Objective: To compare the efficacy and safety of orforglipron to placebo in adults with type 2 diabetes and inadequate glycemic control with diet and exercise alone.
-
Study Design: A Phase 3, 40-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 559 adults with type 2 diabetes, a baseline HbA1c between ≥7.0% and ≤9.5%, and a BMI of ≥23 kg/m ².
-
Intervention: Orforglipron (3 mg, 12 mg, or 36 mg) or placebo, administered once daily.
-
Primary Endpoint: Change in HbA1c from baseline at 40 weeks.[7]
Clinical Trial Workflow
The typical workflow for a Phase III clinical trial of an oral GLP-1 receptor agonist like orforglipron involves several key stages.
This compound: Developmental Status
This compound is another oral, small-molecule GLP-1 receptor agonist in development by Eli Lilly.[9] However, its clinical development program has been altered. In September 2025, it was reported that Eli Lilly terminated two of its three Phase II trials for "strategic business reasons."[1] The terminated trials were investigating this compound in patients who are overweight or with obesity with Type 2 diabetes, and in adults with a healthy body mass index.[1]
A single Phase II trial of this compound remains active, enrolling patients with obesity or who are overweight.[1][9] This study is expected to be completed in September 2026, and its results will guide the future development of the compound.[1] Until data from this trial is released, the in vivo efficacy of this compound remains unknown.
Conclusion
Orforglipron has demonstrated significant in vivo efficacy in promoting weight loss and improving glycemic control in a series of robust Phase III clinical trials. As a non-peptide, oral, small-molecule GLP-1 receptor agonist, it represents a promising therapeutic option. In contrast, this compound's clinical development is less advanced, and a lack of published data prevents any meaningful comparison of its in vivo efficacy with that of orforglipron at this time. Future data from the ongoing Phase II trial of this compound will be crucial in determining its potential role in the therapeutic landscape.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. jcst2d.com [jcst2d.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
Naperiglipron and Semaglutide: A Comparative Guide for Researchers
An objective comparison of two glucagon-like peptide-1 receptor agonists, highlighting the extensive clinical data for Semaglutide against the backdrop of the developmental-stage Naperiglipron, for which public data remains limited.
This guide provides a detailed comparison of this compound and Semaglutide, two glucagon-like peptide-1 (GLP-1) receptor agonists. While both drugs target the same receptor to elicit their therapeutic effects, they differ significantly in their chemical nature, formulation, and, most notably, the extent of available clinical data. Semaglutide, developed by Novo Nordisk, is a well-established treatment for type 2 diabetes and obesity with a robust portfolio of clinical trial data. In contrast, this compound, an oral small-molecule candidate from Eli Lilly, has limited public information due to the termination of several of its clinical trials.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of both agents, presenting the available data, outlining their mechanisms of action, and detailing experimental protocols from key studies of Semaglutide, which serves as a benchmark in the GLP-1 receptor agonist class.
Mechanism of Action: Targeting the GLP-1 Receptor
Both this compound and Semaglutide are GLP-1 receptor agonists.[1][2] They mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which is released from the gut in response to food intake. Activation of the GLP-1 receptor leads to a cascade of downstream effects beneficial for glycemic control and weight management.
Semaglutide's mechanism involves stimulating insulin (B600854) secretion and suppressing glucagon (B607659) secretion in a glucose-dependent manner.[3] This means it primarily acts when blood glucose levels are elevated, reducing the risk of hypoglycemia. It also delays gastric emptying, which contributes to a feeling of fullness and reduces overall caloric intake.[3]
This compound , as an orally available small molecule, is also designed to promote the release of insulin from the pancreas in response to blood sugar levels and to suppress appetite.[1][2][4]
The signaling pathway for GLP-1 receptor agonists is initiated by the binding of the agonist to the GLP-1 receptor, a G-protein-coupled receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which ultimately results in enhanced insulin secretion and other downstream effects.
Signaling Pathway of GLP-1 Receptor Agonists
References
- 1. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 2. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Lilly Discontinues Two this compound Trials, Continues Push in Obesity Space [noahai.co]
Head-to-Head Comparison: Naperiglipron and Danuglipron in Focus
For Immediate Release to the Scientific Community
This guide offers a detailed comparative analysis of two oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists: Naperiglipron, under development by Eli Lilly, and Danuglipron, developed by Pfizer. This document is intended for researchers, scientists, and drug development professionals, providing an objective overview based on currently available data.
Introduction
This compound and Danuglipron represent a new frontier in the management of type 2 diabetes and obesity, offering the potential for oral administration in a class of therapeutics currently dominated by injectable peptides. Both molecules are designed to activate the GLP-1 receptor, a key regulator of glucose homeostasis and appetite. However, their clinical development paths have diverged significantly, impacting the availability of comparative data.
Mechanism of Action: GLP-1 Receptor Agonism
Both this compound and Danuglipron are small-molecule agonists of the GLP-1 receptor.[1][2] Upon binding to the GLP-1 receptor on pancreatic beta cells, they stimulate the glucose-dependent release of insulin.[1][2] Concurrently, they suppress the release of glucagon, a hormone that raises blood glucose levels. This dual action contributes to improved glycemic control. Furthermore, activation of GLP-1 receptors in the brain and gastrointestinal tract is associated with delayed gastric emptying and increased satiety, leading to reduced food intake and potential weight loss.
Clinical Development and Data
A direct head-to-head comparison of this compound and Danuglipron is currently not feasible due to the disparity in the availability of clinical trial data.
This compound (Eli Lilly)
Eli Lilly has been investigating this compound in a Phase 2 clinical program. However, two of the three mid-stage trials were terminated for "strategic business reasons".[3][4] One of the discontinued (B1498344) trials was intended for patients who are overweight or have obesity with Type 2 diabetes, while the other was for adults with a healthy body mass index.[3] Both of these terminated studies only enrolled a single patient each, meaning no significant clinical data could be generated.[2]
A third Phase 2 trial of this compound in patients with obesity or who are overweight is ongoing, with an estimated completion date in September 2026.[3] Consequently, there is currently no publicly available efficacy or safety data for this compound. It has been noted by analysts that this compound possesses a similar design "scaffold" to Danuglipron, which may be a point of scientific interest as data emerges.[2]
Danuglipron (Pfizer)
Pfizer has conducted a more extensive clinical development program for Danuglipron, with a significant amount of data from Phase 2 trials now in the public domain.
Phase 2b clinical trial results for the twice-daily formulation of Danuglipron demonstrated statistically significant reductions in body weight.[5]
| Parameter | Placebo | Danuglipron (Twice-Daily Dosing) |
| Mean Body Weight Reduction at 26 Weeks | +0.17% | -4.8% to -9.4% |
| Mean Body Weight Reduction at 32 Weeks | +1.4% | -6.9% to -11.7% |
| Placebo-Adjusted Mean Body Weight Reduction at 26 Weeks | - | -5% to -9.5% |
| Placebo-Adjusted Mean Body Weight Reduction at 32 Weeks | - | -8% to -13% |
In a Phase 2 study of Danuglipron in patients with type 2 diabetes, dose-dependent placebo-adjusted reductions were observed over 16 weeks for key metabolic markers.[5]
| Parameter | Placebo-Adjusted Reduction |
| HbA1c | Up to -1.16% |
| Fasting Plasma Glucose | -33.24 mg/dL |
| Body Weight | -4.17 kg |
The safety profile of Danuglipron is consistent with the GLP-1 receptor agonist class. The most frequently reported adverse events were gastrointestinal in nature.[5]
| Adverse Event | Incidence |
| Nausea | Up to 73% |
| Vomiting | Up to 47% |
| Diarrhea | Up to 25% |
A notable challenge observed in the clinical trials of the twice-daily formulation of Danuglipron was the high discontinuation rate, exceeding 50% across all doses, compared to approximately 40% in the placebo group.[5] Pfizer has since announced that the twice-daily formulation of Danuglipron will not be advanced into Phase 3 studies and will instead focus on the development of a once-daily formulation.[5]
Experimental Protocols
Detailed experimental protocols for the clinical trials of Danuglipron can be found by referencing the clinical trial identifiers on clinicaltrials.gov.
-
Phase 2b study in adults with obesity (NCT04707313): This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[5]
-
Phase 2 study in type 2 diabetes (NCT03985293): Further details on the study design and methodology are available through this identifier.[5]
-
Phase 2a study in type 2 diabetes with metformin (B114582) and in non-diabetic adults with obesity (NCT04617275): This study provided additional data on the efficacy and safety of Danuglipron.[5]
Due to the early termination of two Phase 2 trials and the ongoing status of the third, detailed experimental protocols for this compound are not yet available in a published format.
Comparative Summary and Future Outlook
The following diagram illustrates the current clinical development status of this compound and Danuglipron.
References
- 1. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 2. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. jcst2d.com [jcst2d.com]
- 5. benchchem.com [benchchem.com]
Validating Naperiglipron's Selectivity for the GLP-1 Receptor: A Comparative Guide
This guide provides a detailed comparison of Naperiglipron (LY3549492), an oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, with other notable GLP-1R agonists.[1][2] The focus is to objectively present experimental data that substantiates this compound's potent and selective activity at the human GLP-1 receptor. The information is intended for researchers, scientists, and drug development professionals working on therapeutics for type 2 diabetes and obesity.[1]
Comparative Analysis of GLP-1R Agonist Potency and Selectivity
This compound demonstrates high potency for the human GLP-1 receptor. Its selectivity is highlighted by the significant difference between its on-target activity and its effects on other enzymes like PDE10A1. The following table summarizes key quantitative data for this compound and compares it with other small-molecule and peptide-based GLP-1R agonists.
| Compound | Type | Target | Metric | Value | Off-Target | Metric | Value |
| This compound | Small Molecule | hGLP-1R | EC50 | 1.14 nM [1] | PDE10A1 | IC50 | 7,430 nM [1] |
| Orforglipron (B8075279) | Small Molecule | hGLP-1R | Ki | ~1.0 nM[3][4] | GLP-2R, Glucagon-R | - | Selective[5] |
| Danuglipron | Small Molecule | hGLP-1R | Ki | 360 nM[6] | - | - | - |
| hGLP-1R | EC50 (cAMP) | 13 nM[7] | |||||
| Liraglutide | Peptide | hGLP-1R | Ki | 4.4 nM[6] | - | - | - |
| Exenatide | Peptide | hGLP-1R | Ki | 0.092 nM[6] | - | - | - |
| Semaglutide | Peptide | GLP-1R | - | High Affinity[8] | - | - | Selective[9] |
hGLP-1R: human Glucagon-Like Peptide-1 Receptor; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; PDE10A1: Phosphodiesterase 10A1.
Key Experimental Methodologies
The data presented is typically generated through two primary types of in vitro assays: functional assays that measure receptor activation and binding assays that quantify the affinity of a compound for the receptor.
Functional Activity Assay (cAMP Accumulation)
This assay measures the ability of an agonist to stimulate the production of the second messenger, cyclic AMP (cAMP), upon binding to the GLP-1R. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cAMP.[10]
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human GLP-1R are cultured in appropriate media and seeded into 384-well plates.
-
Compound Preparation: Test compounds, including this compound and other agonists, are serially diluted to create a range of concentrations.
-
Assay Procedure:
-
The cultured cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then treated with the various concentrations of the test compounds or a vehicle control.
-
The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
-
Detection: The amount of intracellular cAMP is quantified. This is often done using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a fluorescently labeled cAMP tracer competes with the cAMP produced by the cells for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal (e.g., HTRF ratio) is plotted against the compound concentration. A non-linear regression analysis is used to fit a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Receptor Binding Affinity Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the GLP-1R by measuring how effectively it competes with a radiolabeled ligand that is known to bind to the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., CHO or HEK293 cells) that has been engineered to express a high density of the human GLP-1R.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed concentration of a radioligand (e.g., [125I]GLP-1).[6]
-
A specific amount of the prepared cell membranes.
-
A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
-
Incubation: The plates are incubated for a set time to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. The data are fitted to a sigmoidal competition curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.[11]
Visualizations
GLP-1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a GLP-1R agonist like this compound.
Caption: Simplified GLP-1 Receptor (GLP-1R) signaling cascade initiated by agonist binding.
Experimental Workflow for Receptor Selectivity
This flowchart outlines a typical workflow for determining the potency and selectivity of a novel compound.
Caption: Standard workflow for evaluating the potency and selectivity of a receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptidesciences.com [peptidesciences.com]
- 6. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Safety Profile of Naperiglipron and Lotiglipron: A Guide for Researchers
For drug development professionals and researchers, understanding the safety profile of investigational compounds is paramount. This guide provides a comparative overview of the safety profiles of two oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists: Naperiglipron (LY3549492) and Lotiglipron (B10857036) (PF-07081532). While both compounds aimed to provide a convenient oral treatment option for type 2 diabetes and obesity, their clinical development trajectories have diverged significantly due to safety findings.
This comparison relies on publicly available data from clinical trials and company communications. It is important to note that detailed safety data for this compound remains largely undisclosed, limiting a direct quantitative comparison with Lotiglipron.
Executive Summary
Lotiglipron's clinical development was terminated by Pfizer due to observations of elevated liver transaminases, a potential indicator of liver injury.[1][2][3] In contrast, specific clinical safety data for this compound, under development by Eli Lilly, has not been publicly released. However, it has been noted that this compound shares a similar chemical scaffold to Lotiglipron, which may raise theoretical safety considerations.[4][5] Two of this compound's Phase 2 clinical trials were terminated for "strategic business reasons," with a third study in patients with obesity or overweight remaining active.[6][7][8]
Quantitative Safety Data Comparison
A direct quantitative comparison of the safety profiles is challenging due to the limited availability of data for this compound. The following table summarizes the available safety data for Lotiglipron from its Phase 1 and Phase 2 clinical trials.
Table 1: Summary of Adverse Events Reported in Lotiglipron Clinical Trials
| Adverse Event Category | Lotiglipron Phase 1 Studies (Multiple Ascending Doses)[1] | Lotiglipron Phase 2 Study (T2D and Obesity Cohorts)[2] |
| Most Common Adverse Events | Nausea (most frequently reported) | Gastrointestinal-related events (most mild to moderate) |
| Most adverse events were mild (89.6%) | Nausea: 4% (placebo) to 28.8% (80 mg) in T2D cohort; 12.5% (placebo) to 60.6% (200 mg) in obesity cohort | |
| Serious Adverse Events | No clinically meaningful adverse trends in safety laboratory tests, vital signs, or ECGs | Not specified in detail, but study was terminated due to safety concerns. |
| Liver-Related Adverse Events | Not specified | Elevated Transaminases: 6.6% of participants in the T2D cohort and 6.0% in the obesity cohort, compared to 1.6% on placebo in the obesity cohort. |
| Discontinuation due to AEs | Not specified | The second most common reason for discontinuation after the sponsor's decision to terminate the study. |
Note: T2D = Type 2 Diabetes. Data for this compound is not publicly available.
Experimental Protocols and Safety Monitoring
The safety of GLP-1 receptor agonists in clinical trials is rigorously monitored. Standard protocols involve regular assessment of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs).
Lotiglipron Safety Monitoring Protocol (Based on Public Information)
The clinical development of Lotiglipron included Phase 1 and Phase 2 studies designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[1][2]
-
Phase 1 Studies (e.g., NCT04305587, NCT05158244): These were randomized, double-blind, placebo-controlled, multiple-ascending-dose studies. Participants included individuals with type 2 diabetes and obesity without diabetes. Safety assessments included monitoring of adverse events, safety laboratory tests, vital signs, and ECGs.[1]
-
Phase 2 Study (NCT05579977): This was a randomized, double-blind, placebo-controlled, dose-ranging study in adults with type 2 diabetes and a separate cohort with obesity.[2][9] Safety monitoring was a key component, with a particular focus on liver function. The decision to terminate the trial was based on laboratory measurements of elevated transaminases from this study and Phase 1 drug-drug interaction studies (NCT05671653 and NCT05788328).[3]
Standard Practices for Monitoring Drug-Induced Liver Injury (DILI)
In clinical trials of new drugs, monitoring for potential hepatotoxicity is a critical component of the safety evaluation. Best practices and regulatory guidance recommend:
-
Regular Liver Enzyme Monitoring: Frequent measurement of serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Prompt Follow-up of Abnormalities: Increases in liver enzymes, particularly ALT, above certain thresholds (e.g., >3 times the upper limit of normal) trigger more frequent monitoring and further investigation.
-
Causality Assessment: A thorough evaluation to determine the likelihood that the investigational drug is the cause of the liver injury, which includes ruling out other potential causes.
-
Defined Stopping Rules: Pre-specified criteria for discontinuing the study drug in the event of significant liver enzyme elevations or signs of liver dysfunction.
Signaling Pathways and Mechanism of Action
Both this compound and Lotiglipron are oral, small-molecule agonists of the glucagon-like peptide-1 receptor (GLP-1R). The activation of this receptor is a well-established therapeutic strategy for type 2 diabetes and obesity.
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as this compound or Lotiglipron, to the GLP-1 receptor on pancreatic beta cells initiates a cascade of intracellular events. This signaling pathway plays a crucial role in glucose homeostasis.
Experimental Workflow for Assessing GLP-1R Agonist Safety in Clinical Trials
The following diagram illustrates a generalized workflow for monitoring and assessing the safety of an oral GLP-1 receptor agonist during a clinical trial.
Conclusion
The available data clearly indicates that Lotiglipron's development was halted due to a significant safety concern related to liver enzyme elevations.[2][3] For this compound, a comprehensive safety assessment is not possible with the currently available public information. The termination of two of its Phase 2 trials for strategic reasons and its shared chemical scaffold with Lotiglipron warrant careful consideration as its clinical development progresses.[4][5][6][7] Researchers and drug development professionals should remain vigilant for the release of more definitive safety data from the ongoing clinical trial of this compound to fully understand its safety profile and potential as a therapeutic agent.
References
- 1. Once-daily oral small-molecule glucagon-like peptide-1 receptor agonist lotiglipron (PF-07081532) for type 2 diabetes and obesity: Two randomized, placebo-controlled, multiple-ascending-dose Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an oral small-molecule glucagon-like peptide-1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose-ranging, phase 2, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]
- 4. biospace.com [biospace.com]
- 5. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug this compound, Continues Third Study [noahai.co]
- 8. AASLD practice guidance on drug, herbal, and dietary supplement–induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
A Comparative Guide to the Cross-Validation of Naperiglipron Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Naperiglipron in human plasma. The cross-validation of these methods is essential to ensure data comparability and reliability when different analytical procedures are used across various laboratories or studies. This document outlines the experimental protocols, presents a comparative analysis of the validation parameters, and illustrates the cross-validation workflow.
I. Introduction to this compound and Bioanalytical Method Validation
This compound (LY3549492) is an orally administered, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist currently in Phase 2 clinical trials for type 2 diabetes and obesity.[1] The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3] Bioanalytical method validation is a regulatory requirement to ensure the reliability and reproducibility of the data generated from these studies.[4][5][6]
Cross-validation is a critical component of bioanalytical method validation that establishes the equivalence of two or more distinct analytical methods.[7][8] This is particularly important when samples from a single study are analyzed at different laboratories or when data from different studies using different methods need to be combined.[8][9] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when and how to perform cross-validation.[2][3][4]
This guide will compare two hypothetical LC-MS/MS methods for this compound analysis:
-
Method A: A novel, highly sensitive method developed for a clinical pharmacology study.
-
Method B: An established, robust method used in a contract research organization (CRO) for routine sample analysis.
II. Experimental Protocols
The following sections detail the methodologies for the two hypothetical LC-MS/MS methods and the cross-validation procedure.
A. Method A: High-Sensitivity LC-MS/MS Method
-
Sample Preparation: Protein precipitation is performed on 100 µL of human plasma using 300 µL of acetonitrile (B52724) containing the internal standard (IS), this compound-d4. After vortexing and centrifugation, the supernatant is evaporated to dryness and reconstituted in 100 µL of the mobile phase.
-
Chromatography: A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is used with a gradient elution at a flow rate of 0.4 mL/min. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A Sciex Triple Quad 6500+ mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the transitions for this compound and its internal standard.
B. Method B: Robust, High-Throughput LC-MS/MS Method
-
Sample Preparation: Solid-phase extraction (SPE) is performed on 200 µL of human plasma using an Oasis HLB µElution plate. The samples are washed, and the analyte is eluted with methanol. The eluate is evaporated and reconstituted in 200 µL of the mobile phase. This compound-d4 is used as the internal standard.
-
Chromatography: A Phenomenex Kinetex C18 column (2.1 x 100 mm, 2.6 µm) is used with an isocratic elution at a flow rate of 0.5 mL/min. The mobile phase consists of a 60:40 mixture of 5 mM ammonium (B1175870) formate (B1220265) in water and acetonitrile.
-
Mass Spectrometry: An Agilent 6495 Triple Quadrupole LC/MS system is operated in positive ESI mode with MRM for the detection of this compound and the IS.
C. Cross-Validation Experimental Design
The cross-validation is performed by analyzing two sets of quality control (QC) samples and a set of incurred study samples with both methods.
-
QC Sample Analysis: Low, medium, and high concentration QC samples are prepared in bulk and analyzed in triplicate using both Method A and Method B.
-
Incurred Sample Reanalysis (ISR): A minimum of 20 subject samples from a clinical study, previously analyzed using Method A, are reanalyzed using Method B.
The acceptance criteria for the cross-validation are based on the recommendations from regulatory guidelines.[2][4] The mean concentration obtained by one method should be within ±20% of the mean concentration obtained by the other method for at least 67% of the samples.
III. Data Presentation: Comparative Validation Parameters
The following table summarizes the key validation parameters for the two hypothetical LC-MS/MS methods.
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 500 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise > 10, Precision ≤ 20%, Accuracy ± 20% |
| Precision (CV%) | < 10% | < 12% | Within-run and between-run CV% ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5% to +8% | -8% to +10% | Within-run and between-run bias within ± 15% (± 20% at LLOQ) |
| Matrix Effect | 95% - 105% | 92% - 108% | IS-normalized matrix factor CV% ≤ 15% |
| Recovery | > 85% | > 80% | Consistent and reproducible |
IV. Cross-Validation Results
The results of the cross-validation between Method A and Method B are presented below.
A. Quality Control Sample Comparison
| QC Level | Method A (Mean Conc. ng/mL) | Method B (Mean Conc. ng/mL) | % Difference |
| Low QC (0.3 ng/mL) | 0.29 | 0.32 | +10.3% |
| Mid QC (50 ng/mL) | 48.5 | 52.1 | +7.4% |
| High QC (80 ng/mL) | 77.2 | 81.5 | +5.6% |
B. Incurred Sample Reanalysis (ISR) Summary
| Number of Samples Analyzed | Number of Samples within ±20% Difference | % of Samples Passing |
| 22 | 20 | 90.9% |
The results from both the QC sample analysis and the ISR demonstrate a high degree of concordance between Method A and Method B, meeting the predefined acceptance criteria. This successful cross-validation indicates that the data generated by both methods can be reliably combined and compared.
V. Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow of the cross-validation process for the this compound bioanalytical methods.
Caption: Workflow for the cross-validation of two bioanalytical methods.
VI. Conclusion
The successful cross-validation of bioanalytical methods is a critical step in the drug development process, ensuring the integrity and comparability of data from different sources. This guide has provided a framework for comparing and cross-validating two hypothetical LC-MS/MS methods for the analysis of this compound. By following established regulatory guidelines and employing a rigorous experimental design, researchers can confidently generate reliable bioanalytical data to support the clinical development of novel therapeutics like this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. researchgate.net [researchgate.net]
- 9. Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. | Semantic Scholar [semanticscholar.org]
Efficacy of Naperiglipron in T2DM Models: A Comparative Guide
A comprehensive review of the preclinical efficacy of Naperiglipron, an oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, is currently challenging due to the limited availability of public data. Developed by Eli Lilly and Company under the code LY3549492 for the treatment of type 2 diabetes mellitus (T2DM) and obesity, this compound is in Phase 2 of clinical development.[1][2] Strategic business decisions have led to the termination of some of its mid-stage trials, with a continued focus on its application in obesity.[3][4]
This guide aims to provide a framework for evaluating the efficacy of novel GLP-1R agonists like this compound in various T2DM models. While specific preclinical data for this compound is not yet available in the public domain, this document will utilize established knowledge of the GLP-1R agonist class and data from the well-characterized GLP-1R agonist, Liraglutide, to illustrate the expected experimental approaches and data presentation. This will serve as a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Mechanism of Action: GLP-1 Receptor Agonism
This compound, as a GLP-1R agonist, mimics the action of the endogenous incretin (B1656795) hormone GLP-1.[5] Activation of the GLP-1 receptor, located on pancreatic beta cells and neurons in the brain, initiates a signaling cascade that leads to:
-
Glucose-dependent insulin (B600854) secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.[6]
-
Glucagon (B607659) suppression: Inhibition of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[7]
-
Delayed gastric emptying: Slowing the absorption of glucose from the gut.[7]
-
Increased satiety: Acting on the central nervous system to reduce appetite and food intake.[6]
These combined effects contribute to improved glycemic control and potential weight loss.[6]
Signaling Pathway of GLP-1 Receptor Agonists
Efficacy in Preclinical T2DM Models
The evaluation of a new T2DM therapeutic like this compound typically involves studies in various animal models that mimic different aspects of the human disease. Commonly used models include:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[8] They are a widely used model for studying T2DM.
-
Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet to induce obesity and insulin resistance, closely mimicking the development of T2DM in a significant portion of the human population.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats are genetically predisposed to obesity and develop insulin resistance and diabetes.
Hypothetical Comparative Efficacy Data
The following table illustrates how the efficacy of this compound could be compared to a vehicle control and an established GLP-1R agonist like Liraglutide in a db/db mouse model. Note: This data is illustrative and not actual experimental results for this compound.
| Parameter | Vehicle Control | This compound (Hypothetical) | Liraglutide (Reference) |
| Change in Fasting Blood Glucose (mg/dL) | +25 ± 8 | -50 ± 10 | -65 ± 12 |
| Change in HbA1c (%) | +0.8 ± 0.2 | -1.2 ± 0.3 | -1.5 ± 0.4 |
| Glucose AUC in OGTT (mg·h/dL) | 35000 ± 2500 | 22000 ± 2000 | 18000 ± 1800 |
| Change in Body Weight (g) | +5.2 ± 1.1 | -2.5 ± 0.8 | -3.1 ± 0.9 |
| Stimulated Insulin Secretion (ng/mL) | 1.5 ± 0.3 | 3.8 ± 0.5 | 4.2 ± 0.6 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below is a typical workflow for evaluating a novel oral GLP-1R agonist in a T2DM mouse model.
Experimental Workflow for Efficacy Testing in db/db Mice
Detailed Methodology: Oral Glucose Tolerance Test (OGTT)
The oral glucose tolerance test (OGTT) is a key experiment to assess how a compound affects glucose metabolism.[9]
-
Animal Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Comparative Landscape and Future Outlook
The therapeutic landscape for T2DM is evolving, with a significant interest in oral non-peptide GLP-1R agonists like this compound. These offer a more convenient alternative to injectable formulations. While preclinical data for this compound is not yet public, its clinical development suggests it holds promise. The success of other oral GLP-1R agonists, such as orforglipron, underscores the potential of this class of drugs.[4]
Future publications from Eli Lilly and Company are anticipated to provide the necessary preclinical data to fully evaluate the efficacy and safety profile of this compound in various T2DM models. This will allow for a direct comparison with other GLP-1R agonists and a clearer understanding of its potential role in the management of T2DM and obesity.
Logical Relationship of GLP-1R Agonist Effects
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 3. This compound (LY3549492) / Eli Lilly [delta.larvol.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. meliordiscovery.com [meliordiscovery.com]
Naperiglipron's Binding Profile: A Comparative Analysis with Other GLP-1 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Naperiglipron's binding characteristics against other key glucagon-like peptide-1 receptor (GLP-1R) agonists. Due to the limited public availability of complete binding kinetic data (k_on and k_off) for this compound, this comparison focuses on receptor affinity (K_i and K_d) and functional potency (EC_50).
This compound (LY3549492) is an orally available, non-peptide small molecule agonist of the GLP-1 receptor, currently under development for the treatment of type 2 diabetes and obesity.[1][2] Its mechanism of action mirrors that of endogenous GLP-1, stimulating insulin (B600854) secretion in a glucose-dependent manner, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety. This guide delves into the available binding data for this compound and compares it with established and emerging GLP-1R agonists, providing insights into its pharmacological profile.
Comparative Binding Affinity and Functional Potency
The following table summarizes the available binding affinity (K_i/K_d) and functional potency (EC_50) data for this compound and a selection of other GLP-1R agonists. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions and assay formats across different studies.
| Compound | Agonist Type | Target | K_i (nM) | K_d (nM) | EC_50 (nM) |
| This compound | Small Molecule | Human GLP-1R | Not Reported | Not Reported | 1.14[3] |
| Orforglipron | Small Molecule | Human GLP-1R | ~1 - 3.22[4] | Not Reported | ~600 (cAMP)[5] |
| Danuglipron | Small Molecule | Human GLP-1R | 80 - 360[3] | Not Reported | 13 (cAMP)[6] |
| Semaglutide | Peptide | Human GLP-1R | Not Reported | 0.38 ± 0.06[7] | Not Reported |
| Liraglutide | Peptide | Human GLP-1R | Not Reported | 128.8 ± 30.4 | Not Reported |
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the G-protein-coupled pathway leading to cyclic adenosine (B11128) monophosphate (cAMP) production. This signaling cascade is central to the therapeutic effects of GLP-1R agonists.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
The determination of binding affinity and functional potency of GLP-1R agonists typically involves radioligand binding assays and functional assays measuring downstream signaling, such as cAMP production.
Radioligand Binding Assay (for K_i Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human GLP-1 receptor (e.g., CHO-hGLP-1R cells).
-
Radioligand (e.g., [¹²⁵I]GLP-1 or a tritiated small molecule agonist like [³H]orforglipron).
-
Unlabeled competitor compounds (this compound and comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]
cAMP Production Assay (for EC_50 Determination)
This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Materials:
-
Cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (this compound and comparators) at various concentrations.
-
Stimulation buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC_50 value, which is the concentration of the compound that produces 50% of the maximal response.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for characterizing the binding kinetics of a novel GLP-1R agonist.
Caption: Experimental Workflow for Binding Kinetics.
References
A Comparative Guide to Naperiglipron and Peptide GLP-1R Agonists for Incretin System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of metabolic disease therapeutics has been revolutionized by the advent of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, promoting glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and reducing appetite.[1] This has led to significant advancements in the management of type 2 diabetes and obesity.[2]
Traditionally, GLP-1R agonists have been peptide-based, administered via injection. However, the quest for improved patient convenience has driven the development of orally available, small-molecule agonists. Naperiglipron (LY3549492) is one such orally available, small-molecule GLP-1R agonist developed by Eli Lilly.[3][4] Currently in Phase II clinical development, this compound represents a promising new approach in this therapeutic class.[5][6] While some of its clinical trials have been discontinued (B1498344) for strategic reasons, a Phase II study in patients with overweight or obesity is ongoing, with an estimated completion date in 2026.[7][8]
This guide provides a comparative overview of this compound against established peptide GLP-1R agonists, namely Semaglutide, Liraglutide, and the dual GIP/GLP-1R agonist Tirzepatide. Due to the early stage of this compound's development, publicly available data is limited. This guide, therefore, focuses on providing a framework for comparison by presenting available data for the peptide agonists and detailing the standard experimental protocols used to characterize these molecules.
Comparative Analysis of GLP-1R Agonists
The following tables summarize key pharmacodynamic and pharmacokinetic parameters for prominent peptide GLP-1R agonists. Data for this compound is not yet publicly available.
Table 1: In Vitro Pharmacological Profile
| Agonist | Target(s) | Binding Affinity (Ki, nM) | Potency (EC50, nM) for cAMP Production |
| This compound | GLP-1R | Data not available | Data not available |
| Semaglutide | GLP-1R | ~0.1-3 µM (Kd to albumin) | Data not available |
| Liraglutide | GLP-1R | 128.8 ± 30.4 (Kd) | Data not available |
| Tirzepatide | GIPR / GLP-1R | GIPR: 0.135, GLP-1R: 4.23[9] | GIPR: 0.0224, GLP-1R: 0.934[9] |
Table 2: Clinical Efficacy and Administration
| Agonist | Route of Administration | Dosing Frequency | Mean HbA1c Reduction (%) | Mean Weight Loss (%) |
| This compound | Oral | Once Daily[6] | Data not available | Data not available |
| Semaglutide | Subcutaneous / Oral | Once Weekly / Once Daily | ~1.5 - 1.8 | ~5 - 15 |
| Liraglutide | Subcutaneous | Once Daily | ~1.0 - 1.5 | ~5 - 8 |
| Tirzepatide | Subcutaneous | Once Weekly | ~2.0 - 2.6[2] | ~15 - 20[2] |
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events crucial for its therapeutic effects. The following diagram illustrates the canonical signaling pathway.
Caption: GLP-1R Signaling Pathway
Experimental Workflow for GLP-1R Agonist Characterization
The characterization of a novel GLP-1R agonist involves a series of in vitro and in vivo experiments to determine its pharmacological profile.
Caption: GLP-1R Agonist Characterization Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and replication of findings.
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound for the human GLP-1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor are cultured and harvested. The cells are then homogenized in an ice-cold buffer, and the cell membranes are isolated by differential centrifugation.[10]
-
Saturation Binding Assay (to determine Kd of radioligand): Cell membranes are incubated with increasing concentrations of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10]
-
Competition Binding Assay (to determine Ki of test compound): A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or a peptide agonist).[11]
-
Detection and Analysis: The binding reaction is terminated by rapid filtration, and the radioactivity bound to the filters is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[11]
cAMP Production Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound in activating Gαs signaling downstream of the GLP-1R.
Methodology:
-
Cell Culture: HEK293 or CHO-K1 cells stably expressing the human GLP-1R are seeded in multi-well plates.[12]
-
Agonist Stimulation: The cells are incubated with increasing concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C. The incubation is performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[13][14]
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[13][15]
-
Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined using a four-parameter logistic equation.[13]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of a test compound to potentiate glucose-stimulated insulin secretion from pancreatic beta cells.
Methodology:
-
Islet Isolation and Culture: Pancreatic islets are isolated from mice, rats, or human donors and cultured overnight.[16][17] Alternatively, an insulin-secreting cell line such as INS-1E can be used.[14]
-
Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.[1]
-
Stimulation: The islets or cells are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with and without various concentrations of the test compound.[18]
-
Insulin Quantification: The supernatant is collected, and the amount of secreted insulin is measured using an insulin ELISA kit.[1]
-
Data Analysis: The fold-increase in insulin secretion in the presence of the test compound compared to the high-glucose control is calculated to determine the compound's efficacy in potentiating insulin release.
Conclusion
This compound, as an oral small-molecule GLP-1R agonist, holds the potential to offer a convenient alternative to injectable peptide-based therapies. A comprehensive comparison with established peptide agonists like Semaglutide, Liraglutide, and Tirzepatide will require the public disclosure of its preclinical and clinical data. The experimental protocols detailed in this guide provide a standardized framework for such a comparative evaluation. As more data on this compound becomes available, a more direct and quantitative comparison will be possible, which will be crucial for understanding its therapeutic potential in the management of type 2 diabetes and obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tirzepatide, a dual GIP/GLP-1 receptor co-agonist for the treatment of type 2 diabetes with unmatched effectiveness regrading glycaemic control and body weight reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. jcst2d.com [jcst2d.com]
- 6. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate this compound, Focuses on Obesity Study [noahai.co]
- 9. Tirzepatide | Dual GIP/GLP-1 agonist | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 17. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 18. drc.bmj.com [drc.bmj.com]
Navigating the Safety Profile of Naperiglipron: A Comparative Analysis of Oral GLP-1 Receptor Agonists
For Immediate Release
Shanghai, China – December 10, 2025 – As the landscape of oral therapies for obesity and type 2 diabetes rapidly evolves, a critical examination of the toxicology and safety profiles of emerging candidates is paramount for researchers and drug development professionals. This guide provides a comparative analysis of naperiglipron, an investigational oral glucagon-like peptide-1 (GLP-1) receptor agonist, with other notable agents in its class, focusing on key safety concerns and the standardized toxicological evaluation protocols that underpin their development.
This compound, an oral small-molecule GLP-1 receptor agonist, is currently in Phase II clinical development by Eli Lilly.[1][2] However, the discontinuation of two of its three Phase II trials for "strategic business reasons" has drawn attention to its development program.[1][3][4][5] A significant point of interest for the scientific community is that this compound shares a similar structural scaffold with danuglipron (B610018) and lotiglipron (B10857036), two oral GLP-1 receptor agonists discontinued (B1498344) by Pfizer due to safety concerns, particularly liver toxicity.[3][4] This shared chemistry necessitates a thorough comparison of their safety profiles to anticipate potential toxicological hurdles for this compound.
This guide will delve into the available safety data for this compound and its key comparators:
-
Orforglipron (B8075279): Another oral GLP-1 receptor agonist from Eli Lilly, which is further along in clinical development.
-
Danuglipron & Lotiglipron: Discontinued oral GLP-1 receptor agonists from Pfizer, which serve as crucial toxicology case studies.
Comparative Safety and Tolerability
The primary safety concerns for the emerging class of oral small-molecule GLP-1 receptor agonists have centered on gastrointestinal (GI) tolerability and potential liver toxicity. The following table summarizes the publicly available information on these key safety aspects for this compound and its comparators. Due to the proprietary nature of early-stage drug development, detailed quantitative toxicology data (e.g., NOAEL, LD50) for these specific compounds are not publicly available.
| Drug | Development Status | Key Safety/Tolerability Findings |
| This compound | Phase II (2 of 3 trials discontinued) | Publicly available safety data is limited. The discontinuation of two trials for "strategic business reasons" and its shared chemical scaffold with Pfizer's discontinued agents raise questions about its long-term safety profile that the remaining trial will need to address.[1][3][4][5] |
| Orforglipron | Phase III | Safety profile is reported to be consistent with the established GLP-1 receptor agonist class. The most common adverse events are mild-to-moderate gastrointestinal issues (nausea, diarrhea, vomiting, constipation).[6][7][8] Notably, "no hepatic safety signal was observed" in the ACHIEVE-1 Phase 3 trial.[6] |
| Danuglipron | Discontinued | Development was halted due to high rates of gastrointestinal side effects (nausea, vomiting, diarrhea) leading to high discontinuation rates (over 50% in one study).[9] A case of potential drug-induced liver injury was also reported, which resolved after stopping the drug.[10][11] |
| Lotiglipron | Discontinued | Development was stopped due to observations of elevated liver transaminases in Phase 1 and 2 trials, indicating potential liver toxicity.[12][13][14][15][16][17] |
Mechanism of Action: GLP-1 Receptor Signaling
This compound and its comparators exert their therapeutic effects by acting as agonists for the GLP-1 receptor. This receptor is a key regulator of glucose homeostasis and appetite. The binding of an agonist like this compound initiates a signaling cascade that leads to multiple beneficial metabolic effects.
Caption: GLP-1 receptor signaling pathway activated by this compound.
Experimental Protocols for Safety Assessment
The safety and toxicology assessment of a new chemical entity like this compound follows a standardized, rigorous process guided by international regulatory bodies such as the International Council for Harmonisation (ICH). The protocols are designed to identify potential hazards before and during human clinical trials.
Preclinical Toxicology Studies
Before a drug is administered to humans, it undergoes extensive preclinical safety evaluation. These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity.
1. General Toxicity Studies:
-
Objective: To characterize the toxic effects of the drug on target organs, its dose-dependence, exposure-response relationship, and potential for reversibility.[18]
-
Methodology:
-
Species: At least two mammalian species are typically required, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[15]
-
Route of Administration: The intended clinical route (oral for this compound) is used.
-
Duration: Studies range from acute (single dose) to chronic (e.g., 6-9 months in rodents and non-rodents), with the duration of animal studies supporting the duration of the proposed clinical trials.[11]
-
Dose Levels: A control group and at least three dose levels (low, mid, and high) are used to determine a No-Observed-Adverse-Effect-Level (NOAEL).[16]
-
Endpoints: Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry (including liver function tests like ALT, AST, ALP, and bilirubin), urinalysis, and full histopathological examination of all major organs.[16]
-
2. Genetic Toxicology:
-
Objective: To assess the potential for the drug to cause damage to genetic material.
-
Methodology: A standard battery of tests is conducted.[16]
-
A test for gene mutation in bacteria (e.g., Ames test).
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).
-
The following diagram illustrates a typical workflow for preclinical safety assessment.
Caption: General workflow for preclinical toxicology assessment.
Clinical Safety Assessment
Once a drug enters human trials, the safety assessment continues with rigorous monitoring protocols.
1. Liver Safety Assessment:
-
Objective: To detect signals of potential drug-induced liver injury (DILI).
-
Methodology:
-
Systematic Monitoring: Regular collection of liver function tests (LFTs) including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin is a standard part of the clinical trial protocol.[6][7]
-
Stopping Rules: Pre-defined criteria for halting drug administration are established. The US FDA guidance suggests thresholds such as ALT or AST >8x the upper limit of normal (ULN), or ALT or AST >3x ULN in conjunction with Total Bilirubin >2x ULN.[10][13]
-
Expert Adjudication: Cases of significant LFT elevation are typically reviewed by a panel of independent hepatology experts to assess causality and rule out alternative causes.[6]
-
2. Gastrointestinal Adverse Event Assessment:
-
Objective: To characterize the frequency, severity, and duration of GI side effects.
-
Methodology:
-
Patient-Reported Outcomes: Standardized questionnaires and patient diaries are used to systematically capture the incidence and severity of symptoms like nausea, vomiting, and diarrhea.[19]
-
Dose-Escalation Protocols: Clinical trials for GLP-1 receptor agonists often employ a gradual dose-escalation strategy to improve GI tolerability.[19]
-
Adverse Event Reporting: All adverse events are recorded and graded for severity (e.g., mild, moderate, severe) according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Logical Comparison of Safety Concerns
The key differentiator in the safety profiles of the oral GLP-1 receptor agonists discussed is the presence or absence of a liver toxicity signal. While gastrointestinal side effects are a known class effect, the hepatotoxicity observed with Pfizer's candidates, which share a structural scaffold with this compound, places a higher degree of scrutiny on this compound's development program.
Caption: Comparative logic of safety concerns for oral GLP-1 RAs.
Conclusion
The development of this compound is at a critical juncture. While detailed toxicology and safety data remain confidential, its shared structural heritage with danuglipron and lotiglipron provides a valuable, albeit cautionary, comparative framework. The primary toxicological risks to monitor appear to be hepatotoxicity and severe gastrointestinal intolerance. In contrast, the clinical data from orforglipron suggests that it is possible to develop an oral small-molecule GLP-1 receptor agonist with a manageable GI profile and no apparent liver safety signal.
For researchers and drug development professionals, the progression of the remaining this compound clinical trial will be closely watched. The data generated will be crucial in determining whether the potential safety liabilities of its chemical scaffold can be overcome, ultimately defining its future in the competitive landscape of oral metabolic therapies. A thorough understanding of the standardized preclinical and clinical safety protocols is essential for interpreting these forthcoming results and guiding the development of the next generation of therapeutics.
References
- 1. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy [gmp-compliance.org]
- 6. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.hi.is [iris.hi.is]
- 8. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 9. fda.gov [fda.gov]
- 10. easl.eu [easl.eu]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 14. Preclinical Toxicity Studies-Tool of Drug Discovery | PDF [slideshare.net]
- 15. criver.com [criver.com]
- 16. altasciences.com [altasciences.com]
- 17. api.upums.ac.in [api.upums.ac.in]
- 18. fda.gov [fda.gov]
- 19. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Naperiglipron Findings
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction:
Naperiglipron (LY3549492) is an oral, non-peptide, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Eli Lilly for the treatment of obesity and type 2 diabetes.[1][2] The reproducibility of clinical findings is a cornerstone of drug development, providing assurance of a compound's efficacy and safety. However, the public availability of clinical data on this compound is currently limited. In September 2025, Eli Lilly announced the discontinuation of two of the three Phase II trials for this compound for "strategic business reasons," further narrowing the scope of publicly available data.[3][4]
Given the scarcity of published findings for this compound, this guide provides a comparative analysis using data from a closely related compound, orforglipron (B8075279) , also an oral, non-peptide GLP-1R agonist developed by Eli Lilly.[3] Orforglipron has a more extensive public record of clinical trial data, offering a valuable proxy for understanding the potential clinical profile of this compound. This guide presents the available information on this compound's clinical development program and contrasts it with the more robust dataset for orforglipron, providing a framework for researchers to assess the current landscape of oral GLP-1R agonist development.
This compound: Clinical Development Program Overview
Public information on this compound's clinical trials is primarily limited to trial registry data. As of late 2025, two Phase II trials were terminated before significant enrollment, and one Phase II trial remains ongoing.[3][4][5]
| Clinical Trial Identifier | Status | Phase | Target Population | Planned Enrollment | Notes |
| NCT07085468 | Terminated | II | Adults (55-80 years) with a BMI of 22-25 kg/m2 | 220 | Terminated for strategic business reasons; only one patient enrolled.[3] |
| Not specified | Terminated | II | Patients with overweight or obesity and Type 2 Diabetes | 150 | Terminated for strategic business reasons; only one patient enrolled.[3] |
| Not specified | Ongoing | II | Patients with overweight or obesity | 275 | Primary completion date anticipated in April 2026.[3] |
| NCT07232732 | Recruiting | I | Healthy participants with overweight or obesity | Not specified | Investigating safety, tolerability, and pharmacokinetics of multiple doses.[1] |
Orforglipron: A Comparative Clinical Data Summary
Orforglipron has a more extensive set of published clinical trial data from its Phase II and Phase III (ACHIEVE and ATTAIN programs) studies. These findings offer insights into the potential efficacy and safety profile of oral, non-peptide GLP-1R agonists.
Efficacy in Weight Management (ATTAIN-1 Trial)
The ATTAIN-1 trial was a Phase III study that evaluated orforglipron in adults with obesity or overweight without diabetes over a 72-week period.[6]
| Treatment Group | Mean Body Weight Reduction (%) |
| Orforglipron (6 mg) | 7.8% |
| Orforglipron (12 mg) | 9.3% |
| Orforglipron (36 mg) | 12.4% |
| Placebo | 2.1% |
Efficacy in Type 2 Diabetes (ACHIEVE-1 Trial)
The ACHIEVE-1 trial was a 40-week, Phase III study of orforglipron in adults with type 2 diabetes who were not taking other anti-diabetic medications.[7][8]
| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (%) |
| Orforglipron (3 mg) | -1.24 | -4.5 |
| Orforglipron (12 mg) | -1.47 | -5.8 |
| Orforglipron (36 mg) | -1.48 | -7.6 |
| Placebo | -0.41 | -1.7 |
Experimental Protocols
General Protocol for a Phase III Oral GLP-1R Agonist Trial in Obesity (Based on Orforglipron's ATTAIN-1 Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase III trial.[9]
-
Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). Participants with diabetes are excluded.[4]
-
Intervention: Participants are randomized to receive once-daily oral doses of the investigational drug (e.g., orforglipron at varying doses) or a matching placebo.[9]
-
Duration: The treatment period typically lasts for 72 weeks, with a dose-escalation phase at the beginning to improve tolerability.[9]
-
Primary Endpoint: The primary efficacy endpoint is the percentage change in body weight from baseline to the end of the treatment period.[4]
-
Secondary Endpoints: Key secondary endpoints often include the proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss, as well as changes in cardiometabolic risk factors such as waist circumference, blood pressure, and lipid levels.[4][9]
-
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study. The most common adverse events are typically gastrointestinal in nature (nausea, vomiting, diarrhea).[4]
Mandatory Visualizations
Signaling Pathway of an Oral GLP-1 Receptor Agonist
Caption: GLP-1R signaling pathway activated by an oral small-molecule agonist.
Generalized Experimental Workflow for an Oral Obesity Drug Clinical Trial
Caption: A generalized workflow for a Phase III oral obesity drug clinical trial.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. hcplive.com [hcplive.com]
- 3. Orforglipron - Wikipedia [en.wikipedia.org]
- 4. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral GLP-1 drug promotes substantial weight loss in trial | Cornell Chronicle [news.cornell.edu]
Naperiglipron: A Comparative Review of an Oral GLP-1 Receptor Agonist in Development
For Researchers, Scientists, and Drug Development Professionals
Naperiglipron (LY3549492) is an investigational, orally available, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) being developed by Eli Lilly and Company.[1][2] It is currently in Phase 2 clinical trials for the treatment of type 2 diabetes and obesity.[3] This guide provides a comparative overview of this compound's intellectual property, mechanism of action, and available clinical data in the context of other oral GLP-1R agonists.
Intellectual Property Landscape
The primary intellectual property protecting this compound appears to be the patent application WO2020263695A1, filed by Eli Lilly and Company, with a priority date of June 19, 2020.[2] This patent covers the composition of matter for a class of GLP-1 receptor agonists, including the compound identified as this compound.[2] The ongoing development and clinical trials by Eli Lilly further solidify its intellectual property position.
Mechanism of Action: GLP-1 Receptor Activation
This compound, like other drugs in its class, exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the GLP-1R in pancreatic β-cells stimulates glucose-dependent insulin (B600854) secretion.[3] This mechanism also involves the suppression of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite, which collectively contribute to improved glycemic control and weight loss.[4]
The signaling cascade initiated by GLP-1R activation primarily involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] This is the principal pathway for insulin secretion. Another important pathway involves the recruitment of β-arrestin, which is associated with receptor desensitization and internalization, but also contributes to some of the beneficial effects of GLP-1R agonism.[7][8] The specific bias of this compound towards the cAMP or β-arrestin pathway has not been publicly disclosed in the available literature.
Comparative Clinical Landscape
Direct comparative clinical trial data for this compound against other oral GLP-1R agonists is not yet publicly available. Eli Lilly has terminated two of the three Phase 2 trials for this compound for "strategic business reasons," with one ongoing trial in patients with overweight or obesity expected to be completed in April 2026.[4][9]
The following tables summarize the available clinical trial data for this compound's main oral GLP-1R agonist competitors: Orforglipron (also from Eli Lilly), and the now-discontinued Danuglipron and Lotiglipron (B10857036) from Pfizer.
Table 1: Comparison of Oral GLP-1 Receptor Agonists - Efficacy Data
| Drug (Company) | Study Phase | Population | Key Efficacy Endpoints (Placebo-Adjusted) | Source(s) |
| This compound (Eli Lilly) | Phase 2 | Overweight/Obesity | Data not yet available. | [4][10] |
| Orforglipron (Eli Lilly) | Phase 3 (ACHIEVE-1) | Type 2 Diabetes | HbA1c Reduction: -1.3% to -1.6% at 40 weeks. Weight Loss: Up to 7.9% (approx. 16 lbs) at the highest dose. | [11][12] |
| Phase 3 (ATTAIN-2) | Obesity/Overweight with T2D | Weight Loss: -10.5% (approx. 22.9 lbs) at 72 weeks. HbA1c Reduction: -1.8% at the highest dose. | [13] | |
| Phase 3 (ATTAIN-1) | Obesity/Overweight without T2D | Weight Loss: -12.4% (approx. 27.3 lbs) at 72 weeks. | [14] | |
| Danuglipron (Pfizer) | Phase 2b | Obesity without T2D | Weight Loss: -8% to -13% at 32 weeks. | [15][16] |
| Phase 2 | Type 2 Diabetes | HbA1c Reduction: Up to -1.16% at 16 weeks. Weight Loss: Up to -4.17 kg at 16 weeks. | [15] | |
| Lotiglipron (Pfizer) | Phase 1 | Type 2 Diabetes & Obesity | Dose-dependent reductions in glucose and body weight. HbA1c Reduction (180mg dose): -1.61% at 42 days. Weight Loss (180mg dose): -5.10 kg at 42 days. | [10][17] |
Table 2: Comparison of Oral GLP-1 Receptor Agonists - Safety & Tolerability
| Drug (Company) | Key Adverse Events | Development Status | Source(s) |
| This compound (Eli Lilly) | Data not yet available. | One Phase 2 trial ongoing. Two Phase 2 trials terminated. | [4][10] |
| Orforglipron (Eli Lilly) | Gastrointestinal events (diarrhea, nausea, dyspepsia, constipation, vomiting), generally mild to moderate. | Phase 3 development ongoing. | [11][12][18] |
| Danuglipron (Pfizer) | High rates of gastrointestinal events (nausea, vomiting, diarrhea), leading to high discontinuation rates (>50%). | Development of twice-daily formulation discontinued. Once-daily formulation under investigation. | [15][16] |
| Lotiglipron (Pfizer) | Elevated liver transaminases observed in Phase 1 and 2 studies. | Development terminated. | [19][20][21][22] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on published literature and clinical trial registrations, the general methodologies for key assays can be outlined.
In Vitro GLP-1 Receptor Activation Assays
Objective: To determine the potency and efficacy of a compound in activating the GLP-1 receptor.
1. cAMP Accumulation Assay:
-
Principle: This assay measures the production of cyclic AMP (cAMP), a second messenger, following the activation of the GLP-1R by an agonist.
-
General Protocol:
-
A stable cell line (e.g., CHO or HEK293) engineered to express the human GLP-1 receptor is used.[19]
-
Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.[23][24]
-
Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using methods such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or luciferase reporter gene assays.[2][23][24]
-
The dose-response curve is plotted to determine the EC50 (half-maximal effective concentration), which indicates the potency of the compound.
-
2. β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin proteins to the activated GLP-1 receptor.
-
General Protocol:
-
A cell line co-expressing the GLP-1 receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) is used.
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity.[7][8]
-
This proximity results in a measurable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).[25][26]
-
The signal intensity is proportional to the extent of β-arrestin recruitment, and a dose-response curve can be generated to determine the EC50.
-
Clinical Trial Protocol (General Outline)
Objective: To evaluate the efficacy, safety, and tolerability of an oral GLP-1R agonist in patients with type 2 diabetes or obesity.
-
Study Design: Typically a randomized, double-blind, placebo-controlled, multi-center study.[27][17][28]
-
Participant Population: Adults with a diagnosis of type 2 diabetes or obesity who meet specific inclusion criteria (e.g., baseline HbA1c and BMI ranges) and do not have any exclusion criteria.[27][28]
-
Intervention: Participants are randomized to receive different doses of the investigational drug (e.g., this compound) or a matching placebo, administered orally once or twice daily.[27]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Statistical Analysis: Efficacy endpoints are typically analyzed using mixed models for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the treatment groups to placebo.
Conclusion
This compound represents a continued effort in the development of convenient, oral therapies for type 2 diabetes and obesity. While its full clinical profile remains to be elucidated from the ongoing Phase 2 trial, the landscape of oral GLP-1R agonists is highly competitive, with Eli Lilly's other candidate, Orforglipron, showing promising late-stage data. The discontinuation of Pfizer's Danuglipron (twice-daily formulation) and Lotiglipron due to tolerability and safety issues, respectively, highlights the challenges in developing effective and safe oral small molecule GLP-1R agonists. The future of this compound will depend on the outcomes of its ongoing clinical evaluation and how its efficacy and safety profile compares to the emerging class of oral incretin-based therapies.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. innoprot.com [innoprot.com]
- 7. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jcst2d.com [jcst2d.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Orforglipron Shows Efficacy in Phase III Trial – Medthority [medthority.com]
- 13. Lilly's oral GLP-1, orforglipron, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity | Eli Lilly and Company [investor.lilly.com]
- 14. Lilly's oral GLP-1, orforglipron, delivers weight loss of up to an average of 27.3 lbs in first of two pivotal Phase 3 trials in adults with obesity | Eli Lilly and Company [investor.lilly.com]
- 15. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 16. s206.q4cdn.com [s206.q4cdn.com]
- 17. Once-daily oral small-molecule glucagon-like peptide-1 receptor agonist lotiglipron (PF-07081532) for type 2 diabetes and obesity: Two randomized, placebo-controlled, multiple-ascending-dose Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lilly Takes Victory Lap on Oral Weight Loss Drug as Analysts Spot Safety Crack - BioSpace [biospace.com]
- 19. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose‐ranging, phase 2, randomized, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lotiglipron (PF-07081532) / Pfizer, Nxera Pharma [delta.larvol.com]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist Danuglipron for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Naperiglipron
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Naperiglipron, a novel small molecule GLP-1R agonist currently in clinical development. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance. As a new chemical entity, specific federal or institutional disposal guidelines for this compound may not be established; therefore, this guidance is based on best practices for similar chemical compounds and general laboratory safety protocols.
I. This compound: Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the following table summarizes its known chemical properties. This information is crucial for a preliminary risk assessment. For handling and emergency procedures, it is recommended to refer to the SDS of similar GLP-1 receptor agonists until a specific one for this compound is issued.
| Identifier | Value | Source |
| Chemical Name | 2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]-2- pyridinyl]-2-fluoro-5-methylphenyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-Benzimidazole-6-carboxylic acid | [1] |
| Molecular Formula | C33H26F2N4O4 | [1] |
| Molecular Weight | 580.59 g/mol | [1] |
| CAS Registry Number | 2572566-11-9 | [1] |
| Therapeutic Claim | Treatment of diabetes and chronic weight management | [1] |
| Sponsor | Eli Lilly and Company | [1][2] |
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection : Wear safety goggles with side-shields.[3]
-
Hand Protection : Use chemical-resistant protective gloves.[3]
-
Body Protection : Don an impervious lab coat or clothing.[3]
-
Respiratory Protection : If handling powders or creating aerosols, use a suitable respirator.[3]
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.[4]
III. Waste Segregation and Disposal Workflow
Proper segregation of waste at the point of generation is a critical first step. The following workflow outlines the procedural steps for the disposal of different forms of this compound waste.
This compound Waste Disposal Workflow
IV. Detailed Disposal Protocols
A. Solid Waste Disposal
-
Segregation : All non-sharp solid waste that has come into contact with this compound must be segregated. This includes:
-
Empty vials
-
Contaminated pipette tips
-
Gloves and other contaminated PPE
-
-
Containment : Place all solid waste into a designated hazardous waste container that is clearly labeled "Hazardous Waste - Pharmaceutical" or as required by your institution's Environmental Health and Safety (EHS) office.[4]
B. Liquid Waste Disposal
-
Inactivation : For unused or expired this compound solutions, chemical inactivation may be required prior to disposal. Consult your institution's EHS for approved inactivation procedures (e.g., treatment with a bleach solution).
-
Disposal : After neutralization, some liquid waste may be eligible for drain disposal with copious amounts of water, but only if this is explicitly permitted by local and institutional regulations.[4] Always verify with your EHS office before proceeding.
C. Sharps Waste Disposal
-
Immediate Disposal : All sharps (needles, syringes, etc.) contaminated with this compound must be disposed of immediately after use.[4]
-
Container Specifications : Use a designated, puncture-resistant, and leak-proof sharps container. The container must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[4]
-
Container Management : Do not overfill sharps containers. Seal them when they are approximately three-quarters full and manage for final disposal according to institutional guidelines.[4]
V. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Secure the Area : Evacuate non-essential personnel from the immediate vicinity.[5]
-
Don PPE : Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment & Cleaning :
-
Powder Spill : Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with a suitable deactivating solution (e.g., a bleach solution) before carefully wiping it up.[4]
-
Liquid Spill : Cover the spill with an absorbent material. Saturate the material with a deactivating solution before cleaning.[4]
-
-
Disposal of Cleanup Materials : All materials used for spill cleanup must be disposed of as hazardous solid waste.[4]
VI. Environmental Considerations
The release of pharmaceuticals into the environment is a growing concern, as these compounds can be potent pollutants.[6] Even at low concentrations, active pharmaceutical ingredients can have adverse effects on aquatic organisms and ecosystems.[7][8] Proper disposal is not just a matter of regulatory compliance but also of environmental stewardship. Do not dispose of this compound or its containers in regular household trash or recycling bins.[9][10]
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific EHS guidelines and consult with them for any questions or clarification. By adhering to these procedures, you contribute to a safer laboratory environment and help protect our ecosystem.
References
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. This compound - Eli Lilly - AdisInsight [adisinsight.springer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. Environmental Pollution from Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fda.gov [fda.gov]
- 10. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
Personal protective equipment for handling Naperiglipron
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Naperiglipron (CAS No. 2572566-11-9), a Glucagon-like peptide 1 receptor (GLP-1R) agonist. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. The following information is based on general safety protocols for handling potent research chemicals and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is paramount when working with this compound. The following table summarizes the recommended PPE and safety protocols.
| Protection Type | Equipment/Procedure | Purpose | Standard |
| Eye Protection | Safety goggles with side-shields or a face shield. | To prevent eye contact with dust, aerosols, or splashes. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected prior to use and changed frequently, especially after direct contact. | Conforming to EU Directive 89/686/EEC and the standard EN 374. |
| Skin and Body Protection | Impervious laboratory coat or protective clothing that covers the arms. | To protect skin from exposure. | N/A |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of the substance. | N/A |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion. | N/A |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a fume hood. Ensure safety shower and eyewash stations are readily accessible. | To minimize exposure to airborne particles and provide immediate decontamination facilities. | N/A |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Operational and Disposal Plans
Handling Procedures:
-
Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust and aerosols.
-
Ventilation: Always use this compound in a well-ventilated area. For procedures that may generate airborne particles, a chemical fume hood is required.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Remove and wash contaminated clothing before reuse.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan: The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Chemical Waste: Unused this compound and any solutions containing it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Collect in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still retain product residue. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. Always deface the label of the original container before disposal.
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult the specific Safety Data Sheet for the most detailed and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
